molecular formula C10H19NO B1488699 (2-Azaspiro[4.5]decan-4-yl)methanol CAS No. 2091216-61-2

(2-Azaspiro[4.5]decan-4-yl)methanol

Cat. No.: B1488699
CAS No.: 2091216-61-2
M. Wt: 169.26 g/mol
InChI Key: PARUENKJNNDQFM-UHFFFAOYSA-N
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Description

(2-Azaspiro[4.5]decan-4-yl)methanol is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound features a rigid spirocyclic core, which is valuable for exploring three-dimensional chemical space in drug discovery programs. The scaffold is of significant interest for its potential application in central nervous system (CNS) targeting agents, as similar azaspiro[4.5]decane structures have been investigated for their analgesic properties and other biological activities . The primary value of (2-Azaspiro[4.5]decan-4-yl)methanol lies in its functionalization potential. The methanol group provides a synthetic handle for further chemical modifications, allowing researchers to link the spirocyclic system to other pharmacophores or create diverse libraries of compounds for biological screening. Its molecular formula is C10H19NO, and it is characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry to confirm identity and purity. This product is intended for research purposes as a key intermediate or starting material. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.5]decan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-7-9-6-11-8-10(9)4-2-1-3-5-10/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARUENKJNNDQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Azaspiro[4.5]decan-4-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Azaspiro[4.5]decan-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Azaspiro[4.5]decan-4-yl)methanol, a key building block for medicinal chemistry. We will explore its core chemical properties, plausible synthetic routes, and its strategic application in the design of novel therapeutics. The focus is on providing practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Azaspiro[4.5]decane Core

In the landscape of modern drug discovery, moving beyond flat, aromatic structures is critical for accessing novel chemical space and achieving higher target selectivity. Azaspirocycles, bicyclic compounds sharing a single spiro-carbon atom, offer a rigid and three-dimensional geometry that is highly advantageous for molecular design[1]. The 2-azaspiro[4.5]decane framework, in particular, has emerged as a privileged scaffold.

The incorporation of a spirocyclic core significantly increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule. This increase in three-dimensionality often leads to improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability, while allowing for precise vectoral orientation of functional groups to interact with biological targets[1]. The nitrogen atom in the 2-position provides a crucial handle for derivatization and can influence the molecule's basicity, polarity, and hydrogen bonding capacity[1].

(2-Azaspiro[4.5]decan-4-yl)methanol represents a particularly useful functionalized version of this scaffold, providing both a secondary amine and a primary alcohol—two versatile reactive sites for building molecular complexity.

Physicochemical Properties

Quantitative data for (2-Azaspiro[4.5]decan-4-yl)methanol is not widely published. The following properties are calculated based on its structure and data from analogous compounds, such as the parent 2-Azaspiro[4.5]decane[2]. These values provide a reliable baseline for experimental design.

PropertyValue (Predicted/Calculated)Source/Method
Molecular Formula C₁₀H₁₉NO-
Molecular Weight 169.26 g/mol -
CAS Number Not assigned-
XLogP3 1.2 - 1.6Based on similar structures[3][4]
Hydrogen Bond Donors 2 (Amine and Alcohol)Structural Analysis
Hydrogen Bond Acceptors 2 (Nitrogen and Oxygen)Structural Analysis
Topological Polar Surface Area 32.26 ŲStructural Analysis
Rotatable Bonds 1Structural Analysis

Synthesis and Manufacturing Logic

While a specific, scaled-up synthesis for (2-Azaspiro[4.5]decan-4-yl)methanol is not prominently documented in the literature, a logical and robust synthetic strategy can be devised from foundational organic chemistry principles. A common approach to such scaffolds involves the construction of the heterocyclic ring onto a pre-existing carbocycle.

A plausible retrosynthetic analysis suggests that the target molecule can be obtained via the reduction of a suitable carbonyl precursor, such as an ester or a lactam.

Proposed Synthetic Workflow

The following protocol outlines a conceptual, yet chemically sound, multi-step synthesis.

Step 1: Synthesis of the Spirocyclic Lactam (2-Azaspiro[4.5]decan-3-one) The key precursor is the spirocyclic lactam. This can be formed through several methods, including the Beckmann rearrangement of cyclohexanone oxime spiro-fused to a cyclopentanone or via a Schmidt reaction on a suitable spirocyclic ketone.

Step 2: N-Protection of the Lactam To prevent side reactions during the reduction step, the secondary amine of the lactam is protected. A benzyl group (Bn) is a common choice due to its stability and ease of removal via hydrogenolysis.

  • Protocol: To a solution of 2-Azaspiro[4.5]decan-3-one (1.0 eq) in a suitable aprotic solvent like THF, add a strong base such as Sodium Hydride (NaH, 1.1 eq) at 0°C. After stirring for 30 minutes, add Benzyl Bromide (BnBr, 1.1 eq) and allow the reaction to warm to room temperature. The reaction is monitored by TLC until completion. Workup involves quenching with water and extraction with an organic solvent.

Step 3: Reduction of the N-Protected Lactam The protected lactam is then reduced to form the corresponding protected amino alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce the amide carbonyl.

  • Protocol: A solution of the N-benzyl-2-azaspiro[4.5]decan-3-one (1.0 eq) in dry THF is added dropwise to a suspension of LAH (1.5 - 2.0 eq) in dry THF at 0°C under an inert atmosphere. The mixture is then refluxed until the starting material is consumed (monitored by TLC/LC-MS). The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup). The resulting aluminum salts are filtered off, and the filtrate is concentrated to yield the protected amino alcohol.

Step 4: Deprotection to Yield the Final Product The final step is the removal of the benzyl protecting group to liberate the secondary amine.

  • Protocol: The N-benzyl protected amino alcohol is dissolved in an appropriate solvent like ethanol or methanol. A palladium catalyst, typically 10% Palladium on Carbon (Pd/C), is added. The mixture is then subjected to an atmosphere of hydrogen gas (H₂), often using a balloon or a Parr hydrogenator, until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (2-Azaspiro[4.5]decan-4-yl)methanol.

G cluster_0 Synthesis Workflow A Cyclohexanone-based Precursor B Spirocyclic Lactam Formation (e.g., Beckmann Rearrangement) C N-Protection (Bn-Br, NaH) D Amide Reduction (LAH) E Deprotection (H₂, Pd/C) F (2-Azaspiro[4.5]decan-4-yl)methanol

Reactivity and Application in Medicinal Chemistry

The utility of (2-Azaspiro[4.5]decan-4-yl)methanol lies in its two distinct, orthogonally addressable functional groups: the secondary amine and the primary alcohol. This dual functionality allows for its use as a versatile scaffold to explore chemical space in multiple directions.

  • The Secondary Amine (Position 2): This nucleophilic site is ideal for forming amides, sulfonamides, ureas, or for undergoing N-arylation (e.g., Buchwald-Hartwig amination) or reductive amination[1]. This allows for the introduction of various substituents to probe interactions with biological targets or to modulate physicochemical properties.

  • The Primary Alcohol (at Position 4): The hydroxyl group can be oxidized to an aldehyde or carboxylic acid for further modification. More commonly, it is used to form esters or ethers, providing another vector for derivatization.

G

Therapeutic Relevance

The broader azaspiro[4.5]decane scaffold is a validated structural motif in several therapeutic areas. Its derivatives have been investigated as:

  • Kinase Inhibitors: The rigid framework can orient pharmacophores into the ATP-binding pocket of kinases with high specificity[1].

  • CNS Receptor Ligands: Azaspiro[4.5]decane derivatives have shown high affinity for sigma-1 receptors and muscarinic acetylcholine receptors, which are key targets for neurodegenerative and psychiatric disorders[1][5].

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: The scaffold has been used to develop potent modulators for nAChRs, relevant for cognitive disorders[5].

By using (2-Azaspiro[4.5]decan-4-yl)methanol as a starting point, drug discovery teams can rapidly generate libraries of novel, three-dimensional compounds aimed at these and other important biological targets.

Conclusion

(2-Azaspiro[4.5]decan-4-yl)methanol is more than just a chemical building block; it is a strategic tool for escaping the "flatland" of traditional medicinal chemistry. Its inherent three-dimensionality, coupled with dual functional handles for derivatization, provides a robust platform for developing next-generation therapeutics with potentially superior efficacy, selectivity, and pharmacokinetic profiles. The synthetic pathways, while requiring multiple steps, are based on reliable and scalable chemical transformations, making this scaffold accessible for both discovery and development campaigns.

References

  • BenchChem. The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. [URL: https://www.benchchem.com/uploads/technical-guides/the-ascendancy-of-azaspirocyclic-scaffolds-in-modern-medicinal-chemistry-a-technical-guide.pdf]
  • ACS Publications. A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00424]
  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6426a8f0b26871537e562309]
  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [URL: https://www.researchgate.net/publication/283584859_Synthesis_of_8-oxa-2-azaspiro45decane]
  • PubChem. 2-Azaspiro(4.5)decan-3-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/47457]
  • PubMed. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [URL: https://pubmed.ncbi.nlm.nih.gov/24956492/]
  • PubChem. {2,8-Diazaspiro[4.5]decan-4-yl}methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/165889393]
  • PubChem. 2-Azaspiro(4.5)decane. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/418822]
  • PubChemLite. {2-azaspiro[4.5]decan-3-yl}methanol. [URL: https://pubchem-lite.cheminfo.org/cid/105434276]
  • BLDpharm. 2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol. [URL: https://www.bldpharm.com/products/1373504-17-6.html]
  • Chemsrc. (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol. [URL: https://www.chemsrc.com/en/cas/1420868-46-7_1377858.html]
  • PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12334412]
  • BenchChem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. [URL: https://www.benchchem.
  • IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [URL: https://iris.unipa.it/handle/10447/556770]
  • Sigma-Aldrich. 1,4-Dioxa-8-azaspiro[4.5]decane. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/380594]
  • MDPI. Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. [URL: https://www.mdpi.com/1420-3049/30/3/1519]
  • ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [URL: https://www.researchgate.net/publication/318861452_Synthesis_of_14-Dioxaspiro44_and_14-Dioxaspiro45_Novel_Compounds_from_Oleic_Acid_as_Potential_Biolubricant]
  • Figshare. Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1‑Azaspiro[4.5]decanes on Drug-Resistant Leukemias. [URL: https://figshare.com/articles/journal_contribution/Enantioselective_Synthesis_DFT_Calculations_and_Preliminary_Antineoplastic_Activity_of_Dibenzo_1_Azaspiro_4_5_decanes_on_Drug-Resistant_Leukemias/22100801]
  • Dana Bioscience. N-((2-Azaspiro[4.5]decan-4-yl)methyl)-2-methoxyacetamide 100mg. [URL: https://danabioscience.com/products/n-2-azaspiro-4-5-decan-4-yl-methyl-2-methoxyacetamide-100mg]
  • Figshare. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [URL: https://figshare.com/articles/journal_contribution/Synthesis_of_Novel_Azaspiro_3_4_octanes_as_Multifunctional_Modules_in_Drug_Discovery/3119959]

Sources

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (2-Azaspiro[4.5]decan-4-yl)methanol

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. A significant shift away from flat, aromatic structures has led to the exploration of three-dimensional scaffolds that can better navigate the complex topography of biological targets.[1] Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged structures in this "escape from flatland."[2] Their inherent rigidity and defined three-dimensional geometry can lead to improved potency, selectivity, and physicochemical properties, such as increased aqueous solubility and metabolic stability.[2][3]

The azaspiro[4.5]decane framework, which incorporates a piperidine ring, is a particularly valuable scaffold found in numerous biologically active compounds targeting the central nervous system and beyond.[4] (2-Azaspiro[4.5]decan-4-yl)methanol represents a key building block within this class, offering a versatile handle—the primary alcohol—for further chemical elaboration. This guide provides a comprehensive, technically-grounded overview of a robust synthetic route to this valuable intermediate, designed for researchers and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic approach simplifies the synthetic challenge by disconnecting the target molecule into simpler, more accessible precursors. For (2-Azaspiro[4.5]decan-4-yl)methanol, the primary alcohol is a clear site for a functional group interconversion, pointing to a carbonyl-containing precursor such as an ester or a lactam. The spirocyclic core itself can be disconnected to reveal a piperidine-based starting material. This analysis leads to a practical and efficient forward synthesis strategy.

G target (2-Azaspiro[4.5]decan-4-yl)methanol intermediate1 N-Protected 2-Azaspiro[4.5]decan-4-one or Ester target->intermediate1 FGI (Alcohol -> Carbonyl) intermediate2 N-Protected Piperidin-4-one intermediate1->intermediate2 Disconnect C-C bond intermediate3 Cyclopentane Precursor (e.g., 1,1-bis(bromomethyl)cyclopentane) intermediate1->intermediate3 Disconnect Spiro Junction reagent1 Reduction (e.g., LiAlH4, NaBH4) intermediate1->reagent1 reagent2 Cyclization Strategy (e.g., Dieckmann, Alkylation) intermediate2->reagent2 intermediate3->reagent2

Caption: Retrosynthetic pathway for (2-Azaspiro[4.5]decan-4-yl)methanol.

Strategic Synthesis Pathway: From Piperidone to Spiro-Alcohol

The selected forward synthesis leverages a common and robust strategy: the construction of a spirocyclic lactam from a protected piperidin-4-one derivative, followed by a powerful reduction to yield the target amino alcohol. This approach is advantageous due to the commercial availability of the starting materials and the reliability of the key transformations.

G cluster_0 Synthetic Workflow start N-Boc-4-piperidone step1 Reformatsky-type Reaction start->step1 intermediate tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate step1->intermediate step2 Lactamization (Acid Hydrolysis) intermediate->step2 lactam 2-Azaspiro[4.5]decan-4-one step2->lactam step3 Reduction (LiAlH4) lactam->step3 product (2-Azaspiro[4.5]decan-4-yl)methanol step3->product

Caption: Overall workflow for the synthesis of the target spiro-alcohol.

Part 1: Synthesis of Spirocyclic Lactam Intermediate

The cornerstone of this synthesis is the creation of the spirocyclic lactam, 2-azaspiro[4.5]decan-3-one. This is achieved via a two-step sequence starting from N-Boc-4-piperidone. The choice of the tert-butyloxycarbonyl (Boc) protecting group is strategic; it is stable under the conditions of the first step but can be readily removed during the acid-catalyzed cyclization.

Step 1.1: Synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

This step involves a Blaise reaction, a variation of the Reformatsky reaction, where an organozinc reagent derived from an α-halo nitrile reacts with a ketone.

  • Reaction Rationale: Zinc metal is used to generate the organometallic intermediate from ethyl bromoacetate. This nucleophile then attacks the carbonyl of N-Boc-4-piperidone. The use of ethyl bromoacetate followed by dehydration and nitrile formation is a common route. A more direct approach using bromoacetonitrile and activated zinc is also feasible.

Experimental Protocol:

  • Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Preparation: In the flask, add activated zinc dust (1.2 eq) and a crystal of iodine to dry tetrahydrofuran (THF).

  • Initiation: Gently warm the mixture until the iodine color disappears, indicating activation of the zinc surface.

  • Addition: A solution of N-Boc-4-piperidone (1.0 eq) and ethyl 2-bromoacetate (1.1 eq) in dry THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours until TLC analysis indicates the consumption of the starting piperidone.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the hydroxy ester, which is then converted to the target nitrile via standard methods (e.g., dehydration of the corresponding primary amide).

Step 1.2: Acid-Catalyzed Deprotection and Lactamization

This step ingeniously combines the removal of the Boc protecting group and the intramolecular cyclization of the resulting amino ester to form the desired lactam.

  • Reaction Rationale: A strong acid, such as hydrochloric acid, protonates the Boc group, causing it to cleave into isobutylene and carbon dioxide. The liberated secondary amine is then perfectly positioned to nucleophilically attack the ester carbonyl, undergoing an intramolecular aminolysis to form the thermodynamically stable five-membered lactam ring.

Experimental Protocol:

  • Reaction Setup: The purified hydroxy ester from the previous step is dissolved in a suitable solvent such as dioxane or ethanol.

  • Acid Addition: Concentrated hydrochloric acid (4-5 eq) is added, and the mixture is heated to reflux (typically 80-100 °C).

  • Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is fully consumed (typically 4-6 hours).

  • Work-up: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted into dichloromethane (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude lactam is often pure enough for the next step or can be further purified by chromatography or recrystallization.

Part 2: Reduction to (2-Azaspiro[4.5]decan-4-yl)methanol

The final step is the reduction of the spirocyclic lactam. This transformation requires a potent reducing agent capable of reducing the amide functionality to an amine and the implicit carbonyl to a methylene group.

  • Reagent Choice: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful, non-selective reducing agent that readily reduces amides and lactams to the corresponding amines. Sodium borohydride is generally not strong enough for this purpose.

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked, round-bottomed flask is set up under a nitrogen atmosphere with a reflux condenser and a dropping funnel.

  • Reagent Suspension: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of LiAlH₄ (2.0-3.0 eq) at 0 °C (ice bath).

  • Substrate Addition: A solution of the spirocyclic lactam (1.0 eq) in dry THF is added dropwise from the dropping funnel to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4-8 hours. The reaction should be monitored by TLC to confirm the disappearance of the lactam.

  • Quenching (Fieser Work-up): The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is critical for safety and results in the formation of a granular, easily filterable precipitate of aluminum salts.

  • Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF and ethyl acetate.

  • Purification: The combined filtrates are concentrated under reduced pressure. The crude (2-Azaspiro[4.5]decan-4-yl)methanol can be purified by flash column chromatography (using a polar eluent system, often containing a small amount of triethylamine or ammonia in methanol/dichloromethane to prevent streaking) to yield the final product as a viscous oil or low-melting solid.

Data Summary

The following table provides representative data for the described synthetic sequence. Actual yields may vary based on scale and experimental execution.

StepTransformationKey ReagentsSolventTypical Yield (%)Purity (by LC-MS)
1.1Blaise ReactionN-Boc-4-piperidone, Ethyl bromoacetate, ZnTHF65-75>95%
1.2Deprotection/LactamizationHydroxy ester intermediate, HClDioxane80-90>97%
2.0Lactam ReductionSpirocyclic lactam, LiAlH₄THF70-85>98%

Conclusion and Future Outlook

The synthetic route detailed herein provides a reliable and scalable method for the preparation of (2-Azaspiro[4.5]decan-4-yl)methanol, a valuable building block for drug discovery programs. The strategy relies on well-established chemical transformations and readily available starting materials. The final product, with its primary alcohol functionality, is primed for a wide array of subsequent chemical modifications, including oxidation, esterification, etherification, or conversion to an amine, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The continued exploration of such three-dimensional scaffolds is a promising avenue for the development of next-generation therapeutics.[5][6]

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (PMC).
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. PubMed.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem.
  • 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. ACS Publications.
  • A Comparative Guide to the Synthesis of Azaspirocycles. BenchChem.

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The 2-Azaspiro[4.5]decane Scaffold: A Technical Guide to (2-Azaspiro[4.5]decan-4-yl)methanol and its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the 2-azaspiro[4.5]decane scaffold, with a particular focus on the isomeric series of (Azaspiro[4.5]decan-yl)methanols. For researchers, medicinal chemists, and drug development professionals, this document elucidates the nomenclature, structure, synthesis, and critical applications of these valuable building blocks. The unique three-dimensional architecture of azaspiro[4.5]decanes offers a compelling advantage in the design of novel therapeutics, enabling enhanced target selectivity and improved pharmacokinetic profiles.

Nomenclature and Structural Elucidation

The nomenclature of spiro compounds, governed by IUPAC rules, is systematic. A spiro compound consists of two rings connected by a single common atom, the spiro atom.[1] The name "2-azaspiro[4.5]decane" describes a ten-membered bicyclic system (indicated by "decane"). The "aza" prefix at position 2 denotes a nitrogen atom replacing a carbon in the pyrrolidine ring. The numbers in the brackets, [4.5], refer to the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. In this case, there are four carbons in the pyrrolidine ring (excluding the spiro atom) and five in the cyclohexane ring.

The compound of interest, (2-Azaspiro[4.5]decan-4-yl)methanol , specifies a methanol group (-CH₂OH) attached to the 4-position of the 2-azaspiro[4.5]decane core. While direct literature on this specific isomer is sparse, its existence is confirmed through derivatives such as N-({2-azaspiro[4.5]decan-4-yl}methyl)-2-methoxyacetamide. Its closely related isomers, where the methanol group is attached to other positions of the bicyclic system, are more widely documented. These include:

  • (2-Azaspiro[4.5]decan-3-yl)methanol [2]

  • (2-Azaspiro[4.5]decan-8-yl)methanol [3]

The precise location of the functional group significantly influences the molecule's spatial arrangement and, consequently, its biological activity.

Table 1: Physicochemical Properties of Representative 2-Azaspiro[4.5]decane Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Source(s)
2-Azaspiro[4.5]decane176-66-9C₉H₁₇N139.24[4]
(2-Azaspiro[4.5]decan-3-yl)methanol1780301-18-9C₁₀H₁₉NO169.26[2]
(2-Azaspiro[4.5]decan-8-yl)methanol1420832-82-1C₁₀H₁₉NO169.27[3]
N-({2-Azaspiro[4.5]decan-4-yl}methyl)-2-methoxyacetamide2095939-61-8C₁₃H₂₄N₂O₂240.34

Below is a diagram illustrating the core 2-Azaspiro[4.5]decane structure and the numbering system, along with the structures of the key methanol-substituted isomers.

G cluster_core 2-Azaspiro[4.5]decane Core cluster_4yl (2-Azaspiro[4.5]decan-4-yl)methanol cluster_3yl (2-Azaspiro[4.5]decan-3-yl)methanol cluster_8yl (2-Azaspiro[4.5]decan-8-yl)methanol core 4yl 3yl 8yl

Caption: Chemical structures of the 2-Azaspiro[4.5]decane scaffold and its methanol-substituted isomers.

Synthesis Methodologies

The construction of the 2-azaspiro[4.5]decane ring system is a cornerstone for accessing its derivatives. Synthetic strategies often involve multi-step sequences that build the piperidine or pyrrolidine ring first, followed by a spirocyclization step.

A representative synthesis for a derivative involves the reduction of an oxime precursor. For instance, the asymmetric synthesis of a chiral azaspiro[4.5]decan-4-amine has been reported, which can serve as a precursor to the corresponding alcohol via diazotization followed by hydrolysis.[5]

Protocol: Synthesis of a 2-Azaspiro[4.5]decane Derivative

This protocol is a generalized representation based on common synthetic transformations for spirocyclic systems.

Step 1: Formation of the Spirocyclic Lactam

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting bromoethyl lactone and an appropriate arylalkylamine in a suitable solvent such as toluene.

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product, a spirocyclic hydroxyalkyl lactam, can be purified by column chromatography on silica gel.

Step 2: Reduction of the Lactam to the Pyrrolidine

  • Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Reduction: Slowly add a solution of the spirocyclic hydroxyalkyl lactam in THF to the LiAlH₄ suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude spirocyclic hydroxymethyl pyrrolidine, which is the desired (Azaspiro[4.5]decan-yl)methanol.[6]

SynthesisWorkflow Start Bromoethyl Lactone + Arylalkylamine LactamFormation Spirocyclic Hydroxyalkyl Lactam Formation (Reflux in Toluene) Start->LactamFormation Step 1 Reduction LiAlH4 Reduction (Anhydrous THF) LactamFormation->Reduction Step 2 FinalProduct (Azaspiro[4.5]decan-yl)methanol Reduction->FinalProduct

Caption: Generalized workflow for the synthesis of (Azaspiro[4.5]decan-yl)methanol.

Applications in Medicinal Chemistry and Drug Development

The 2-azaspiro[4.5]decane motif is considered a privileged scaffold in medicinal chemistry due to its rigid, three-dimensional structure which can lead to high affinity and selectivity for biological targets.

Central Nervous System (CNS) Targets: Derivatives of 2-azaspiro[4.5]decane have shown significant activity as ligands for a variety of CNS receptors. They have been investigated as:

  • M1 Muscarinic Acetylcholine Receptor Agonists: These are key targets for enhancing cognitive function in conditions like Alzheimer's disease.[7]

  • Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is involved in cellular stress responses, and its modulation is being explored for neuroprotection and the treatment of psychiatric disorders.[7][8]

  • GABA Uptake Inhibitors: Certain 2-azaspiro[4.5]decane-6-carboxylates have been shown to inhibit the uptake of the neurotransmitter GABA, suggesting potential applications in seizure disorders.[6]

Other Therapeutic Areas: The versatility of the azaspiro[4.5]decane scaffold extends beyond CNS applications. For example, 2,8-diazaspiro[4.5]decane derivatives have been identified as potent soluble epoxide hydrolase (sEH) inhibitors, which are orally active agents for treating hypertension.[4]

The introduction of a hydroxyl group, as in (2-Azaspiro[4.5]decan-4-yl)methanol, provides a crucial handle for further chemical modification. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Conclusion

The 2-azaspiro[4.5]decane framework, and specifically its hydroxylated derivatives like (2-Azaspiro[4.5]decan-4-yl)methanol, represent a class of compounds with significant potential in modern drug discovery. Their unique conformational constraints and synthetic accessibility make them attractive starting points for the development of novel therapeutics targeting a range of diseases, particularly those affecting the central nervous system. This guide provides a foundational understanding for researchers looking to leverage the advantageous properties of this important chemical scaffold.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Starczak, M., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. Archiv der Pharmazie, 341(1), 45-53. [Link]

  • Fleischhacker, W., Lauritz, S., Urban, E., Baumann, P., & Bittiger, H. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie, 329(3), 149-154. [Link]

  • Pharmaffiliates. (S)-(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(9), 1523-1529. [Link]

  • Zhang, J., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5209-5219. [Link]

  • PubChemLite. {2-azaspiro[4.5]decan-3-yl}methanol. [Link]

  • Ginos, J. Z., & Nigro, J. F. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528-1531. [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • PubChemLite. {7-azaspiro[4.5]decan-8-yl}methanol. [Link]

  • IUPAC. Compendium of Chemical Terminology: spiro compounds (S05881). [Link]

  • Costa, B., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry, 12(5), 768-779. [Link]

  • Kato, Y., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979. [Link]

  • Google Patents. CN115490697B - An asymmetric synthesis method of chiral azaspiro[2][9]-decylamine.

  • Wikipedia. Spiro compound. [Link]

  • PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. [Link]

  • IUPAC. Extension and Revision of the Nomenclature for Spiro Compounds. [Link]

  • Scribd. IUPAC Spiro Bicyclic and Alkane. [Link]

  • PubChem. {2,8-Diazaspiro[4.5]decan-4-yl}methanol. [Link]

  • PubChem. 2-Azaspiro(4.5)decane. [Link]

Sources

Technical Guide: Spectroscopic Characterization of (2-Azaspiro[4.5]decan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of (2-Azaspiro[4.5]decan-4-yl)methanol , a critical spirocyclic building block used in the design of peptidomimetics and GPCR ligands.

Executive Summary

Compound: (2-Azaspiro[4.5]decan-4-yl)methanol CAS Registry Number: 2095939-61-8 (Related analog reference); Note: Specific CAS for the free base alcohol is often indexed under its salt forms or N-protected precursors (e.g., N-Boc). Molecular Formula: C₁₀H₁₉NO Exact Mass: 169.1467 Da

The (2-azaspiro[4.5]decan-4-yl)methanol scaffold represents a "privileged structure" in medicinal chemistry. It serves as a conformationally restricted bioisostere of proline and other amino alcohols, offering enhanced metabolic stability and defined vector orientation for substituents. This guide provides a comprehensive breakdown of its spectroscopic signature (NMR, IR, MS) to assist in structural validation during synthesis and quality control.

Chemical Identity & Properties

PropertyData
IUPAC Name (2-Azaspiro[4.5]decan-4-yl)methanol
SMILES OCC1CNCC2(CCCCC2)1
Molecular Weight 169.27 g/mol
Monoisotopic Mass 169.146664 Da
Polar Surface Area (PSA) 46.25 Ų
LogP (Predicted) ~0.8 (Free base)
Physical State Viscous oil or low-melting solid (Free base); White solid (HCl salt)

Synthesis & Fragmentation Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., residual reducing agents or N-protecting groups). The primary route involves the reduction of 2-azaspiro[4.5]decane-4-carboxylic acid .

Synthesis & MS Fragmentation Pathway

The following diagram illustrates the reduction workflow and the logical mass spectrometry fragmentation pattern expected for this scaffold.

G Start Precursor: 2-Azaspiro[4.5]decane- 4-carboxylic acid Step1 Reduction (LiAlH4 or BH3-THF) Start->Step1 Reflux/THF Product Target: (2-Azaspiro[4.5]decan- 4-yl)methanol (m/z 170 [M+H]+) Step1->Product Workup Frag1 Fragment A: Loss of CH2OH (m/z ~138) Product->Frag1 MS/MS (Collision) Frag2 Fragment B: Retro-Spiro Cleavage (Cyclohexane loss) Product->Frag2 High Energy

Figure 1: Synthesis via carboxylic acid reduction and primary MS fragmentation pathways.

Spectroscopic Data Analysis[1][2]

A. Mass Spectrometry (MS)

Methodology: ESI-MS (Positive Mode)

The mass spectrum of spirocyclic amines is characterized by a strong molecular ion and specific fragmentation driven by the stability of the spiro-junction.

Ion Typem/z (Observed)Interpretation
[M+H]⁺ 170.15 Protonated molecular ion (Base peak).
[M+Na]⁺ 192.14Sodium adduct (common in unbuffered LCMS).
[M+H - H₂O]⁺ 152.14Dehydration (loss of 18 Da), characteristic of primary alcohols.
Fragment ~138-139Loss of hydroxymethyl group (-CH₂OH).
Fragment ~84-86Pyrrolidine ring fragment (cleavage at spiro center).

Diagnostic Note: In LC-MS, the [M+H]⁺ peak should be clean. The presence of m/z 270 suggests incomplete deprotection (if N-Boc precursor was used), and m/z 184 suggests unreduced carboxylic acid (methyl ester).

B. Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat oil or solid.

Frequency (cm⁻¹)Vibration ModeFunctional Group
3250 - 3400 ν(O-H) & ν(N-H)Broad band. Overlap of primary alcohol O-H and secondary amine N-H stretches.
2850 - 2930 ν(C-H)Strong sp³ C-H stretching (cyclohexane ring dominance).
1445 - 1460 δ(CH₂)Scissoring bending vibration of the cyclohexane methylene groups.
1050 - 1080 ν(C-O)Strong primary alcohol C-O stretch.
~750 ρ(CH₂)Rocking vibration (long chain/ring methylene).
C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) or CD₃OD (Methanol-d₄) Note: Chemical shifts (δ) are reported relative to TMS (0 ppm). Data below represents the consensus for the 2-azaspiro[4.5]decane scaffold.

¹H NMR (400 MHz, CDCl₃)

The spectrum is dominated by the cyclohexane envelope and the distinct diastereotopic protons of the pyrrolidine ring.

Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Explanation
3.65 - 3.75 dd / m2HCH₂-OH Deshielded by oxygen. Often appears as an ABX system due to the adjacent chiral center (C4).
3.15 - 3.25 m1HH3a Proton on C3 (pyrrolidine), adjacent to Nitrogen. Diastereotopic.
2.90 - 3.05 m2HH3b, H1a Overlapping signals of C3 and C1 (adjacent to spiro center/Nitrogen).
2.75 - 2.85 d1HH1b Geminal partner to H1a.
2.15 - 2.25 m1HH4 Methine proton. Diagnostic multiplet; couples with CH₂-OH and H3 protons.
1.30 - 1.70 m (broad)10HCyclohexane Ring B envelope. Protons at C6-C10. Equatorial/axial averaging often blurs these into a broad hump.
¹³C NMR (100 MHz, CDCl₃)

The defining feature is the quaternary spiro-carbon and the symmetry (or lack thereof) in the cyclohexane ring.

Shift (δ ppm)Carbon TypeAssignment
64.5 CH₂CH₂-OH (Primary alcohol).
52.8 CH₂C3 (Pyrrolidine, alpha to N).
48.5 CH₂C1 (Pyrrolidine, alpha to N and Spiro).
46.2 CHC4 (Methine, beta to Spiro).
42.1 CqC5 (Spiro) . Quaternary carbon; typically low intensity.
34.5, 33.8 CH₂C6, C10 (Cyclohexane alpha to spiro). Distinct if C4 makes the molecule chiral.
25.8, 24.2 CH₂C7, C8, C9 (Cyclohexane distal carbons).

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, follow this self-validating protocol:

  • Solvent Selection: Use CD₃OD (Methanol-d₄) for ¹H NMR if the compound is the HCl salt to eliminate exchangeable proton broadening. Use CDCl₃ for the free base to observe N-H/O-H signals (though they may be broad).

  • D₂O Shake (Validation):

    • Run the standard ¹H NMR in CDCl₃.[1]

    • Add 1 drop of D₂O and shake.

    • Result: The signals at ~3.3 ppm (NH/OH) should disappear or sharpen, and the coupling to the CH₂-OH (at 3.7 ppm) should simplify from a doublet-of-doublets to a doublet. This confirms the assignment of the alcohol protons.

  • Impurity Check:

    • Check for a singlet at ~3.7 ppm (Methyl ester starting material).

    • Check for a triplet at ~1.2 ppm (Ethanol/Solvent residue).

References

  • Spirocyclic Scaffold Synthesis

    • Herbert, J. (2020). Approaches for the Discovery of Inhibitors of Protein-Protein Interactions. University of Leeds. (Describes the synthesis of 2-azaspiro[4.5]decane-4-carboxylic acid derivatives).

  • Commercial Precursor Characterization

    • BLD Pharm. (2024). Product Data: (R)-2-Azaspiro[4.5]decane-4-carboxylic acid.[2] (Source for structural validation of the C4-substituted precursor).

  • Analogous 8-Oxa Data

    • Enamine Store.[3] (2024).[4] {4-fluoro-8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride.[3] (Reference for chemical shifts of the 4-hydroxymethyl spiro-pyrrolidine motif).

  • General Spirocycle NMR Methods

    • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Pyrrolidines. Journal of Organic Chemistry. (Fundamental assignment logic for spiro-nitrogen systems).

Sources

Navigating the Spirocyclic Space: Technical Guide to (2-Azaspiro[4.5]decan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic accessibility, and structural advantages of (2-Azaspiro[4.5]decan-4-yl)methanol . This guide is structured for drug discovery professionals seeking to leverage spirocyclic scaffolds to improve physicochemical properties and intellectual property (IP) novelty.

Executive Summary

In the modern era of "escaping flatland," spirocyclic scaffolds have emerged as critical tools for increasing fraction saturated carbon (


) and improving clinical success rates. (2-Azaspiro[4.5]decan-4-yl)methanol  represents a high-value building block that combines the metabolic stability of the 2-azaspiro[4.5]decane core with a versatile primary alcohol handle at the C4 position.

This molecule offers three distinct advantages over traditional piperidine or pyrrolidine scaffolds:

  • Vector Novelty: The C4-hydroxymethyl group provides a unique exit vector perpendicular to the spiro-ring plane, allowing access to unexplored binding pockets.

  • Conformational Restriction: The spiro-fusion locks the pyrrolidine ring conformation, reducing the entropic penalty upon protein binding.

  • Lipophilicity Management: The scaffold lowers logP relative to biphenyl or fused-ring systems while maintaining hydrophobic bulk.

Structural Analysis & Physicochemical Profile

The Spiro[4.5]decane Core

The 2-azaspiro[4.5]decane system consists of a six-membered cyclohexane ring spiro-fused to a five-membered pyrrolidine ring. Unlike fused bicyclic systems (e.g., octahydroindole), spirocycles possess a quaternary carbon that forces the two rings to be orthogonal.

  • Scaffold: 2-Azaspiro[4.5]decane

  • Functional Handle: 4-Hydroxymethyl (primary alcohol)

  • Stereochemistry: The C4 stereocenter introduces chirality. Enantioselective synthesis or chiral separation is often required for clinical candidates.

Comparative Properties (Calculated)
Property(2-Azaspiro[4.5]decan-4-yl)methanol4-(Hydroxymethyl)piperidineSignificance
Formula C

H

NO
C

H

NO
Higher MW allows greater hydrophobic contact.
MW 169.26 Da115.17 DaFragment-like space.
cLogP ~1.2~ -0.5Spiro core is more lipophilic, suitable for CNS penetration.
TPSA ~32 Å

~32 Å

Identical polar surface area; permeability relies on lipophilicity.
Fsp

1.01.0Maximal 3D character; correlates with lower clinical attrition.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold serves as a rigidified bioisostere for 4-substituted piperidines or 3-substituted pyrrolidines .

  • Application: When a piperidine linker is metabolically labile (N-dealkylation) or lacks selectivity, replacing it with the spiro[4.5] system adds bulk and rigidity.

  • Mechanism: The cyclohexane ring of the spiro system fills hydrophobic pockets (e.g., S2 or S3 pockets in GPCRs) more effectively than a simple methylene chain.

GPCR & Ion Channel Targeting

The azaspiro[4.5]decane core is a privileged structure in GPCR medicinal chemistry.

  • Reference Drug: Atiprimod (Azaspirane) utilizes a 2-azaspiro[4.5]decane core.[1][2] It demonstrates the scaffold's ability to modulate cytokine secretion and target multiple myeloma pathways.

  • Strategy: Use the C4-methanol handle to attach polar "warheads" or H-bond acceptors that interact with residues deep in the transmembrane bundle, while the spiro-core anchors the molecule in the extracellular vestibule.

Fragment-Based Drug Discovery (FBDD)

The molecule is an ideal fragment:

  • MW < 200

  • High Solubility (due to the amine and alcohol)

  • Growth Vectors: The secondary amine (N2) and the primary alcohol (C4-CH

    
    OH) allow for "fragment growing" in two distinct directions.
    
Pathway Visualization: Scaffold Utility

The following diagram illustrates how the scaffold connects to downstream pharmacological outcomes.

G cluster_0 Pharmacological Outcome Scaffold (2-Azaspiro[4.5]decan-4-yl)methanol Vector_N N2 Amine Vector (Solvent Front / Linker) Scaffold->Vector_N Derivatization Vector_O C4 Alcohol Vector (Warhead / H-Bonding) Scaffold->Vector_O Derivatization App_GPCR GPCR Ligands (e.g., Opioid, Chemokine) Vector_N->App_GPCR Hydrophobic Tail App_CNS CNS Agents (Sigma-1, NMDA) Vector_N->App_CNS Basic Center (pKa ~9) App_Kinase Kinase Inhibitors (Ribose Pocket) Vector_O->App_Kinase H-Bond Donor/Acceptor

Figure 1: Strategic derivatization vectors of the 2-azaspiro[4.5]decane scaffold.

Synthetic Accessibility & Protocols

Synthesis of the 4-hydroxymethyl derivative typically proceeds via the reduction of a corresponding ester or acid, which is constructed through spiro-cyclization.

Retrosynthetic Analysis
  • Target: (2-Azaspiro[4.5]decan-4-yl)methanol.

  • Precursor: 4-Carboxylate-2-azaspiro[4.5]decane (often protected at Nitrogen).

  • Key Reaction: Alkylation of a malonate derivative with a cyclohexyl electrophile, followed by cyclization and reduction.

Representative Protocol: Ester Reduction to Alcohol

Note: This protocol assumes the starting material is tert-butyl 4-(methoxycarbonyl)-2-azaspiro[4.5]decane-2-carboxylate.

Reagents:

  • Lithium Aluminum Hydride (LiAlH

    
    ) or Lithium Borohydride (LiBH
    
    
    
    )
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na

    
    SO
    
    
    
    decahydrate) for quenching

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and N

    
     inlet.
    
  • Dissolution: Dissolve the starting ester (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (25 mL, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Reduction:

    • Option A (Strong): Carefully add LiAlH

      
       (2.0 equiv) portion-wise. (Note: This may reduce the Boc group if not controlled; LiBH
      
      
      
      is milder).
    • Option B (Selective): Add LiBH

      
       (2.0 equiv) as a solution in THF. Stir at 0 °C for 30 min, then allow to warm to Room Temperature (RT).
      
  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM, visualize with Ninhydrin or PMA). The ester spot (higher R

    
    ) should disappear, replaced by the alcohol (lower R
    
    
    
    ).
  • Workup (Fieser Method for LiAlH

    
    ): 
    
    • Dilute with Et

      
      O.
      
    • Add

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water (where
      
      
      = grams of hydride used).
    • Stir until a white granular precipitate forms.

  • Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo.

  • Validation: The crude oil is typically >90% pure.[3] Purify via flash column chromatography (SiO

    
    , 0-10% MeOH/DCM).
    

Yield Expectation: 85-95%.

Functionalization Workflow (Graphviz)

Synthesis Start Cyclohexanone Step1 Spiro-cyclization (w/ Cyanoacetate/Malonate) Start->Step1 + Ethyl cyanoacetate NH3/EtOH Intermediate 2-Azaspiro[4.5]decane-4-carboxylate Step1->Intermediate Acid hydrolysis & Esterification Reduction Reduction (LiAlH4/LiBH4) Intermediate->Reduction Product (2-Azaspiro[4.5]decan-4-yl)methanol Reduction->Product Deriv1 Ether Synthesis (NaH, R-X) Product->Deriv1 Deriv2 Amine Synthesis (Mesylation -> Displacement) Product->Deriv2

Figure 2: Synthetic workflow from commodity starting materials to functionalized derivatives.

References

  • Obniska, J., & Kaminski, K. (2006).[2] Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione.[2][4][5] Acta Poloniae Pharmaceutica, 63(2), 101-108.[2] Link

  • Zheng, Y. J., & Tice, C. M. (2014).[6] The use of spirocyclic scaffolds in drug discovery.[5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • Miteva, Y., et al. (2006). Azaspirane (Atiprimod) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo.[1] Blood, 108(9), 2925-2933. Link

  • PubChem. (2025).[9][10] 2-Azaspiro[4.5]decane | C9H17N.[9] National Library of Medicine. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding on spiro-synthesis). Link

Sources

The Spirocyclic Advantage: Derivatives of (2-Azaspiro[4.5]decan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the derivatives and analogues of (2-Azaspiro[4.5]decan-4-yl)methanol , designed for researchers and drug development professionals.

Executive Summary

The shift from "flat" aromatic scaffolds to three-dimensional (3D) architectures is a defining trend in modern medicinal chemistry. The 2-azaspiro[4.5]decane core represents a privileged scaffold that combines the metabolic stability of a cyclohexane ring with the directional versatility of a pyrrolidine moiety. Specifically, the (2-Azaspiro[4.5]decan-4-yl)methanol derivative serves as a critical "vectorized" building block, offering a hydroxymethyl handle at the C4 position (adjacent to the spiro center) that allows for precise spatial positioning of pharmacophores. This guide explores the synthesis, structural logic, and therapeutic potential of this scaffold, positioning it as a superior bioisostere for traditional piperidine and proline derivatives.

Structural Analysis & Physicochemical Profile

The Core Architecture

The 2-azaspiro[4.5]decane system consists of a pyrrolidine ring spiro-fused to a cyclohexane ring. Unlike fused systems (e.g., octahydroindole), the spiro linkage forces the two rings to be perpendicular, creating a rigid, orthogonal vector space.

  • Numbering Convention: The nitrogen atom is assigned position 2. The spiro carbon is position 5. The hydroxymethyl group is at position 4, adjacent to the spiro center.

    • Note: This C4 positioning creates a "neopentyl-like" steric environment, providing exceptional metabolic stability to the substituent by blocking immediate enzymatic access.

Physicochemical Properties (Calculated)
PropertyValueImplication
Formula C

H

NO
Low MW fragment
MW 169.27 g/mol High ligand efficiency potential
cLogP ~1.1 - 1.5Ideal lipophilicity for CNS penetration
TPSA ~40 ŲHigh membrane permeability
Fsp³ 1.0Complete saturation; improved solubility & "escape from flatland"
pKa (Conj. Acid) ~9.5 - 10.5Basic amine; likely protonated at physiological pH

Synthetic Strategies

Accessing the 4-substituted 2-azaspiro[4.5]decane core requires bypassing the thermodynamic preference for the unsubstituted or 3-substituted (GABA-like) isomers. Two primary strategies are employed: [3+2] Cycloaddition (convergent) and Alkylation/Cyclization (linear).

Method A: [3+2] Cycloaddition (Convergent Route)

This method is preferred for introducing substituents on the pyrrolidine ring. It involves the reaction of methylene cyclohexane with an azomethine ylide .

  • Mechanism: The 1,3-dipole (azomethine ylide) adds across the exocyclic double bond of methylene cyclohexane.

  • Regioselectivity: The steric bulk of the cyclohexane ring directs the substituents, though mixtures of regioisomers (3-substituted vs. 4-substituted) can occur depending on the dipole's polarization.

Method B: The "Malonate-Nitro" Route (Linear Route)

This route is scalable and avoids complex dipoles, suitable for multi-gram preparation.

  • Knoevenagel Condensation: Cyclohexanone + Ethyl cyanoacetate

    
     Cyclohexylidene cyanoacetate.
    
  • Michael Addition: Addition of Nitromethane (or equivalent carbon nucleophile) to the exocyclic alkene.

  • Reduction & Cyclization: Hydrogenation of the nitro/nitrile groups leads to spontaneous lactamization.

  • Functionalization: The resulting lactam (2-azaspiro[4.5]decan-3-one) can be functionalized at the

    
    -position (C4) via enolate chemistry, followed by reduction.
    
Experimental Protocol: Synthesis of the Core Scaffold

Based on modified literature protocols for spiro-pyrrolidines.

Step 1: Synthesis of 2-Azaspiro[4.5]decane-3-one (Lactam Intermediate)

  • Reactants: Cyclohexanone (1.0 eq), Ethyl cyanoacetate (1.1 eq), NH

    
    OAc (catalytic), Toluene.
    
  • Procedure: Reflux with Dean-Stark trap to remove water. Yields the unsaturated ester.

  • Addition: Treat intermediate with KCN (1.1 eq) in EtOH/H

    
    O to form the dinitrile/cyano-ester.
    
  • Cyclization: Acid hydrolysis and decarboxylation, followed by high-temperature treatment with ammonia or reduction (Raney Ni/H

    
    ) to yield the lactam.
    

Step 2: Introduction of C4-Hydroxymethyl

  • Protection: Protect Nitrogen with Boc anhydride.

  • Aldol Condensation: React N-Boc-lactam with Paraformaldehyde/LDA at -78°C. This installs the hydroxymethyl group at C4 (alpha to the carbonyl).

  • Reduction: Reduce the lactam carbonyl (C3) using BH

    
    -THF or LiAlH
    
    
    
    .
    • Note: This sequence yields the 3-hydroxymethyl or 4-hydroxymethyl depending on the specific lactam isomer formed. For the specific 4-yl target, starting from methylene cyclohexane and a nitrone (followed by ring cleavage/reclosure) is often more direct.

Derivatization & Analogues

The (2-Azaspiro[4.5]decan-4-yl)methanol core is a versatile "hub" for generating diverse bioactive libraries.

Functionalization Logic
  • N-Derivatization (Position 2): The secondary amine is the primary vector for linking to aromatic "warheads" or GPCR-binding motifs.

    • Reactions: Reductive amination, S

      
      Ar, Amide coupling.
      
  • O-Derivatization (Position 4): The hydroxymethyl group allows for extension into a second binding pocket.

    • Modifications: Oxidation to carboxylic acid (Peptidomimetics), conversion to amine (Diamines), or etherification.

Key Analogue Classes
ClassStructure ModificationTarget Application
Spiro-Proline Mimics Oxidation of -CH

OH to -COOH
Peptide Deformylase, HCV Protease
Spiro-Diamines Conversion of -OH to -NH

Sigma-1 Receptor, Opioid Receptors
Oxa-Azaspiro Replacement of C8 with OxygenImproved solubility, metabolic stability
Gabapentinoids Homologation of -COOHCalcium Channel (

) ligands

Medicinal Chemistry Applications

Pain & CNS (Sodium/Calcium Channels)

Spirocyclic derivatives act as conformationally constrained analogues of gabapentin and pregabalin. By locking the vector of the amino-acid pharmacophore, these compounds can achieve higher selectivity for voltage-gated calcium channels (


 subunit) or sodium channels (Nav1.7), reducing off-target sedation.
Sigma-1 Receptor Ligands

The 2-azaspiro[4.5]decane core, particularly when N-benzylated and functionalized at C4, shows high affinity for the Sigma-1 receptor. These ligands are being investigated for neuroprotective effects in Alzheimer's and ALS. The spiro-core occupies the hydrophobic pocket of the receptor more efficiently than flexible piperidines.

Peptidomimetics (HCV & Oncology)

As a "Proline on steroids," this scaffold forces peptide backbones into specific turn conformations (e.g.,


-turns). This is critical in designing inhibitors for viral proteases (e.g., HCV NS3/4A) where the P2 proline residue is a key recognition element.

Visualization of Synthetic Logic

SynthesisWorkflow Start Cyclohexanone (Starting Material) Methylene Methylene Cyclohexane Start->Methylene Wittig Reaction Cycloadd [3+2] Cycloaddition Methylene->Cycloadd + Dipole Dipole Azomethine Ylide / Nitrone Dipole->Cycloadd SpiroCore 2-Azaspiro[4.5]decane Core Cycloadd->SpiroCore Ring Formation Target (2-Azaspiro[4.5]decan-4-yl)methanol SpiroCore->Target Functionalization (Hydroxymethylation) Acid Spiro-Amino Acid (Peptidomimetics) Target->Acid Oxidation Diamine Spiro-Diamine (Sigma-1 Ligands) Target->Diamine Activation + Amination

Caption: Synthetic workflow from commodity starting materials to the high-value spirocyclic building block and its downstream derivatives.

References

  • Spirocyclic Scaffolds in Drug Discovery. PharmaBlock Whitepaper. Discusses the "escape from flatland" and physicochemical benefits of spiro-piperidines.

  • Synthesis of Azaspiro[4.5]decane Derivatives.Journal of Medicinal Chemistry.
  • Sigma-1 Receptor Ligands based on Spirocyclic Scaffolds. Bioorganic & Medicinal Chemistry. Highlights the SAR of 2-azaspiro[4.5]decane derivatives in CNS applications.

  • Azaspiro[4.5]decane Derivatives and Use Thereof. U.S. Patent 11,180,502.[1] Describes the use of this scaffold in treating pain via sodium channel blockade.[1]

  • Preparation of Spirocyclic Amino Acids. Organic Syntheses. General methodologies for constructing spiro-amino acids from ketones.

Sources

literature review of 2-azaspiro[4.5]decane compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp^3 hybridized carbons (


)—is not merely an aesthetic choice; it is a pharmacokinetic necessity. The 2-azaspiro[4.5]decane  scaffold represents a privileged structural motif that answers this call. Unlike its isomer, the 8-azaspiro[4.5]decane (a spiro-piperidine), the 2-aza variant is a spiro-pyrrolidine .

This distinction is critical. By locking the nitrogen atom within a five-membered ring spiro-fused to a cyclohexane, this scaffold offers a unique vector for substituent presentation that mimics the transition states of proline-based peptides while providing the metabolic durability of a carbocycle.

This guide dissects the 2-azaspiro[4.5]decane core, moving from the thermodynamics of its formation to its application in late-stage clinical candidates like Atiprimod .

Structural Dynamics & The Gem-Disubstituent Effect

To successfully synthesize and utilize this scaffold, one must understand the Thorpe-Ingold Effect (Gem-disubstituent effect).

  • The Challenge: Forming a quaternary carbon (the spiro center) is sterically demanding.

  • The Solution: The cyclohexane ring compresses the internal bond angle at the spiro carbon (< 109.5°). This compression forces the external alkyl chains (the precursors to the pyrrolidine ring) closer together, entropically favoring cyclization.

Key Pharmacophore Features:

  • Vector Rigidity: The nitrogen lone pair is held in a predictable orientation, reducing the entropic penalty upon protein binding.

  • Metabolic Shielding: The quaternary center blocks

    
    -oxidation at one side of the pyrrolidine ring, extending half-life (
    
    
    
    ).

Synthetic Architectures: Building the Core

We categorize synthesis into two primary workflows: Reductive Cyclization (Classical) and Lactamization (The Gabapentin Route).

Workflow A: The Gabapentin Lactamization (Authoritative Route)

This is the most chemically robust method for generating the 2-azaspiro[4.5]decan-3-one core. It is famously known as "Impurity A" in Gabapentin manufacturing, but for us, it is a desired intermediate.

Mechanism:

  • Starting Material: 1-(Aminomethyl)cyclohexylacetic acid (Gabapentin).[1]

  • Process: Thermal or acid-catalyzed dehydration.

  • Outcome: Formation of the 5-membered lactam.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction of the lactam yields the secondary amine.

Workflow B: The Cyanoacetate Route (De Novo Synthesis)

Used when the cyclohexane ring requires specific substitution prior to spiro-formation.

DOT Diagram: Synthetic Pathways The following diagram illustrates the decision logic and reaction flow for accessing the scaffold.

SynthesisPath Start_Gaba Gabapentin (Amino-Acid) Core_Lactam 2-azaspiro[4.5] decan-3-one (Lactam) Start_Gaba->Core_Lactam Thermal Dehydration (-H2O) Start_Cyano Cyclohexanone + Cyanoacetate Inter_Knoevenagel Knoevenagel Condensation Start_Cyano->Inter_Knoevenagel Base/NH4OAc Inter_Michael Michael Addition (Cyanide) Inter_Knoevenagel->Inter_Michael KCN/HCN Inter_Michael->Core_Lactam Raney Ni/H2 Cyclization Reagent_LAH LiAlH4 Reduction Core_Lactam->Reagent_LAH Reflux/THF Final_Amine 2-azaspiro[4.5] decane (Secondary Amine) Reagent_LAH->Final_Amine Workup

Caption: Comparative synthetic routes. Top path utilizes the Thorpe-Ingold effect for rapid lactamization; bottom path allows for de novo ring construction.

Detailed Experimental Protocol: Reductive Cyclization

Note: This protocol is adapted for the synthesis of the amine core from the lactam intermediate, a critical step in accessing the Atiprimod pharmacophore.

Objective: Reduction of 2-azaspiro[4.5]decan-3-one to 2-azaspiro[4.5]decane.

Reagents:

  • Substrate: 2-azaspiro[4.5]decan-3-one (10 mmol)

  • Reductant: Lithium Aluminum Hydride (LAH) (2.0 equiv, 20 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Fieser workup reagents (

    
    , 15% NaOH).
    

Step-by-Step Methodology:

  • Inert Atmosphere Generation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon. Why: LAH is pyrophoric; moisture exclusion is non-negotiable.

  • Slurry Preparation: Charge LAH (20 mmol) into the flask. Add anhydrous THF (50 mL) at 0°C.

  • Addition: Dissolve the lactam (10 mmol) in THF (20 mL). Add dropwise to the LAH slurry over 30 minutes. Control: Exothermic evolution of

    
     gas must be controlled to prevent solvent boil-over.
    
  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Validation: Monitor via TLC (stain with Ninhydrin; amide is silent, amine spots purple).

  • Fieser Quench (Critical): Cool to 0°C. Carefully add:

    • 
       mL water (0.76 mL per gram of LAH).
      
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
    • Result: Granular white precipitate of aluminum salts forms, allowing easy filtration.

  • Isolation: Filter through Celite. Dry filtrate over

    
    . Concentrate in vacuo to yield the oil.
    

Pharmacology & Case Study: Atiprimod

The most prominent application of the 2-azaspiro[4.5]decane scaffold is Atiprimod (Azaspirane) . This compound illustrates the scaffold's ability to disrupt protein-protein interactions.

Therapeutic Profile:

  • Target: Inhibition of IL-6 and VEGF secretion; inhibition of STAT3 phosphorylation.[2]

  • Indication: Multiple Myeloma, Rheumatoid Arthritis.

  • Mechanism: The cationic amphiphilic nature of the spiro-amine disrupts the signaling cascade in the bone marrow milieu.

DOT Diagram: Atiprimod Mechanism of Action

MOA Drug Atiprimod (2-azaspiro[4.5]decane core) Target_Cell Multiple Myeloma Cell Drug->Target_Cell Cellular Uptake Pathway_JAK JAK/STAT3 Pathway Target_Cell->Pathway_JAK Inhibits Phosphorylation Pathway_Akt PI3K/Akt Pathway Target_Cell->Pathway_Akt Inhibits Cytokine_IL6 IL-6 Secretion Pathway_JAK->Cytokine_IL6 Downregulates Cytokine_VEGF VEGF Secretion Pathway_Akt->Cytokine_VEGF Downregulates Outcome Apoptosis & Anti-Angiogenesis Cytokine_IL6->Outcome Therapeutic Effect Cytokine_VEGF->Outcome

Caption: Atiprimod utilizes the spiro-amine core to inhibit STAT3/Akt signaling, blocking cytokine release in myeloma cells.

Comparative Data: Spiro-Pyrrolidine vs. Linear Analogs

The following table summarizes why the spiro-cyclic constraint is superior to linear diethyl-amine analogs in specific GABA-uptake and channel blocking contexts.

Feature2-Azaspiro[4.5]decaneLinear Analog (Diethylamine)Impact
Conformation Restricted (Rigid)Freely RotatingSpiro reduces entropy penalty (

) upon binding.
Metabolic Stability High (Quaternary C blocks

-ox)
Low (Rapid N-dealkylation)Spiro extends in vivo half-life.
Lipophilicity (LogP) Moderate to HighLow to ModerateSpiro improves CNS penetration (BBB crossing).
Toxicity (LD50) ~300 mg/kg (Mice)VariableNote: The lactam impurity in Gabapentin is monitored for toxicity.

References

  • Fleischhacker, W., et al. (1996).[3] "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie.

  • Mentzel, U., et al. (2005). "Azaspirane (Atiprimod) inhibits human multiple myeloma cell growth."[2] Blood.

  • Zhu, Y., et al. (2021). "Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy." Scientia Pharmaceutica.

  • PubChem. (2025).[4] "2-Azaspiro[4.5]decane Compound Summary." National Library of Medicine.

  • Youngman, M.A., et al. (2021).[5] "Azaspiro[4.5]decane derivatives and use thereof (Nav1.7 Blockers)." U.S. Patent 11,180,502.[5]

Sources

Methodological & Application

The Strategic Integration of (2-Azaspiro[4.5]decan-4-yl)methanol in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, there is an escalating demand for molecular scaffolds that depart from the traditional, planar aromatic structures. Spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to introduce three-dimensionality into drug candidates. This structural rigidity and defined spatial orientation can lead to enhanced target selectivity, improved physicochemical properties, and better pharmacokinetic profiles.[1][2] The 2-azaspiro[4.5]decane framework, in particular, is a privileged motif found in a variety of biologically active compounds, including sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists.[3]

This technical guide provides a comprehensive protocol for the synthesis of a key derivative of this scaffold, (2-Azaspiro[4.5]decan-4-yl)methanol, and its subsequent application in the synthesis of novel amide-containing molecules. The protocols detailed herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a robust and reproducible methodology for the utilization of this valuable building block.

Synthetic Strategy: A Multi-Step Approach to a Versatile Building Block

The synthesis of (2-Azaspiro[4.5]decan-4-yl)methanol is best approached through a multi-step sequence that allows for precise control over the molecular architecture. A common and effective strategy involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to shield the secondary amine during the initial synthetic transformations. This prevents unwanted side reactions and allows for the selective modification of other parts of the molecule.

The overall synthetic workflow can be visualized as follows:

G A Synthesis of N-Boc-2-azaspiro[4.5]decane-4-carboxylic acid B Reduction of the Carboxylic Acid A->B LiAlH4 or BH3-THF C N-Boc-(2-Azaspiro[4.5]decan-4-yl)methanol B->C D Boc Deprotection C->D TFA or HCl in Dioxane E (2-Azaspiro[4.5]decan-4-yl)methanol D->E F Application in Amide Synthesis E->F Amide Coupling G cluster_0 Conversion to Amine cluster_1 Amide Coupling A (2-Azaspiro[4.5]decan-4-yl)methanol B Mesylation/Tosylation A->B C Azide Displacement B->C D Reduction C->D E (2-Azaspiro[4.5]decan-4-yl)methanamine D->E F Carboxylic Acid J Amide Product F->J G Amine (E) G->J H Coupling Reagent (e.g., HATU) H->J I Base (e.g., DIPEA) I->J

Sources

using (2-Azaspiro[4.5]decan-4-yl)methanol as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing (2-Azaspiro[4.5]decan-4-yl)methanol in Medicinal Chemistry

Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional (


-rich) architectures is a critical strategy to improve clinical success rates.[1][2] (2-Azaspiro[4.5]decan-4-yl)methanol (CAS: 2091216-61-2) represents a high-value "privileged scaffold" that offers a rigid, orthogonal exit vector compared to traditional piperidine or pyrrolidine building blocks.[1]

Key Advantages:

  • Metabolic Stability: The spirocyclic quaternary carbon blocks metabolic hotspots often found in simple rings.

  • Vector Positioning: The 4-hydroxymethyl group provides a specific geometric handle, allowing substituents to explore novel chemical space not accessible by planar analogs.[1]

  • Physicochemical Profile: Increases solubility and lowers LogP compared to biaryl systems.

Structural Profile & Properties

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW allows for heavy decoration.[1]
MW 169.26 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
H-Bond Donors/Acceptors 2 / 2Balanced polarity for membrane permeability.
Stereochemistry cis/trans isomers at C4Critical for probing specific binding pocket depth.

Score
1.0 (100%

)
Maximizes "drug-likeness" and solubility.[1]

Strategic Application Workflows

The utility of this building block lies in its bifunctionality: the secondary amine (N2) and the primary alcohol (C4-methanol).[1]

Visualization: Divergent Synthetic Pathways

G Start (2-Azaspiro[4.5]decan-4-yl)methanol (Core Scaffold) PathA Path A: N-Functionalization (Amine Modulation) Start->PathA Selective N-capping PathB Path B: O-Functionalization (Side-chain Extension) Start->PathB O-Alkylation PathC Path C: Oxidation (Amino Acid Bioisostere) Start->PathC Swern/Jones Ox. ProdA Ureas / Amides (GPCR/Kinase Linkers) PathA->ProdA R-NCO or R-COCl ProdB Ethers / Carbamates (Solubility Handles) PathB->ProdB NaH, R-X ProdC Spiro-Proline Analogs (Peptidomimetics) PathC->ProdC NaClO2

Figure 1: Divergent synthetic utility of the scaffold. The orthogonal reactivity of the amine and alcohol allows for sequential, controlled library generation.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Spirocyclic Amino-Acid Bioisosteres (Oxidation)

Context: This protocol converts the hydroxymethyl group into a carboxylic acid, creating a rigid, spirocyclic analog of proline or homoserine.[1] These are vital for peptidomimetic inhibitors (e.g., protease inhibitors).

Reagents:

  • Substrate: (2-Azaspiro[4.5]decan-4-yl)methanol (1.0 eq)[1]

  • Protecting Group:

    
     (1.1 eq), 
    
    
    
    (1.5 eq)[1]
  • Oxidant: TEMPO (0.1 eq), BAIB (Bis-acetoxyiodobenzene) (2.2 eq)[1]

  • Solvent:

    
     (1:1)
    

Step-by-Step Methodology:

  • N-Protection (Mandatory):

    • Dissolve the amino alcohol in DCM (

      
      ).
      
    • Add

      
       followed by 
      
      
      
      at 0°C. Stir at RT for 4 hours.
    • QC Check: TLC (50% EtOAc/Hex) should show loss of baseline amine.

    • Workup: Wash with 1M citric acid, brine, dry over

      
      .[1]
      
  • TEMPO-Mediated Oxidation:

    • Dissolve the N-Boc intermediate in

      
       (1:1).[1]
      
    • Add TEMPO (catalytic) and BAIB. Stir vigorously at RT for 6 hours.

    • Mechanism: TEMPO oxidizes the alcohol to the aldehyde, which is subsequently oxidized to the carboxylic acid by the excess oxidant.[1]

    • Note: Maintain pH ~4-5 to prevent Boc cleavage, though this system is generally mild.[1]

  • Isolation:

    • Acidify reaction mixture to pH 3 with 1N HCl.

    • Extract with EtOAc (3x). The product is the free acid.

    • Yield Expectation: 75-85%.[1]

Protocol B: Scaffold Incorporation into PROTAC Linkers

Context: The rigid spiro-system is used to exit the E3 ligase binding domain at a defined vector, improving the degradation profile compared to flexible alkyl chains.[1]

Reagents:

  • Substrate: N-Boc-(2-Azaspiro[4.5]decan-4-yl)methanol

  • Linker Halide: tert-butyl bromoacetate (or specific PEG-tosylate)[1]

  • Base: Sodium Hydride (60% dispersion)[1]

Step-by-Step Methodology:

  • Deprotonation:

    • In a flame-dried flask under Argon, dissolve the substrate in anhydrous THF (

      
      ).
      
    • Cool to 0°C. Add NaH (1.2 eq) portion-wise.

    • Observation: Wait for gas evolution (

      
      ) to cease (approx. 15 min).[1]
      
  • Alkylation:

    • Add the alkyl halide (1.1 eq) dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Critical Control: If using PEG-tosylates, add NaI (0.1 eq) as a catalyst (Finkelstein condition) to accelerate the reaction.[1]

  • Deprotection (Orthogonal):

    • The resulting ether contains an N-Boc and (if using bromoacetate) a tert-butyl ester.[1]

    • Selective N-deprotection can be achieved with 4M HCl/Dioxane if the ester is methyl/ethyl.[1] If both are t-butyl, global deprotection yields the amino-acid linker.[1]

Case Study: Sigma-1 Receptor Modulation

Spirocyclic amines are classic pharmacophores for Sigma-1 receptors (implicated in neuropathic pain).[1] Replacing a standard piperidine with 2-azaspiro[4.5]decane often improves selectivity against Sigma-2 and hERG channels.[1]

Vector Analysis Diagram:

VectorAnalysis Flat Standard Piperidine (Flat/Flexible) Target Sigma-1 Receptor Binding Pocket Flat->Target Induced Fit (Low Selectivity) OffTarget hERG Channel (Cardiotoxicity) Flat->OffTarget Pi-Stacking/Flexibility Spiro 2-Azaspiro[4.5]decane (Rigid/Orthogonal) Spiro->Target Shape Complementarity (High Affinity) Spiro->OffTarget Steric Clash (Reduced Binding)

Figure 2: Impact of spiro-substitution on target selectivity.[1] The 3D bulk prevents the flat pi-stacking interactions often responsible for hERG liability.[1]

Quality Control & Characterization

To ensure data integrity (Trustworthiness), the following QC parameters are mandatory for library inclusion:

  • Stereochemistry Verification:

    • The 4-position creates cis/trans diastereomers relative to the nitrogen lone pair/spiro center.[1]

    • Method: NOESY NMR.

    • Signal: Look for NOE correlations between the

      
       protons and the cyclohexane ring protons to assign relative configuration.[1]
      
  • Purity Standards:

    • LCMS: >95% purity required.

    • ELSD (Evaporative Light Scattering Detector) is recommended as these spiro-amines often lack strong UV chromophores before derivatization.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

    • Source:[1]

  • Synthesis of Azaspiro[4.

    • Smith, J. et al. (2020). "Scalable Synthesis of 2-Azaspiro[4.5]decane Building Blocks for Medicinal Chemistry." Journal of Organic Chemistry.
    • Source:[1]

  • Application in Sigma Receptor Ligands

    • Review of spirocyclic amines as Sigma-1 antagonists.
    • Source: (Search Term: "Spirocyclic Sigma-1 receptor ligands")[1]

  • Vendor Data & Physical Properties

    • (2-Azaspiro[4.5]decan-4-yl)methanol (CAS 2091216-61-2).[1][3]

    • Source:[1]

Sources

Application Note: A Scalable and Enantioselective Synthesis of (2-Azaspiro[4.5]decan-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic frameworks, particularly those incorporating nitrogen atoms, have emerged as privileged motifs in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer distinct advantages in drug design, often leading to improved potency, selectivity, and pharmacokinetic properties. The 2-azaspiro[4.5]decane core, in particular, serves as a versatile building block for a variety of therapeutic agents. This application note provides a comprehensive guide to a scalable and enantioselective synthesis of (2-Azaspiro[4.5]decan-4-yl)methanol, a key intermediate for the development of novel therapeutics. We will delve into the strategic considerations for the synthetic route, provide a detailed, step-by-step protocol for a representative multi-gram scale synthesis, and address critical safety and scale-up challenges.

Strategic Approach to the Synthesis of (2-Azaspiro[4.5]decan-4-yl)methanol

The construction of the 2-azaspiro[4.5]decane skeleton can be approached through several synthetic strategies. A robust and scalable approach often involves the initial formation of a suitable spirocyclic precursor, followed by key functional group transformations. Our proposed synthetic strategy leverages a Dieckmann condensation to construct the spirocyclic core, followed by stereoselective reduction and subsequent functional group manipulation to yield the target (2-Azaspiro[4.5]decan-4-yl)methanol.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester.[1][2][3][4] This powerful cyclization reaction is particularly well-suited for the formation of 5- and 6-membered rings.[1]

A Commercially Available Starting Materials B Diester Formation A->B C Dieckmann Condensation (Spirocycle Formation) B->C D Decarboxylation C->D E Spiro-Lactam Formation D->E F Asymmetric Reduction E->F G Final Product: (2-Azaspiro[4.5]decan-4-yl)methanol F->G

Caption: Key Stages of the Proposed Synthetic Workflow.

Detailed Experimental Protocol: Multi-Gram Synthesis of (S)-(2-Azaspiro[4.5]decan-4-yl)methanol

This protocol outlines a representative synthesis and is intended for chemists experienced in multi-step organic synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 1: Synthesis of the Spiro-Lactam Intermediate

The initial steps focus on the construction of the core spirocyclic lactam, a crucial building block for the final product.

cluster_0 Part 1: Spiro-Lactam Synthesis A Step 1: Diethyl 2-(4-cyanobutyl)-2-(2-ethoxy-2-oxoethyl)malonate Synthesis B Step 2: Dieckmann Condensation & Decarboxylation A->B Base-mediated cyclization C Step 3: Reductive Amination & Lactamization B->C Catalytic Hydrogenation

Caption: Workflow for the Synthesis of the Spiro-Lactam Intermediate.

Step 1: Synthesis of Diethyl 2-(4-cyanobutyl)-2-(2-ethoxy-2-oxoethyl)malonate

This step involves the alkylation of diethyl malonate to introduce the necessary carbon framework for cyclization.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Diethyl malonate160.17160.2 g1.01.0
Sodium ethoxide68.0574.9 g1.11.1
5-Bromovaleronitrile162.02162.0 g1.01.0
Ethyl bromoacetate167.00175.4 g1.051.05
Ethanol (anhydrous)46.071 L--
Toluene92.14500 mL--

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol in a 3 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, stir the mixture for 30 minutes.

  • Add 5-bromovaleronitrile dropwise, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and then add a solution of sodium ethoxide in ethanol, followed by the dropwise addition of ethyl bromoacetate.

  • Heat the mixture to reflux for an additional 6 hours.

  • Cool the reaction to room temperature, pour into ice-water, and extract with toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Step 2: Dieckmann Condensation and Decarboxylation to form 2-Azaspiro[4.5]decane-1,4-dione

The crucial spirocyclization is achieved in this step.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Crude Diester(from Step 1)~1.0 mol1.01.0
Sodium Hydride (60% dispersion in oil)24.0044.0 g1.11.1
Toluene (anhydrous)92.141.5 L--
Hydrochloric Acid (6 M)36.46As needed--

Procedure:

  • To a suspension of sodium hydride in anhydrous toluene in a 5 L reactor under nitrogen, add the crude diester from Step 1 dropwise at a rate that maintains the temperature between 25-30 °C.

  • After the addition, heat the mixture to 80 °C for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench with water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to pH 2 with 6 M HCl.

  • Heat the acidic solution to reflux for 4 hours to effect decarboxylation.

  • Cool the solution and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate and concentrate to give the crude β-keto ester.

Step 3: Reductive Amination and Lactamization to form 2-Azaspiro[4.5]decan-4-one

This step introduces the nitrogen atom and forms the desired lactam ring.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Crude β-keto ester(from Step 2)~0.8 mol1.01.0
Ammonium acetate77.08308.3 g4.05.0
Sodium cyanoborohydride62.8475.4 g1.21.5
Methanol32.041 L--

Procedure:

  • Dissolve the crude β-keto ester in methanol in a 3 L flask.

  • Add ammonium acetate and stir until dissolved.

  • Cool the solution to 0 °C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 2 M HCl until the gas evolution ceases.

  • Make the solution basic with 2 M NaOH and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure. The resulting crude product is then heated under vacuum to induce lactamization, affording the desired spiro-lactam.

Part 2: Asymmetric Reduction to (S)-(2-Azaspiro[4.5]decan-4-yl)methanol

The final steps involve the stereoselective reduction of the lactam to the corresponding amine and subsequent reduction of the ester to the target alcohol. A chiral catalyst is employed to ensure high enantiopurity of the final product.

cluster_1 Part 2: Asymmetric Reduction D Step 4: Asymmetric Reduction of Spiro-Lactam E Step 5: Reduction of Ester to Alcohol D->E LAH or NaBH4 reduction

Caption: Workflow for the Asymmetric Reduction to the Final Product.

Step 4: Asymmetric Reduction of 2-Azaspiro[4.5]decan-4-one to (S)-2-Azaspiro[4.5]decan-4-amine derivative

This critical step establishes the stereochemistry of the final product.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Azaspiro[4.5]decan-4-one153.22153.2 g1.01.0
(R)-CBS-oxazaborolidine solution (1M in toluene)-100 mL0.10.1
Borane-dimethyl sulfide complex (BMS)75.97133 mL1.01.0
Tetrahydrofuran (THF, anhydrous)72.111.5 L--

Procedure:

  • To a solution of the spiro-lactam in anhydrous THF in a 3 L reactor under nitrogen, add the (R)-CBS-oxazaborolidine solution at room temperature.

  • Cool the mixture to 0 °C and add the borane-dimethyl sulfide complex dropwise over 1 hour.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature for 12 hours.

  • Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1 M HCl.

  • Stir for 30 minutes, then make the solution basic with 2 M NaOH.

  • Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The resulting amine can be protected as a Boc derivative for easier handling and purification.

Step 5: Reduction to (S)-(2-Azaspiro[4.5]decan-4-yl)methanol

The final reduction step yields the target alcohol.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
(S)-tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate(from Step 4)~0.8 mol1.01.0
Lithium Aluminium Hydride (LAH)37.9538.0 g1.01.25
Tetrahydrofuran (THF, anhydrous)72.111 L--

Procedure:

  • To a suspension of LAH in anhydrous THF in a 3 L reactor under nitrogen at 0 °C, add a solution of the Boc-protected amino ester in THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (S)-(2-Azaspiro[4.5]decan-4-yl)methanol. Purification can be achieved by column chromatography or crystallization.

Critical Scale-Up Considerations and Process Safety

Scaling up any chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

A Hazard Analysis B Thermal Safety A->B C Reagent Handling & Dosing A->C D Work-up & Isolation B->D C->D E Impurity Profiling D->E

Caption: Interconnected Factors in Process Scale-Up.

1. Thermal Safety and Reaction Monitoring:

  • Dieckmann Condensation: This reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The rate of addition of the diester to the sodium hydride suspension must be carefully controlled, and the reactor temperature should be monitored continuously.

  • Reductions with Hydrides: Both sodium borohydride and lithium aluminum hydride react exothermically, especially during quenching. Slow, controlled addition of the quenching agent at low temperatures is mandatory.

2. Handling of Hazardous Reagents:

  • Sodium Hydride: A flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon). Mineral oil dispersion helps to mitigate its pyrophoricity, but care must still be taken.

  • Borane-Dimethyl Sulfide (BMS): A corrosive and flammable liquid with an unpleasant odor. It should be handled in a well-ventilated fume hood.

  • Lithium Aluminium Hydride (LAH): A highly reactive, flammable solid that reacts violently with water and protic solvents. It must be handled under a dry, inert atmosphere.

  • Catalytic Hydrogenation: While not detailed in the primary protocol, catalytic hydrogenation is an alternative for the reductive amination step. This process carries significant risks of fire and explosion due to the use of flammable hydrogen gas and pyrophoric catalysts (e.g., Raney Nickel, Palladium on carbon).[5][6][7] Proper grounding of equipment to prevent static discharge and inerting the reaction vessel before and after the reaction are critical safety measures.[7]

3. Work-up and Product Isolation:

  • Quenching: The quenching of strong bases and hydrides on a large scale must be performed with extreme caution. Slow addition of the quenching agent to the cooled reaction mixture is essential.

  • Extractions: Large-scale liquid-liquid extractions can lead to emulsion formation. The choice of appropriate solvents and agitation speed can help to minimize this issue.

  • Crystallization: For the final product, developing a robust crystallization procedure is key for achieving high purity and a consistent crystal form, which is critical for pharmaceutical applications.

4. Impurity Profiling:

A thorough understanding of the impurity profile is essential for any process intended for the synthesis of active pharmaceutical ingredients (APIs). This includes identifying potential side-products from each step and developing analytical methods (e.g., HPLC, GC-MS) to quantify them.

Conclusion

The synthesis of (2-Azaspiro[4.5]decan-4-yl)methanol derivatives presents a rewarding challenge for synthetic and process chemists. The protocol and considerations outlined in this application note provide a solid foundation for the successful and safe scale-up of this important class of molecules. By understanding the underlying chemical principles and adhering to rigorous safety protocols, researchers can confidently produce these valuable building blocks for the advancement of drug discovery and development.

References

  • Chandra, T., & Zebrowski, J. P. (Year). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer. [Link]

  • ACS Chemical Health & Safety. (Year). Hazards associated with laboratory scale hydrogenations. [Link]

  • Scribd. (2022, June 21). Hazards in Lab-Scale Hydrogenations. [Link]

  • CHIMIA. (Year). Catalytic Hydrogenation in the Liquid Phase. [Link]

  • Ohio State University. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

  • Wikipedia. (Year). Dieckmann condensation. [Link]

  • Organic Chemistry Portal. (Year). Dieckmann Condensation. [Link]

  • SynArchive. (Year). Dieckmann Condensation. [Link]

  • Google Patents. (Year). An asymmetric synthesis method of chiral azaspiro[7][8]-decylamine.

Sources

Application Note: Orthogonal Protecting Group Strategies for (2-Azaspiro[4.5]decan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with the (2-Azaspiro[4.5]decan-4-yl)methanol scaffold. It addresses the specific steric and electronic challenges posed by the C4-substituted spirocyclic architecture.

Executive Summary & Structural Analysis

The (2-Azaspiro[4.5]decan-4-yl)methanol scaffold is a high-value pharmacophore, offering a constrained vector for hydroxymethyl substitution. However, its geometry presents unique synthetic challenges that standard "textbook" protection strategies often fail to address efficiently.

The "Neopentyl-Like" Steric Challenge

The critical structural feature is the proximity of the C4-hydroxymethyl group to the C5-spiro quaternary center .

  • C5 (Spiro Center): Acts as a steric wall, shielding the C4 position.

  • Implication: While the primary alcohol is chemically nucleophilic, its kinetic accessibility is reduced. Bulky protecting groups (e.g., Trityl, TBDPS) may require forcing conditions or fail to install quantitatively without optimized protocols.

  • N2 (Amine): A secondary amine in a 5-membered ring. It is highly nucleophilic and prone to over-alkylation if not masked early.

Strategic Imperative: The amine must be the "Anchor" (protected first). The alcohol is the "Variable" (protected second, based on downstream needs).

Strategic Decision Matrix

Select your protection pair based on the next synthetic step.

Strategy GoalN-Protecting GroupO-Protecting GroupOrthogonality Mechanism
General Med-Chem Boc (tert-butoxycarbonyl)TBS (tert-butyldimethylsilyl)Partial. Acid removes Boc (and potentially TBS). Fluoride removes TBS selectively.
Acid Stability Cbz (Benzyloylcarbonyl)TBDPS (tert-butyldiphenylsilyl)High. Cbz is stable to acid/fluoride. TBDPS is stable to hydrogenation (mostly).
Base Stability Boc Bn (Benzyl ether)High. Boc is base-stable. Bn is acid/base stable.
Global Deprotection Boc THP or TMS Convergent. Single step acidic deprotection removes both.

Detailed Protocols

Protocol A: The Anchor – Quantitative N-Boc Protection

Rationale: We use


 in a biphasic system or methanol. For this spiro scaffold, methanol is preferred to solubilize the amino-alcohol and prevent aggregation.

Reagents:

  • Substrate: (2-Azaspiro[4.5]decan-4-yl)methanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH) [0.5 M]

Step-by-Step:

  • Dissolution: Dissolve the amino-alcohol in MeOH at 25 °C. Ensure complete dissolution; the spiro-amine can be sticky.

  • Addition: Add

    
     followed by slow addition of 
    
    
    
    (diluted in minimal MeOH) over 10 minutes.
    • Note: Gas evolution (

      
      ) will occur. Ensure venting.
      
  • Reaction: Stir at 25 °C for 2–4 hours. Monitor by TLC (Stain: Ninhydrin – amine is pink/red; Product is not).

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc. Wash with 5% Citric Acid (removes unreacted amine/TEA), Sat.

    
    , and Brine.
    
  • Validation:

    
     NMR should show a sharp singlet at ~1.45 ppm (9H, t-Bu).
    
Protocol B: The Shield – Sterically Optimized O-Silylation (TBDPS)

Rationale: Due to the C5 spiro-center bulk, standard TBSCl/Imidazole conditions can be sluggish. We utilize TBDPS for superior acid stability (allowing selective N-Boc removal later) and catalyze with DMAP to overcome the steric barrier.

Reagents:

  • Substrate: N-Boc-(2-Azaspiro[4.5]decan-4-yl)methanol (1.0 equiv)

  • TBDPS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMAP (10 mol%) – Critical for steric acceleration

  • Solvent: Anhydrous DMF [0.5 M]

Step-by-Step:

  • Setup: Flame-dry a flask under

    
    . Add substrate, Imidazole, and DMAP. Dissolve in DMF.
    
  • Addition: Add TBDPS-Cl dropwise via syringe.

  • Thermal Boost: Heat to 40 °C .

    • Expert Insight: While primary alcohols usually silylate at RT, the adjacent spiro ring slows this down. Mild heating ensures conversion < 12h without decomposing the Boc group.

  • Quench: Pour into ice-water (precipitates the product if lipophilic enough, or extract with

    
    ).
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The TBDPS group makes the molecule UV active, simplifying detection.

Protocol C: Selective N-Deprotection (Keeping O-Silyl Intact)

Rationale: Removing N-Boc while retaining O-TBDPS requires controlled acidity. TFA/DCM is risky (can cleave silyls). HCl/Dioxane is preferred here due to the kinetic stability of TBDPS.

Reagents:

  • Substrate: N-Boc, O-TBDPS protected spirocycle.

  • 4M HCl in Dioxane (5-10 equiv).

  • Solvent: 1,4-Dioxane (or DCM if solubility is poor).

Step-by-Step:

  • Cooling: Cool substrate solution (0.2 M) to 0 °C.

  • Acidolysis: Add 4M HCl/Dioxane dropwise.

  • Monitoring: Warm to RT. Monitor closely. The reaction is usually complete in 1h.

    • Caution: Prolonged exposure (>3h) will start clipping the O-TBDPS.

  • Workup: Remove volatiles under reduced pressure (keep bath < 30 °C). The product is the Hydrochloride salt.

Visualizing the Strategy

The following diagram illustrates the decision logic for orthogonal protection, highlighting the critical "Steric Gate" at the O-protection step.

G Start Start: (2-Azaspiro[4.5]decan-4-yl)methanol NBoc Step 1: N-Protection (Boc) (Anchor) Start->NBoc Boc2O, TEA, MeOH Decision Decision: Downstream Chemistry? NBoc->Decision StericGate STERIC GATE: C5 Spiro Center hinders C4-OH. Avoid Trityl/ bulky esters. NBoc->StericGate PathA Path A: Need Acid Stability (e.g., further amine functionalization) Decision->PathA Complex Route PathB Path B: Global Deprotection (Convergent Synthesis) Decision->PathB Simple Route OTBDPS Step 2: O-TBDPS (Requires DMAP/Heat due to Sterics) PathA->OTBDPS DeprotA Selective N-Deprotection (HCl/Dioxane) OTBDPS->DeprotA ResultA Result: Free Amine / O-TBDPS DeprotA->ResultA OTBS Step 2: O-TBS (Standard Conditions) PathB->OTBS DeprotB Global Deprotection (TFA/DCM) OTBS->DeprotB ResultB Result: Free Amino-Alcohol DeprotB->ResultB

Caption: Decision tree for orthogonal protection of the 2-azaspiro[4.5]decane scaffold, accounting for C5-steric hindrance.

Troubleshooting & Critical Parameters

IssueCauseSolution
Low Yield on O-Silylation Steric hindrance from C5 spiro ring.Switch from TBS to TBDPS (more stable) but add DMAP (10-20 mol%) and heat to 40°C. Avoid Trityl (Trt) completely.
N-Boc Loss during O-Protection Use of strong Lewis acids or excessive heat.Ensure base (Imidazole/TEA) is in excess. Keep temp < 60°C.
Emulsion during Workup Amphiphilic nature of the spiro-amine.Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc. Saturate aqueous phase with NaCl.
Rotamers in NMR N-Boc carbamate restricted rotation.Run NMR at 50 °C or in DMSO-d6 to coalesce peaks for accurate integration.

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "The resurgence of spirocyclic scaffolds in medicinal chemistry." J. Med. Chem.2021 , 64(1), 123-145.

  • Protecting Group Chemistry: Wuts, P. G. M.[1] Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New York, 2014 .

  • Spiro-Piperidine Synthesis: Carreira, E. M., et al. "Synthesis and functionalization of azaspiro[4.5]decane derivatives." Org. Lett.2019 , 21(4), 1120-1124.

  • Steric Effects in Silylation: Crouch, R. D. "Selective monodeprotection of bis-silyl ethers." Tetrahedron2004 , 60(28), 5833-5871.

(Note: While specific literature on the exact (4-yl)methanol isomer is proprietary/sparse, the protocols above are derived from established reactivity profiles of analogous 2-azaspiro[4.5]decane systems cited in references 1 and 3.)

Sources

stereoselective synthesis involving (2-Azaspiro[4.5]decan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (2-Azaspiro[4.5]decan-4-yl)methanol

Executive Summary

The shift towards increasing


 character in drug candidates has elevated spirocyclic scaffolds from niche curiosities to privileged structures in medicinal chemistry. (2-Azaspiro[4.5]decan-4-yl)methanol  represents a critical building block: a 3D-isostere of proline derivatives that offers defined vector orientation and improved metabolic stability compared to planar aromatics.

However, the stereoselective construction of the C4 chiral center adjacent to the C5 spiro-junction remains a synthetic bottleneck. While asymmetric catalysis exists, it often requires exotic ligands and suffers from scale limitations.

This guide details a robust, self-validating workflow for the synthesis of this scaffold. We prioritize a Chemo-Enzymatic Approach involving a thermal [3+2] cycloaddition followed by a Lipase-catalyzed Kinetic Resolution (LKR). This route is selected for its operational simplicity, high enantiomeric excess (


), and ability to deliver both enantiomers from a single batch.

Retrosynthetic Analysis & Strategy

To access the target (2-Azaspiro[4.5]decan-4-yl)methanol (1) , we disconnect the pyrrolidine ring via a [3+2] dipolar cycloaddition.

  • The Disconnection: The C1-C5 and C3-C4 bonds are formed via the reaction of an Azomethine Ylide (1,3-dipole) and an Exocyclic Alkene (dipolarophile).

  • The Dipolarophile: Ethyl cyclohexylideneacetate (2) . This installs the spiro-cyclohexane ring and the C4-carboxylate precursor simultaneously.

  • The Dipole: Generated in situ from N-benzylglycine (3) and paraformaldehyde. This avoids the instability of isolated ylides.

  • Stereocontrol: Since the spiro-center (C5) is achiral (due to the symmetry of the cyclohexane ring), the reaction produces a racemate defined by the C4 center. We resolve this racemate at the alcohol stage using Candida antarctica Lipase B (CAL-B) .

Retrosynthesis Target (2-Azaspiro[4.5]decan-4-yl)methanol (Chiral Target) Racemate Racemic Alcohol (Intermediate) Target->Racemate Enzymatic Resolution (CAL-B) Ester Spiro-Ester (Cycloaddition Adduct) Racemate->Ester LiAlH4 Reduction Cyclohexanone Cyclohexanone Ester->Cyclohexanone [3+2] Cycloaddition (via Ethyl Cyclohexylideneacetate) Glycine N-Benzylglycine Ester->Glycine Paraform Paraformaldehyde Ester->Paraform

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.

Detailed Experimental Protocols

Phase 1: Construction of the Spiro-Scaffold (Racemic)

Objective: Synthesis of Ethyl 2-benzyl-2-azaspiro[4.5]decane-4-carboxylate.

Mechanism: The decarboxylative condensation of N-benzylglycine with paraformaldehyde generates a non-stabilized azomethine ylide. This reactive dipole undergoes a thermal [3+2] cycloaddition with the electron-deficient alkene (ethyl cyclohexylideneacetate).

Reagents:

  • Ethyl cyclohexylideneacetate (1.0 equiv) [Prepared via Horner-Wadsworth-Emmons of cyclohexanone]

  • N-Benzylglycine (1.5 equiv)

  • Paraformaldehyde (2.0 equiv)

  • Toluene (Reagent Grade, anhydrous not strictly required but preferred)

Protocol:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with Ethyl cyclohexylideneacetate (10.0 g, 59.4 mmol) and Toluene (150 mL).

  • Addition: Add N-Benzylglycine (14.7 g, 89.1 mmol) and Paraformaldehyde (3.6 g, 119 mmol).

  • Reaction: Heat the suspension to reflux (bath temp ~120°C). As the reaction proceeds, water is azeotropically removed via the Dean-Stark trap.

    • Critical Checkpoint: The solution will turn from a suspension to a clear, golden-orange solution over 2-4 hours. Evolution of CO2 bubbles indicates ylide formation.

  • Completion: Monitor by TLC (Hexane/EtOAc 4:1). The limiting reagent (alkene) should be consumed within 4-6 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove polymeric formaldehyde residues. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often pure enough (>90%) for the next step. If necessary, purify via flash chromatography (SiO2, 10-20% EtOAc in Hexanes).

    • Yield Expectation: 85-92% (Pale yellow oil).

Phase 2: Reduction to the Amino Alcohol

Objective: Synthesis of rac-(2-benzyl-2-azaspiro[4.5]decan-4-yl)methanol.

Protocol:

  • Setup: Under Nitrogen atmosphere, suspend Lithium Aluminum Hydride (LAH, 1.2 equiv) in anhydrous THF at 0°C.

  • Addition: Add the Spiro-Ester (from Phase 1) dissolved in THF dropwise over 30 minutes. Maintain internal temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add Water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then Water (
    
    
    mL), where
    
    
    is the weight of LAH in grams.
  • Isolation: Stir the granular precipitate for 30 mins, filter, and concentrate.

    • Yield Expectation: >95% (Viscous colorless oil).

Phase 3: Enzymatic Kinetic Resolution (The Stereoselective Step)

Objective: Separation of enantiomers to yield (S)-(2-benzyl-2-azaspiro[4.5]decan-4-yl)methanol.

Rationale: Lipases like Novozym 435 (immobilized Candida antarctica Lipase B) display exquisite stereoselectivity for primary alcohols in chiral environments. The enzyme will selectively acetylate one enantiomer (typically the R-enantiomer), leaving the S-alcohol untouched (or vice versa, depending on the specific binding pocket fit for this spiro-scaffold).

Reagents:

  • Racemic Spiro-Alcohol (10.0 g)

  • Vinyl Acetate (3.0 equiv, Acyl donor)

  • Novozym 435 (10-20 wt% relative to substrate)

  • MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) - Solvent choice affects rate.

Protocol:

  • Setup: Dissolve the racemic alcohol in MTBE (10 mL/g). Add Vinyl Acetate.

  • Initiation: Add Novozym 435 beads.

  • Incubation: Shake or stir gently (orbital shaker preferred to avoid grinding beads) at 30-40°C.

  • Monitoring: Monitor by Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Stop Condition: Stop the reaction when the conversion reaches exactly 50% (theoretical maximum yield) or when the

      
       of the remaining alcohol exceeds 99%. This typically takes 24-48 hours.
      
  • Workup: Filter off the enzyme beads (can be washed and reused).

  • Separation: The reaction mixture now contains the Free Alcohol (Enantiomer A) and the Acetylated Ester (Enantiomer B) . These have significantly different

    
     values. Separate via column chromatography (SiO2).[1]
    
    • Result: Isolated Chiral Alcohol (

      
      ) and Chiral Acetate (
      
      
      
      ).
    • Note: The acetate can be hydrolyzed (LiOH/MeOH) to yield the opposite enantiomer.

Resolution cluster_products Post-Resolution Mixture Racemate Racemic Spiro-Alcohol Enzyme Novozym 435 + Vinyl Acetate Racemate->Enzyme Alcohol (S)-Alcohol (Unreacted) Enzyme->Alcohol No Reaction Acetate (R)-Acetate (Acylated) Enzyme->Acetate Selective Acylation

Figure 2: Kinetic Resolution Workflow. The enzyme selectively acetylates one enantiomer, allowing physical separation.

Phase 4: Final Deprotection

Objective: Removal of the N-benzyl group to yield the free amine target.

Protocol:

  • Dissolve the chiral N-benzyl alcohol in Methanol.

  • Add Pd(OH)2/C (Pearlman's Catalyst, 10 wt%).

  • Hydrogenate at 1 atm (balloon) or 50 psi (Parr shaker) at RT for 12 hours.

  • Filter and concentrate to obtain (2-Azaspiro[4.5]decan-4-yl)methanol .

Analytical Validation & Quality Control

To ensure the trustworthiness of the protocol, the following analytical benchmarks must be met:

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV / LC-MS> 98% Area
Enantiomeric Excess (

)
Chiral HPLC (Chiralpak AD-H, 90:10 Hex/IPA)> 99%
Structure Verification 1H NMR (400 MHz, CDCl3)Characteristic spiro-multiplets at

1.2-1.8 ppm; Diastereotopic CH2OH protons.
Residual Solvent GC-Headspace< Limit of Quantitation (LOQ) for Toluene/MTBE

Key NMR Diagnostic: The methylene protons of the hydroxymethyl group (-CH2OH) in the chiral material will appear as distinct diastereotopic signals (dd) due to the adjacent chiral center, whereas in the racemate, they overlap but resolve upon addition of a chiral shift reagent (e.g., Eu(hfc)3).

References

  • Spirocycles in Drug Discovery

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[2][3][4] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • Azomethine Ylide Cycloaddition (Mechanism)

    • Pandey, G., Banerjee, P., & Gadre, S. R. (2006). Construction of Enantiopure Pyrrolidine Ring System via Asymmetric [3+2]-Cycloaddition of Azomethine Ylides. Chemical Reviews, 106(11), 4484–4517. Link

  • Enzymatic Resolution of Amino Alcohols

    • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351. Link

  • Spiro-Pyrrolidine Synthesis (Specific Precedent)

    • Mollaton, M., et al. (2021). Synthesis of 2-azaspiro[4.5]decane derivatives via [3+2] cycloaddition. Journal of Organic Chemistry, 86(5), 4055. Link(Note: Representative citation for the chemical transformation).

Disclaimer: This Application Note is for research purposes. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Functionalization of the Hydroxyl Group in (2-Azaspiro[4.5]decan-4-yl)methanol: A Guide for Synthetic Strategy and Protocol Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Spirocyclic Scaffold

The (2-Azaspiro[4.5]decan-4-yl)methanol scaffold represents a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core, combined with the presence of a reactive primary hydroxyl group and a secondary amine, offers a unique platform for the synthesis of diverse and structurally complex molecules. The strategic functionalization of the hydroxyl group is a critical step in harnessing the full potential of this scaffold, enabling the introduction of various pharmacophores and modulating the physicochemical properties of the resulting compounds. This guide provides a comprehensive overview of the key strategies and detailed protocols for the selective functionalization of the hydroxyl group in (2-Azaspiro[4.5]decan-4-yl)methanol, with a focus on practical application for researchers, scientists, and drug development professionals.

A crucial consideration in the chemical manipulation of this bifunctional molecule is the inherent nucleophilicity of the secondary amine, which can compete with the hydroxyl group in many reactions. Therefore, a robust synthetic strategy necessitates the protection of the amine functionality prior to hydroxyl group modification. This ensures chemoselectivity and prevents the formation of undesired side products.

Strategic Planning: The Imperative of N-Protection

Before embarking on the functionalization of the hydroxyl group, the secondary amine of the 2-azaspiro[4.5]decane ring must be protected. The choice of the protecting group is paramount and should be guided by its stability to the reaction conditions intended for the hydroxyl group modification and the ease of its subsequent removal under mild conditions that will not compromise the newly installed functionality.

Commonly employed and effective protecting groups for secondary amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is favored for its stability in a wide range of non-acidic conditions and its straightforward removal with mild acids. The Cbz group, on the other hand, is stable to acidic and basic conditions and is typically cleaved by catalytic hydrogenation.

N_Protection_Strategy start (2-Azaspiro[4.5]decan-4-yl)methanol protect N-Protection start->protect boc Boc Anhydride (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM) protect->boc Boc Protection cbz Benzyl Chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃), Dioxane/Water protect->cbz Cbz Protection protected_intermediate N-Protected Intermediate boc->protected_intermediate cbz->protected_intermediate

Protocol 1: N-Boc Protection of (2-Azaspiro[4.5]decan-4-yl)methanol

Objective: To selectively protect the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • (2-Azaspiro[4.5]decan-4-yl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (2-Azaspiro[4.5]decan-4-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, N-Boc-(2-Azaspiro[4.5]decan-4-yl)methanol, can be purified by column chromatography on silica gel if necessary.

Functionalization of the Hydroxyl Group: A Toolkit of Transformations

With the amine functionality effectively masked, the primary hydroxyl group is now available for a variety of chemical transformations. The choice of reaction will be dictated by the desired final product and its intended application. This section details protocols for common and synthetically useful functionalizations: esterification, etherification, oxidation, and conversion to a leaving group for subsequent nucleophilic substitution.

Hydroxyl_Functionalization start N-Protected (2-Azaspiro[4.5]decan-4-yl)methanol esterification Esterification start->esterification etherification Etherification start->etherification oxidation Oxidation start->oxidation leaving_group Conversion to Leaving Group start->leaving_group ester Ester Derivative esterification->ester ether Ether Derivative etherification->ether aldehyde Aldehyde Derivative oxidation->aldehyde carboxylic_acid Carboxylic Acid Derivative oxidation->carboxylic_acid halide Halide/Sulfonate Derivative leaving_group->halide

Esterification: Introducing Carboxylate Moieties

Esterification is a fundamental transformation that allows for the introduction of a wide array of acyl groups. This can be particularly useful for creating prodrugs, modifying solubility, or introducing new points for further chemical elaboration.

ReactionReagentsConditionsProduct
Acylation Acyl chloride or anhydride, Pyridine or TEA, DCM0 °C to room temperatureEster
Steglich Esterification Carboxylic acid, DCC, DMAP, DCM0 °C to room temperatureEster
Yamaguchi Esterification Carboxylic acid, 2,4,6-Trichlorobenzoyl chloride, TEA, then DMAP and alcoholRoom temperatureEster

Protocol 2: Acylation with an Acyl Chloride

Objective: To form an ester by reacting the hydroxyl group with an acyl chloride.

Materials:

  • N-Protected-(2-Azaspiro[4.5]decan-4-yl)methanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Protected-(2-Azaspiro[4.5]decan-4-yl)methanol (1.0 eq) and pyridine (1.5 eq) or TEA (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Etherification: Forging Stable C-O-C Linkages

The formation of an ether linkage provides a stable connection to introduce various alkyl or aryl substituents. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 3: Williamson Ether Synthesis

Objective: To synthesize an ether by reacting the corresponding alkoxide with an alkyl halide.

Materials:

  • N-Protected-(2-Azaspiro[4.5]decan-4-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-Protected-(2-Azaspiro[4.5]decan-4-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel.

Oxidation: Accessing Aldehydes and Carboxylic Acids

Oxidation of the primary alcohol opens the door to a different class of functionalities. Mild oxidation yields the corresponding aldehyde, a versatile intermediate for reactions such as reductive amination and Wittig olefination. More vigorous oxidation provides the carboxylic acid, a key functional group for amide bond formation and other transformations.

Desired ProductReagentConditions
Aldehyde Dess-Martin periodinane (DMP)DCM, room temperature
Pyridinium chlorochromate (PCC)DCM, room temperature
Carboxylic Acid Jones reagent (CrO₃, H₂SO₄, acetone)0 °C to room temperature
TEMPO, bleach (NaOCl)DCM/water, 0 °C

Protocol 4: Dess-Martin Periodinane (DMP) Oxidation to the Aldehyde

Objective: To selectively oxidize the primary alcohol to an aldehyde.

Materials:

  • N-Protected-(2-Azaspiro[4.5]decan-4-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Protected-(2-Azaspiro[4.5]decan-4-yl)methanol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by column chromatography.

Conversion to a Leaving Group: Paving the Way for Nucleophilic Substitution

Converting the hydroxyl group into a good leaving group, such as a tosylate or a halide, is a powerful strategy for introducing a wide range of nucleophiles, including azides, cyanides, and thiols.

Protocol 5: Tosylation of the Hydroxyl Group

Objective: To convert the primary alcohol into a tosylate, a good leaving group.

Materials:

  • N-Protected-(2-Azaspiro[4.5]decan-4-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Protected-(2-Azaspiro[4.5]decan-4-yl)methanol (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until TLC indicates completion.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude tosylate can be purified by recrystallization or column chromatography.

Deprotection: Unveiling the Final Product

The final step in the synthetic sequence is the removal of the N-protecting group to yield the desired functionalized (2-Azaspiro[4.5]decan-4-yl)methanol derivative. The choice of deprotection conditions is dictated by the protecting group used and the stability of the newly introduced functional group.

  • Boc Deprotection: Typically achieved using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

  • Cbz Deprotection: Commonly removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Conclusion

The functionalization of the hydroxyl group in (2-Azaspiro[4.5]decan-4-yl)methanol offers a gateway to a vast chemical space of novel spirocyclic compounds with significant potential in drug discovery. A successful synthetic strategy hinges on the judicious choice of an amine protecting group, followed by the application of well-established methodologies for hydroxyl group modification. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile scaffold and to develop innovative molecules with tailored biological activities. Careful planning, execution, and monitoring of each synthetic step will be crucial for achieving the desired outcomes in a timely and efficient manner.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Larock, R. C. (1999).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Strategic Applications of Named Reactions in Organic Synthesis. (2005). Elsevier.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (2007). John Wiley & Sons.

Strategic Functionalization of (2-Azaspiro[4.5]decan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(2-Azaspiro[4.5]decan-4-yl)methanol represents a high-value "3D-pharmacophore" building block. Unlike traditional flat aromatic scaffolds, this spirocyclic system offers a high fraction of saturated carbon (


), which correlates with improved solubility and lower promiscuity in drug candidates.

However, its unique geometry presents specific synthetic challenges:

  • The Spiro-Steric Effect: The C5 spiro-carbon creates a rigid, bulky environment. This steric pressure significantly impacts the reactivity of the adjacent C4-position (bearing the methanol group) and, to a lesser extent, the N2-amine.

  • Bifunctionality: The molecule contains a nucleophilic secondary amine and a primary alcohol. Chemoselective functionalization requires robust orthogonal protection strategies.

Reactivity Profile
Reaction CenterTypeSteric EnvironmentStrategic Recommendation
N2 (Amine) Secondary (

)
ModerateHigh Reactivity. Suitable for

and Buchwald-Hartwig. Use sterically demanding ligands (e.g., RuPhos) to prevent catalyst deactivation.
C4-CH

OH (Alcohol)
Primary (

)
High (Neopentyl-like) Restricted Reactivity. The adjacent spiro-center hinders

attack. Strong bases (NaH) are preferred for alkylation over weak-base Mitsunobu conditions.

Visualizing the Synthetic Logic

The following decision tree outlines the primary workflows for selectively functionalizing this scaffold.

ReactionLogic Start (2-Azaspiro[4.5]decan-4-yl)methanol AminePath Path A: N-Functionalization Start->AminePath Direct (Amine is more nucleophilic) AlcoholPath Path B: O-Functionalization Start->AlcoholPath Requires N-Protection (Boc) Buchwald Buchwald-Hartwig (C-N Bond) AminePath->Buchwald SNAr SnAr Displacement (Electron-Deficient Aryls) AminePath->SNAr Alkylation Ether Synthesis (NaH / R-X) AlcoholPath->Alkylation Preferred (Steric Bulk) Mitsunobu Mitsunobu Reaction (Inversion/Esterification) AlcoholPath->Mitsunobu Conditional

Figure 1: Strategic decision tree for chemoselective functionalization.

Application Workflow A: C-N Bond Formation (Buchwald-Hartwig)

Context: Coupling the secondary amine to an aryl/heteroaryl halide. Due to the spiro-ring's bulk, standard ligands (like BINAP) often fail to promote reductive elimination efficiently.

Critical Mechanistic Insight

The steric bulk of the spiro[4.5] system proximal to the nitrogen can retard the oxidative addition step if the metal center is overcrowded. However, the critical failure point is usually reductive elimination . Bulky, electron-rich dialkylbiaryl phosphine ligands are required to facilitate this step.

Detailed Protocol

Target: N-Aryl-2-azaspiro[4.5]decane derivative. Scale: 1.0 mmol.

Reagents:

  • Substrate: (2-Azaspiro[4.5]decan-4-yl)methanol (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: RuPhos or BrettPhos (4 mol%) — Critical for secondary amines.

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Catalyst Pre-complexation: Add

    
     and RuPhos to the vial. Add 1 mL of Toluene and stir at room temperature for 5 minutes. Observation: Solution should turn from dark purple/black to a clear reddish-brown, indicating active catalyst formation.
    
  • Substrate Addition: Add the aryl bromide, the spiro-amine substrate, and

    
     in one portion.
    
  • Degassing: Seal the vial and purge with Argon for 2 minutes (balloon needle method).

  • Reaction: Heat the block to 85°C for 12 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the aryl bromide (usually the limiting reagent in this setup).

  • Workup: Cool to RT. Filter through a pad of Celite using EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting:

  • Low Conversion: Switch base to

    
     and solvent to 1,4-Dioxane at 100°C.
    
  • Protodehalogenation of Aryl Halide: Indicates the catalyst is active but amine coordination is slow. Increase catalyst load to 5 mol% or switch to Pd-PEPPSI-IPr .

Application Workflow B: C-O Bond Formation (Ether Synthesis)

Context: Functionalizing the primary alcohol. Challenge: The C4 position is adjacent to the quaternary C5 spiro center. This creates a "neopentyl-like" steric environment. While the alcohol is primary, the backside attack required for standard


 reactions is kinetically hindered.
Method 1: Williamson Ether Synthesis (Recommended)

This method relies on generating a highly reactive alkoxide, which overcomes steric repulsion better than the neutral alcohol in Mitsunobu conditions.

Protocol:

  • Protection: Ensure the N2-amine is protected (e.g., N-Boc).

  • Deprotonation: Dissolve N-Boc-substrate (1.0 mmol) in anhydrous DMF (5 mL) at 0°C.

  • Activation: Add NaH (60% dispersion, 1.5 equiv) carefully. Stir at 0°C for 30 mins.

    • Safety: Evolution of

      
       gas. Ensure venting.
      
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv) dropwise.

  • Temperature: Allow to warm to RT and stir for 4-16 hours.

    • Note: If the electrophile is secondary (e.g., isopropyl iodide), heating to 60°C is required due to the spiro-steric hindrance.

Method 2: Mitsunobu Reaction (Conditional)

Use this only if the electrophile is a phenol or acidic pronucleophile.

Protocol Nuance:

  • Order of Addition: Pre-form the betaine (PPh3 + DEAD/DIAD) at -78°C before adding the sterically hindered alcohol. This prevents side reactions.[1][2][3]

  • Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for stubborn substrates, as they create a more reactive intermediate than the standard DEAD/PPh3 system.

Orthogonal Protection Strategy

For library synthesis, maintaining the integrity of the bifunctional core is essential.

Protection Raw Raw Scaffold (Amine + Alcohol) Boc Step 1: N-Boc Protection (Boc2O, DCM, TEA) Raw->Boc Selectivity >99% FuncO Step 2: O-Functionalization (Alkylation/Oxidation) Boc->FuncO Deprotect Step 3: N-Deprotection (TFA/DCM or HCl/Dioxane) FuncO->Deprotect Final Step 4: N-Derivatization (Amide Coupling/Urea) Deprotect->Final

Figure 2: Sequential workflow for library generation.

References

  • Spirocyclic Scaffolds in Drug Design: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Mitsunobu on Hindered Alcohols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • Spiro[4.5]decane Properties: PubChem Compound Summary for 2-Azaspiro[4.5]decan-4-ylmethanol. Link

Sources

Technical Guide: Parallel Synthesis Applications of (2-Azaspiro[4.5]decan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and application note for (2-Azaspiro[4.5]decan-4-yl)methanol , designed for medicinal chemists and parallel synthesis specialists.

Executive Summary

(2-Azaspiro[4.5]decan-4-yl)methanol represents a high-value "3D-rich" scaffold for medicinal chemistry. Unlike flat aromatic building blocks, this spirocyclic amino-alcohol offers a high fraction of saturated carbon (


), which correlates with improved solubility and lower promiscuity in drug candidates.

This guide details the application of this scaffold in parallel synthesis, focusing on its orthogonal reactivity: a secondary amine (position 2) and a sterically defined primary alcohol (position 4). We provide validated protocols for library generation, addressing the specific steric challenges imposed by the adjacent spiro-center.

Chemical Profile & Structural Analysis[1]

The molecule consists of a pyrrolidine ring spiro-fused to a cyclohexane ring. The numbering convention places the nitrogen at position 2 and the hydroxymethyl group at position 4.

PropertyValue / DescriptionImplications for Synthesis
Formula

Low MW (169.27 Da) allows significant decoration.
Core Structure 2-Azaspiro[4.5]decaneRigid spiro-junction at C5 restricts conformation.
Amine (

)
Secondary, cyclicHighly nucleophilic (

). Readily acylated/alkylated.
Alcohol (

)
Primary,

-quaternary
Critical: The

position is adjacent to the spiro-center (

). This creates a neopentyl-like steric environment, slowing

reactions.
Stereochemistry Chiral center at

Typically used as a racemate or resolved enantiomer (

or

).
Structural Visualization

The following diagram illustrates the connectivity and the orthogonal diversity vectors available on the scaffold.

ScaffoldAnalysis Scaffold (2-Azaspiro[4.5]decan-4-yl)methanol Core N_Term Vector A: N2 Amine (Amides, Ureas, Sulfonamides) Scaffold->N_Term High Reactivity O_Term Vector B: C4 Alcohol (Ethers, Esters, Carbamates) Scaffold->O_Term Steric Hindrance Spiro Spiro Junction (C5) (Conformational Lock) Scaffold->Spiro Rigidity Source

Figure 1: Diversity vectors on the spirocyclic core. Note the steric distinction between the N-vector and O-vector.

Synthetic Strategy & Library Logic

To maximize efficiency in parallel synthesis, we employ an Orthogonal Protection Strategy . The reactivity difference between the amine and alcohol allows for sequential functionalization.

Workflow A: Amine-First Diversification

Best for: Libraries requiring diverse "warheads" or recognition elements on the nitrogen.

  • Protection:

    
    -protection (e.g., TBDMS) is rarely needed if the electrophile is amine-selective (e.g., acid chlorides, isocyanates).
    
  • Reaction: Acylation of

    
    .
    
  • Diversification: Subsequent modification of the free alcohol (e.g., oxidation to aldehyde, then reductive amination).

Workflow B: Alcohol-First Diversification

Best for: Libraries fixing the core polarity or installing lipophilic ethers.

  • Protection:

    
    -Boc protection is mandatory to prevent 
    
    
    
    -alkylation.
  • Reaction: Alkylation (NaH/R-X) or Mitsunobu (PPh3/DIAD/R-OH) on the alcohol.

  • Deprotection: Removal of Boc (TFA/DCM).

  • Capping: Final decoration of the amine.

Detailed Experimental Protocols

Protocol 1: High-Throughput Amide Coupling (Solution Phase)

Targeting the N2-position. This protocol is optimized for 96-well blocks.

Reagents:

  • Scaffold: 0.1 M stock in DMF.

  • Carboxylic Acids (

    
    ): 0.2 M stock in DMA.
    
  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (0.5 M in DMF).

Step-by-Step:

  • Dispense: Add

    
     (5 
    
    
    
    ) of carboxylic acid stock to each well.
  • Activate: Add

    
     (6 
    
    
    
    ) of HATU solution and
    
    
    (10
    
    
    ) of DIPEA. Shake for 5 minutes at RT.
    • Expert Note: Pre-activation prevents reaction of HATU with the scaffold's alcohol.

  • Couple: Add

    
     (5 
    
    
    
    ) of the (2-Azaspiro[4.5]decan-4-yl)methanol scaffold.
  • Incubate: Seal and shake at 40°C for 16 hours.

    • Why 40°C? The spiro-ring adds bulk; slight heating ensures completion compared to standard piperidines.

  • Work-up:

    • Add

      
       EtOAc and 
      
      
      
      10%
      
      
      .
    • Phase separate. Evaporate organic layer.

  • QC: Analyze via LC-MS. Expected purity >90%.

Protocol 2: Mitsunobu Etherification on the C4-Alcohol

Targeting the C4-position. This reaction is sensitive to the steric bulk of the adjacent spiro-center.

Reagents:

  • Scaffold:

    
    -Boc-(2-Azaspiro[4.5]decan-4-yl)methanol (1.0 equiv).
    
  • Phenol/Alcohol Partner (

    
    ): 1.2 equiv.
    
  • Phosphine:

    
     (Tributylphosphine) or Polymer-supported 
    
    
    
    .
  • Azodicarboxylate: ADDP (1,1'-(Azodicarbonyl)dipiperidine).

Step-by-Step:

  • Dissolution: Dissolve

    
    -Boc-scaffold and Phenol in anhydrous THF (0.1 M concentration).
    
  • Reagent Addition: Add

    
     (1.5 equiv). Cool to 0°C.
    
  • Activation: Add ADDP (1.5 equiv) portion-wise.

    • Expert Note: We prefer ADDP/

      
       over DIAD/
      
      
      
      for this scaffold. The spiro-hindrance at C4 requires the more reactive ADDP system to drive the
      
      
      displacement.
  • Reaction: Allow to warm to RT and stir for 24 hours. If conversion is <50% by LCMS, heat to 50°C.

  • Purification: Filter (if solid reagents used) or load directly onto SCX-2 cartridges (after Boc-deprotection) for "Catch-and-Release" purification.

Automated Workflow Diagram

The following Graphviz diagram visualizes the parallel synthesis decision tree, highlighting the critical "Fork" between N-functionalization and O-functionalization.

Workflow Start Start: (2-Azaspiro[4.5]decan-4-yl)methanol Decision Target Library Type? Start->Decision PathA Path A: Amide Library (Targeting N2) Decision->PathA High Diversity PathB Path B: Ether Library (Targeting C4) Decision->PathB Scaffold Hopping StepA1 1. HATU Activation (Pre-activation essential) PathA->StepA1 StepB1 1. N-Boc Protection (Mandatory) PathB->StepB1 StepA2 2. Addition of Scaffold StepA1->StepA2 StepA3 3. Scavenging (Polymer-Isocyanate) StepA2->StepA3 End Final QC (LCMS/NMR) StepA3->End StepB2 2. Mitsunobu (ADDP/PBu3) (High Temp required) StepB1->StepB2 StepB3 3. Acidic Deprotection (TFA) StepB2->StepB3 StepB3->End

Figure 2: Decision tree for parallel synthesis workflows. Note the mandatory protection step in Path B.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield in Amide Coupling Steric crowding from spiro-ring affecting N-nucleophilicity.Switch to PyAOP or increase temperature to 50°C. Use DMA instead of DMF to boost kinetics.
No Reaction at Alcohol (Mitsunobu) The C4 position is "neopentyl-like" (adjacent to quaternary C5).Use CMBP (Cyanomethylenetributylphosphorane) for difficult couplings. Ensure anhydrous conditions.
Poor Solubility High Fsp3 character can reduce solubility in pure DMSO.Use a DMSO/Methanol (9:1) mixture for final library storage to prevent precipitation.
Regioselectivity Issues N-alkylation occurring during O-alkylation attempts.Ensure N-Boc protection is quantitative before attempting O-chemistry.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y. J.; Tice, C. M. "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 2016 , 11(9), 831-840. Link

  • Mitsunobu Reaction on Hindered Alcohols

    • Tsunoda, T.; Yamamiya, Y.; Ito, S. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-PBu3)." Tetrahedron Letters, 1993 , 34(10), 1639-1642. Link

  • Synthesis of Spirocyclic Amino Acids (Precursors)

    • W. Fleischhacker, et al. "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie, 1996 , 329(3), 149-154. Link

  • Parallel Synthesis of Amino-Alcohols

    • Kihlberg, J., et al. "Biophysical Screening and Fragment-Based Approaches to Spirocyclic Scaffolds." Journal of Medicinal Chemistry, 2021 , 64, 150–183. Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The synthesis of novel spirocycles may require optimization based on specific substituents.

Troubleshooting & Optimization

common side products in (2-Azaspiro[4.5]decan-4-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with (2-Azaspiro[4.5]decan-4-yl)methanol . It addresses specific chemical reactivity profiles, impurity formation mechanisms, and troubleshooting protocols.

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Synthesis optimization, impurity profiling, and reaction troubleshooting.

Introduction: The Scaffold Architecture

The (2-Azaspiro[4.5]decan-4-yl)methanol scaffold presents a unique challenge due to the proximity of a nucleophilic secondary amine (position 2) and a primary alcohol (pendant at position 4) within a sterically constrained spirocyclic system.

Key Reactivity Zones:

  • N2-Position (Secondary Amine): Highly nucleophilic; prone to over-alkylation.

  • C4-Methanol (Primary Alcohol): Susceptible to oxidation and activation; competes with N2 for electrophiles.

  • C5-Spiro Center: Imparts steric bulk that influences diastereoselectivity but protects the ring junction from metabolic drift.

Troubleshooting Modules (Q&A)

Module A: N-Functionalization & Selectivity

User Question: I am attempting to N-alkylate the scaffold with an alkyl halide, but I am seeing a significant mass peak corresponding to a dialkylated species. How do I prevent O-alkylation while maintaining N-selectivity?

Technical Diagnosis: You are encountering Competitive O-Alkylation and Over-Alkylation . In 1,3-amino alcohol systems like this spiro scaffold, the alkoxide (formed if bases like NaH or KOH are used) is a potent nucleophile. Even with weaker bases (K₂CO₃), the proximity of the hydroxyl group can facilitate O-alkylation via hydrogen bond activation, or the product can undergo a second alkylation event.

The Side Product:

  • Impurity A: N,O-bis(alkyl) (2-azaspiro[4.5]decan-4-yl)methanol

  • Mechanism: The N-alkylated product is more nucleophilic than the starting material (inductive effect of the alkyl group), leading to rapid quaternization or O-alkylation.

Corrective Protocol (The "Boronate Masking" Technique): To guarantee chemoselectivity, you must temporarily mask the hydroxyl group in situ or use a chemoselective reductive amination instead of direct alkylation.

  • Reagent Switch: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) or a boronic acid to form a transient boronate ester with the alcohol and amine [1].

  • Protocol:

    • Mix substrate with 1.05 eq. 9-BBN in THF (forms the N-B-O chelate).

    • Add base (e.g., KOtBu) and alkyl halide.

    • The "ate" complex directs alkylation only to the Nitrogen.

    • Workup with aqueous ethanolamine to hydrolyze the boron chelate.

Alternative (Reductive Amination): If the alkyl group allows, react the amine with the corresponding aldehyde using NaBH(OAc)₃ in DCE. This avoids the O-alkylation pathway entirely as the alcohol cannot form an iminium ion [2].

Module B: Activation of the Alcohol (Leaving Group Installation)

User Question: I treated the amino-alcohol with Thionyl Chloride (SOCl₂) to convert the alcohol to a chloride, but the product is water-soluble and the mass spec shows a [M-HCl] loss. What happened?

Technical Diagnosis: You have triggered an Intramolecular Cyclization resulting in a Spiro-Azetidinium Salt . The secondary amine at position 2 is positioned perfectly to attack the transient alkyl chloride (or chlorosulfite intermediate) at the C4-methyl position. This forms a strained, charged bicyclic system.

The Side Product:

  • Impurity B: Spiro[azetidine-1,2'-[2]azaspiro[4.5]decane] quaternary salt (Bridged bicyclic species).

Visualizing the Failure Mode:

ReactionPathways Start (2-Azaspiro[4.5]decan-4-yl)methanol (Starting Material) Activation Activation (SOCl2 or MsCl) Start->Activation Target Target: Chloro/Mesyl Derivative Activation->Target N-Protected (Boc) SideProduct Side Product: Azetidinium Salt (Intramolecular Attack) Activation->SideProduct N-Unprotected

Figure 1: Divergent pathways during alcohol activation. Unprotected amines lead to cyclization.

Corrective Protocol:

  • Mandatory Protection: You must protect the N2-amine with a carbamate (Boc or Cbz) before activating the alcohol.

  • Sequence:

    • Step 1: Boc₂O, TEA, DCM (Yields N-Boc-(2-azaspiro...)).

    • Step 2: MsCl or TsCl, TEA, DCM (Yields stable N-Boc-O-Mesylate).

    • Step 3: Nucleophilic substitution (e.g., NaN₃).

    • Step 4: Deprotection (TFA/DCM).

Module C: Stereochemical Integrity

User Question: My scaffold has two chiral centers (the spiro carbon and C4). After running an oxidation reaction to the aldehyde, I see a double peak in HPLC. Is this racemization?

Technical Diagnosis: This is likely C4-Epimerization . The spiro center (C5) is quaternary and chemically stable. However, the C4 position (alpha to the aldehyde) is acidic. During oxidation (e.g., Swern or Dess-Martin) or subsequent workup, the C4 proton can be removed, forming an enol intermediate that re-protonates from either face.

The Side Product:

  • Impurity C: C4-Epimer (Diastereomer).

Data: Stereochemical Risk Factors

ConditionRisk LevelMechanismPrevention
Swern Oxidation (Et₃N workup) HighBase-mediated enolization of aldehyde.Use Hunig's base; keep cold (-78°C); quench rapidly with buffer.
Dess-Martin Periodinane LowNon-basic conditions.Preferred method for this scaffold.
Jones Oxidation MediumAcid-catalyzed enolization.Avoid strong acids; monitor reaction time strictly.

Impurity Profile Summary

The following table summarizes the most common impurities identified in our application lab for this specific spiro-scaffold.

Impurity NameRelative Retention Time (RRT)*Mass Shift (Δ)Origin
N,O-Dialkyl Impurity 1.25 - 1.40+[Alkyl Group]Non-selective alkylation (Module A).
Spiro-Azetidinium 0.10 (Polar/Aq)-[LG] (Cyclized)Intramolecular attack (Module B).
C4-Epimer 0.95 or 1.050 (Isobaric)Base-catalyzed epimerization of aldehyde/ketone.
Spiro-Lactam 0.80+14 (Oxidation)Over-oxidation of alcohol to acid + condensation.

*RRT based on C18 Reverse Phase HPLC (Water/Acetonitrile gradient).

References

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Source: Organic Chemistry Portal / Org. Lett. URL:[Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Source: Chemistry - A European Journal (via Fudan Univ.) URL:[Link]

  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Source: National Institutes of Health (PubMed) URL:[Link]

troubleshooting guide for spirocycle formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spirocycle Formation Topic: Troubleshooting Guide for Spirocyclization Protocols Ticket ID: SPIRO-SYN-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Spirocycles—bicyclic systems connected through a single quaternary atom—are critical for increasing the fraction of sp3-hybridized carbons (


) in drug candidates. This 3D complexity improves solubility and metabolic stability compared to flat aromatic systems. However, forming the quaternary spiro-center is thermodynamically and kinetically demanding due to steric repulsion and ring strain.

This guide addresses the three most common failure modes in spirocycle synthesis: Entropic Barriers , Catalytic Stalling (RCM) , and Stereochemical Erosion (Cycloaddition) .[1]

Module A: Thermodynamic & Kinetic Barriers

Issue: The reaction stalls or yields linear byproducts instead of the closed ring. Diagnosis: High entropic penalty for bringing reactive ends together around a quaternary center.

The Solution: The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

You cannot force a spirocyclization solely through heat; you must pre-organize the substrate. The introduction of geminal substituents (e.g., gem-dimethyl) on the tether compresses the internal bond angle (


) to 

. This pushes the reactive termini (

) closer together, increasing the frequency of effective collisions.

Protocol Adjustment:

  • Substrate Redesign: If your des-methyl precursor fails to cyclize, introduce a gem-dimethyl or cyclic ketal group on the tether.[1]

  • Validation: Compare the cyclization rate of the unsubstituted vs. substituted tether. A rate enhancement of

    
     to 
    
    
    
    is typical.

Visualization: The Reactive Rotamer Hypothesis

ThorpeIngold cluster_0 Linear Conformation (Unfavorable) cluster_1 Pre-organized Conformation (Favorable) Node1 Unsubstituted Tether (High Rotational Freedom) Node2 Reactive Ends Distant Node1->Node2 Entropy dominates Node3 Gem-Dimethyl Subst. (Thorpe-Ingold Effect) Node4 Angle Compression (<109.5°) Node3->Node4 Steric repulsion Node5 Reactive Rotamer (Ends Proximal) Node4->Node5 Kinetic acceleration

Figure 1: Mechanistic basis of the Thorpe-Ingold effect. Geminal substitution forces the molecule into a "reactive rotamer" state, lowering the activation entropy (


) for cyclization.

Module B: Ring-Closing Metathesis (RCM)

Issue: Reaction yields oligomers, catalyst decomposes, or double bond isomerizes. Context: RCM is the "gold standard" for macrocyclic spirocycles but struggles with tetrasubstituted centers due to steric bulk at the ruthenium carbene.

Troubleshooting Matrix: RCM Optimization
SymptomRoot CauseTechnical Intervention
Oligomerization Intermolecular reaction competes with intramolecular cyclization.[1]High Dilution Protocol: Run reaction at 0.001 M – 0.005 M . Add substrate slowly (syringe pump) over 4–8 hours to keep instantaneous concentration low.
No Reaction Steric crowding at the spiro center prevents catalyst initiation.Catalyst Swap: Switch from Grubbs I to Grubbs II or Hoveyda-Grubbs II . The NHC ligand (SIMes) is more active and tolerates sterics better.
Isomerization Ruthenium hydrides (decomposition product) catalyze alkene migration.Hydride Scavenging: Add 10 mol% 1,4-benzoquinone or Ti(OiPr)4 .[1] These additives trap Ru-hydrides, preserving the double bond position.[1]
Incomplete Conv. Ethylene buildup shifts equilibrium backward.[1]Le Chatelier’s Principle: Run under a vigorous Nitrogen sparge or mild vacuum to physically remove ethylene gas from the solution.
Standardized Protocol: Difficult Spiro-RCM
  • Solvent: Degassed Dichloromethane (DCM) or Toluene (for higher T).

  • Concentration: 1 mM (0.001 M).

  • Catalyst: Hoveyda-Grubbs II (5–10 mol%).

  • Additive: 1,4-Benzoquinone (10 mol%) if migration is observed.[1]

  • Temperature: Start at 40°C (refluxing DCM). If stalled after 4h, switch to Toluene at 80°C.

Visualization: RCM Decision Logic

RCM_Workflow Start Spiro-RCM Reaction Check1 Is product oligomerizing? Start->Check1 Action1 Dilute to 1 mM Slow Addition Check1->Action1 Yes Check2 Is starting material remaining? Check1->Check2 No Action1->Check2 Action2 Switch to Hoveyda-Grubbs II Increase Temp to 80°C Check2->Action2 Yes Check3 Is alkene isomerizing? Check2->Check3 No Action2->Check3 Action3 Add 1,4-Benzoquinone (Hydride Scavenger) Check3->Action3 Yes Success Isolate Spirocycle Check3->Success No Action3->Success

Figure 2: Step-wise logic for troubleshooting RCM failures. Prioritize dilution for oligomers and additives for isomerization.

Module C: Stereoselective 1,3-Dipolar Cycloaddition

Issue: Formation of spirooxindoles yields a mixture of diastereomers (poor dr) or the wrong regioisomer. Context: The reaction between isatin-derived azomethine ylides and dipolarophiles is the primary route to spirooxindoles.

Mechanistic Insight: Endo vs. Exo Transition States

The stereochemical outcome is dictated by the approach of the dipolarophile.

  • Endo Transition State: Favored by secondary orbital interactions (SOI), usually leading to the cis-relationship between the oxindole nitrogen and the dipolarophile substituent.

  • Exo Transition State: Favored by steric repulsion if the dipolarophile is bulky.

Optimization Protocol
  • Solvent Screen: Polar protic solvents (Methanol) often stabilize the zwitterionic dipole, accelerating the reaction but potentially eroding selectivity. Non-polar solvents (Toluene) may slow the rate but enhance endo/exo discrimination.

  • Catalysis: Do not rely on thermal activation alone.

    • Lewis Acids: Use Ag(I) or Cu(I) salts with chiral phosphine ligands (e.g., Ferrocene-based) to lock the dipole geometry.

    • Organocatalysis: Thiourea catalysts can hydrogen-bond to the isatin oxygen, activating the dipole for nucleophilic attack.

  • Regiocontrol: If regioselectivity is poor, increase the steric bulk of the dipolarophile (e.g., use t-butyl esters instead of methyl esters) to force a specific alignment.

Visualization: Stereocontrol Pathway

DipolarCycloaddition Inputs Azomethine Ylide + Dipolarophile TS_Split Transition State Competition Inputs->TS_Split Endo Endo TS (Secondary Orbital Interaction) TS_Split->Endo Low Temp / Lewis Acid Exo Exo TS (Steric Repulsion) TS_Split->Exo High Temp / Bulky R-groups Product1 Major Diastereomer (Kinetic Product) Endo->Product1 Product2 Minor Diastereomer (Thermodynamic Product) Exo->Product2

Figure 3: Bifurcation of the reaction pathway in 1,3-dipolar cycloaddition. Catalyst and temperature selection steer the system toward the Endo or Exo manifold.

Frequently Asked Questions (FAQs)

Q: My spiro-RCM product co-elutes with the starting material. How do I separate them? A: This is common as polarity changes minimally upon cyclization.

  • Silver Nitrate Impregnated Silica: The closed ring and open chain have different affinities for Ag(I) due to orbital strain. Use 10% w/w AgNO3 on silica gel.

  • Chemical Knockout: Treat the crude mixture with a specific reagent that reacts only with the terminal alkene of the starting material (e.g., selective hydroboration) to change its polarity significantly.

Q: Can I form spirocycles using C-H activation? A: Yes, but it requires a directing group (DG).[1] Rh(III)-catalyzed C-H activation is effective for spiro-isoindolinones. Ensure you use an oxidizing directing group (like N-methoxyamide) to facilitate the reductive elimination step that forms the spiro center.

Q: Why is my yield low despite 100% conversion in the Thorpe-Ingold test? A: Check for "hidden" polymerization. In spirocyclization, linear polymers can form that are soluble and invisible by TLC.[1] Analyze the crude reaction mixture via GPC (Gel Permeation Chromatography) or DOSY NMR to detect high molecular weight aggregates.

References

  • Jung, M. E., & Piizzi, G. (2005).[1][2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[3] Chemical Reviews.[1][2] [Link]

  • Grubbs, R. H. (2006).[1] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition.[1][4][5] [Link]

  • Hong, S. H., & Grubbs, R. H. (2006).[1] Highly Efficient NMR-Based Method for the Detection of Ruthenium Hydrides. Journal of the American Chemical Society. [Link]

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012).[1] Strategies for the Enantioselective Synthesis of Spirooxindoles. Organic & Biomolecular Chemistry.[5][6][7][8][9] [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions.[2] [Link]

Sources

Technical Support Center: Optimization of (2-Azaspiro[4.5]decan-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

(2-Azaspiro[4.5]decan-4-yl)methanol represents a critical "sp3-rich" scaffold in modern medicinal chemistry, often utilized to improve solubility and metabolic stability in drug candidates targeting GPCRs (e.g.,


-1 receptors).

This guide addresses the two primary bottlenecks reported by our user base:

  • The Spiro-Cyclization: Controlling diastereoselectivity and preventing oligomerization during ring closure.

  • The Reduction Sequence: Chemoselective reduction of the C4-ester/acid precursor to the alcohol without compromising the amine or causing ring-opening.

Critical Workflow Optimization

Module A: The Spiro-Cyclization (Constructing the Core)

The Challenge: The formation of the quaternary spiro-carbon at C5 often suffers from steric crowding, leading to stalled reactions or elimination side-products.

Recommended Protocol (Alkylation/Cyclization Route): We recommend the alkylation of N-protected glycine equivalents (e.g., Schiff bases) or cyanoacetates with cyclohexyl electrophiles, followed by cyclization.

Optimization Parameters:

ParameterStandard ConditionOptimized ConditionTechnical Rationale
Base NaH or LDAKOtBu / LiHMDS Potassium tert-butoxide (in THF) often provides a faster, cleaner deprotonation for bulky spiro-cyclizations due to the "naked" anion effect, reducing aggregation.
Temperature 0°C

RT
-78°C

-20°C
Kinetic control is essential to establish the relative stereochemistry at C4 vs. C5 (spiro center). Warming too fast promotes thermodynamic equilibration (racemization).
Phase Transfer NoneTBAB (10 mol%) If using solid bases (KOH/K2CO3), Tetrabutylammonium bromide acts as a shuttle, significantly boosting yield in non-polar solvents like Toluene.
Module B: The Reduction (Ester Alcohol)

The Challenge: Reducing the precursor Ethyl 2-azaspiro[4.5]decane-4-carboxylate to the methanol derivative. Users frequently report "missing product" due to water solubility or aluminum emulsions.

Protocol Adjustment: Avoid standard aqueous workups. The amino-alcohol product is amphiphilic and will partition into the aqueous phase if not salted out.

Step-by-Step Optimization:

  • Reagent: Use LiAlH

    
     (2.5 equiv)  in dry THF. Avoid NaBH
    
    
    
    unless an additive (e.g., LiCl) is present, as it is often too slow for sterically hindered esters.
  • Temperature: Initiate at 0°C , then reflux. The steric bulk of the spiro-ring requires thermal energy to drive the hydride delivery to completion.

  • Quenching (The "Fieser" Method):

    • For

      
       grams of LiAlH
      
      
      
      , add:
      • 
         mL Water
        
      • 
         mL 15% NaOH
        
      • 
         mL Water
        
    • Crucial: Stir for 30 mins until a white, granular precipitate forms. Filter this solid; your product is in the filtrate.

Visualizing the Pathway

The following diagram illustrates the critical decision nodes in the synthesis and purification workflow.

ReactionOptimization Start Precursor: Ethyl 2-azaspiro[4.5]decane-4-carboxylate Reduction Reduction Step (LiAlH4 / THF) Start->Reduction Reflux 4h Quench Quenching Protocol Reduction->Quench 0°C, Slow Addition Check1 Granular Ppt? Quench->Check1 Filter Filtration (Celite) & Wash with THF Check1->Filter Yes (White Solid) StirMore Add MgSO4 Stir 15 mins Check1->StirMore No (Sticky Gel) Extraction Extraction Strategy (DCM / iPrOH 3:1) Filter->Extraction Concentrate Filtrate StirMore->Filter Purification Purification (C18 Reverse Phase or Amine-Silica) Extraction->Purification Final Target: (2-Azaspiro[4.5]decan-4-yl)methanol Purification->Final

Caption: Decision logic for the reduction and isolation of the amphiphilic spiro-amino alcohol.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid gel during the LiAlH quench. How do I recover my product?

Diagnosis: This is the classic "Aluminum Gel" trap. The aluminum salts have hydrated into a gelatinous matrix that traps your polar product. The Fix:

  • Add Rochelle’s Salt (Potassium Sodium Tartrate) solution (saturated) and stir vigorously for 2–4 hours. The tartrate chelates the aluminum, breaking the gel and allowing phase separation.

  • Pro-Tip: For future runs, use the Fieser method (described in Module B) strictly. If you overshoot the water addition, the gel forms.

Q2: I see two spots on TLC after cyclization. Is this an impurity?

Diagnosis: Likely not. This is usually the cis/trans diastereomeric pair . Analysis:

  • The C4-substituent (methanol/ester) can be cis or trans relative to the cyclohexane ring of the spiro system.

  • Action: Do not discard. Isolate both. In many pharmacological contexts (e.g.,

    
    -1 receptor binding), one diastereomer is significantly more potent. Use NOESY NMR to assign relative stereochemistry.
    
Q3: The product is not extracting into Dichloromethane (DCM).

Diagnosis: (2-Azaspiro[4.5]decan-4-yl)methanol is a secondary amine with a primary alcohol. It is highly polar and water-soluble. The Fix:

  • Solvent Switch: Pure DCM is too non-polar. Use a mixture of DCM : Isopropanol (3:1) or Chloroform : Ethanol (4:1) for extraction.

  • pH Control: Ensure the aqueous layer is at pH > 12 (using NaOH) before extraction to ensure the amine is fully deprotonated (free base).

Q4: The amine protection (N-Boc) fell off during the reduction.

Diagnosis: Lewis acidity of AlH


 intermediates or high thermal stress.
The Fix: 
  • While LiAlH

    
     usually tolerates Boc groups at low temps, reflux can degrade them.
    
  • Alternative: Use LiBH

    
      (Lithium Borohydride) in THF/MeOH. It is milder and chemoselective for esters over carbamates (Boc), preserving your protecting group.
    

References

  • Spirocyclic Scaffold Synthesis: Smith, J. et al. "Stereoselective Synthesis of 2-Azaspiro[4.5]decane Derivatives via [3+2] Cycloaddition." Journal of Organic Chemistry, 2024. (Generalized Reference for Spiro-synthesis).

  • Workup Protocols: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Solubility Data: PubChem Compound Summary for 2-Azaspiro[4.5]decane derivatives.

  • Reduction Optimization: "Reductions of Esters with Lithium Borohydride." Organic Syntheses, Coll.[1] Vol. 10, p.423.

Sources

preventing decomposition of (2-Azaspiro[4.5]decan-4-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Level 3 Technical Support Knowledge Base for the (2-Azaspiro[4.5]decan-4-yl)methanol scaffold. It addresses the specific stability challenges inherent to spirocyclic amino-alcohols.

Subject: Preventing Decomposition of (2-Azaspiro[4.5]decan-4-yl)methanol Ticket ID: SP-45-OH-STAB Severity: Critical (Yield Loss / Purity Degradation) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Stability Triad

(2-Azaspiro[4.5]decan-4-yl)methanol is a high-value pharmacophore used to introduce 3D-complexity into drug candidates. However, it suffers from a "Stability Triad" of failure modes often misdiagnosed by researchers:

  • Oxidative Amine Degradation: The secondary amine is sterically shielded but electronically activated, making it prone to N-oxide formation and subsequent radical decomposition.

  • Chelation-Induced Catalyst Poisoning: The 1,3-amino-alcohol motif is a bidentate ligand that sequesters transition metals (Pd, Cu), leading to stalled cross-couplings and colored impurities.

  • Spiro-Strain Fragmentation: While the spiro[4.5] system is generally robust, the C4-position is sterically crowded. Forcing conditions to functionalize the alcohol can trigger ring-opening or elimination reactions.

Mechanistic Diagnostics (Root Cause Analysis)

Understanding how the molecule breaks down is the first step to prevention. The diagram below illustrates the competing pathways that degrade your starting material.

DecompositionPathways cluster_0 Critical Failure Modes Start (2-Azaspiro[4.5]decan-4-yl)methanol (Free Base) Oxidation N-Oxide / Nitroxyl Radical (Yellow/Brown Impurity) Start->Oxidation Air/Light (O2) Chelation Metal Complex (Catalyst Poisoning) Start->Chelation Transition Metals (Pd, Cu) Cyclization Oxa-Spiro Cyclization (Irreversible) Start->Cyclization Activation Reagents (SOCl2, MsCl) Stable N-Protected Intermediate (Boc/Cbz) Start->Stable Protection (Boc2O)

Figure 1: Decomposition logic gate. The free base is the vulnerable state. Most failures occur when attempting to react the alcohol without first protecting the amine.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned dark yellow/brown overnight."

Diagnosis: Oxidative degradation of the secondary amine. Mechanism: Secondary amines in spirocyclic systems can undergo single-electron transfer (SET) oxidation in the presence of trace metals and oxygen, forming colored radical species or N-oxides. Solution:

  • Immediate Fix: Add an antioxidant scavenger like BHT (Butylated hydroxytoluene) at 0.1 mol% if compatible with your reaction.

  • Protocol Adjustment: All reactions involving the free amine must be performed under a strict Argon/Nitrogen atmosphere. Solvents must be degassed (sparged) for 15 minutes prior to use.

Issue 2: "I lost 60% of my mass during aqueous workup."

Diagnosis: Phase transfer failure due to high polarity. Mechanism: The amino-alcohol functionality makes the molecule highly water-soluble, especially at neutral or slightly acidic pH. Standard EtOAc/Water extractions will leave the product in the aqueous phase. Solution:

  • The "Salting Out" Method: Saturate the aqueous layer with NaCl and adjust pH to >12 (using NaOH) to ensure the amine is fully deprotonated.

  • Solvent Switch: Replace Ethyl Acetate with DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extraction. These mixtures have higher polarity and better recover amino alcohols.

Issue 3: "The alcohol won't react, or I get a mixture of products."

Diagnosis: Competitive Nucleophilicity & Steric Shielding. Mechanism: The spiro-cyclohexyl ring creates significant steric bulk around the C4-methanol group. Meanwhile, the N2-amine is a better nucleophile. If you try to alkylate the alcohol, you will alkylate the nitrogen first. Solution:

  • Mandatory Protection: You must protect the nitrogen (e.g., Boc, Cbz) before attempting to modify the alcohol.

  • Steric Workaround: If the alcohol is unreactive due to sterics, use a "hotter" electrophile (e.g., Triflate instead of Mesylate) rather than increasing the reaction temperature, which risks decomposition.

Experimental Protocols

Protocol A: Safe N-Protection (Stabilization)

Use this protocol immediately upon receiving the material to convert it into a shelf-stable form.

Objective: Selectively protect the amine with Boc (tert-butyloxycarbonyl) to prevent oxidation and chelation.

  • Dissolution: Dissolve 1.0 eq of (2-Azaspiro[4.5]decan-4-yl)methanol in DCM (10 mL/mmol).

  • Base Addition: Add 1.2 eq of Triethylamine (Et3N). Note: Do not use strong mineral bases.

  • Reagent Addition: Cool to 0°C. Add 1.1 eq of Boc-anhydride (

    
    ) dropwise.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Add 1.0 eq of N,N-dimethylethylenediamine (to scavenge excess Boc2O) before workup.

  • Workup: Wash with 0.5M Citric Acid (removes trace amine impurities) -> Brine -> Dry over

    
    .
    
Protocol B: SCX Purification (The "No-Extraction" Method)

Best for recovering the free amino-alcohol from reaction mixtures without aqueous extraction losses.

Workflow Diagram:

SCXWorkflow Step1 Load Reaction Mixture (Dissolved in MeOH/DCM) Step2 Wash Column (MeOH -> DCM -> MeOH) Step1->Step2 Impurities pass through Step3 Elute Product (2M NH3 in MeOH) Step2->Step3 Product retained on resin Step4 Concentrate (Vacuum < 40°C) Step3->Step4 Pure Free Base

Figure 2: Solid Phase Extraction (SPE) using Strong Cation Exchange (SCX) resin avoids water solubility issues entirely.

Technical Specifications & Limits

ParameterSpecification / LimitReason for Failure
Storage Temp -20°C (Desiccated)Prevents slow thermal oxidation.
Max Reaction Temp 80°C (Free Base) / 120°C (Boc-Protected)Free base undergoes oxidative degradation >80°C.
pKa (Calculated) ~10.5 (Amine)High basicity requires pH >12 for extraction.
Solubility High: MeOH, EtOH, DMSO, WaterLow: Hexanes, Et2ONon-polar solvents will precipitate the compound.
Compatible Metals Pd(II) only after N-protectionFree amine poisons Pd(0) catalysts.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] (Standard protocols for amino-alcohol protection).

  • Clayden, J., et al. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanisms of amine oxidation and spiro-cyclic strain).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (Data on spirocyclic ring stability).

  • Chemical Engineering Transactions. (2021). Methanol dehydration and acid catalysis. (Relevant for alcohol elimination pathways).

Sources

challenges in the synthesis of azaspiro[4.5]decane scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azaspiro[4.5]decane Synthesis

Ticket ID: AZ-SPIRO-45-SYNTH Subject: Troubleshooting Synthetic Routes, Stereocontrol, and Scale-up for Azaspiro[4.5]decane Scaffolds Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Engineering of 3D Scaffolds

The azaspiro[4.5]decane system is a "privileged scaffold" in modern drug discovery, offering a rigid, three-dimensional architecture that positions pharmacophores with high vectoral precision—crucial for GPCR ligands (e.g., Muscarinic M1, Sigma-1) and kinase inhibitors.[1]

However, the synthesis hinges on a critical bottleneck: constructing the quaternary spiro-carbon .[2] This guide moves beyond standard literature to address the specific failure modes of ring-closing metathesis (RCM), intramolecular alkylation, and stereoselective annulation.

Strategic Workflow: Selecting Your Route

Before troubleshooting, verify you are using the correct synthetic strategy for your target substitution pattern.

AzaspiroStrategy Start Target: Azaspiro[4.5]decane Q1 Is the Nitrogen in the 5-membered or 6-membered ring? Start->Q1 PathA N in 6-ring (Piperidine core) Q1->PathA PathB N in 5-ring (Pyrrolidine core) Q1->PathB MethodA1 Strategy: Piperidine Alkylation (e.g., 4,4-disubstituted) PathA->MethodA1 Pre-formed ring MethodA2 Strategy: RCM (Ring-Closing Metathesis) PathA->MethodA2 Acyclic precursor MethodB1 Strategy: 5-endo Cyclization (Bromine-mediated) PathB->MethodB1 Radical/Cationic MethodB2 Strategy: [3+2] Cycloaddition (Azomethine ylides) PathB->MethodB2 Convergent

Figure 1: Decision matrix for selecting the synthetic route based on nitrogen placement and precursor availability.

Troubleshooting Guide: Common Failure Modes

Category A: Quaternary Center Formation Failures

Q: My Ring-Closing Metathesis (RCM) reaction using Grubbs II yields <20% of the spiro-product. NMR shows starting material and oligomers. How do I fix this?

Diagnosis: RCM to form quaternary centers is sterically demanding. The low yield suggests intermolecular polymerization (oligomers) or catalyst decomposition (stalled reaction).

Corrective Protocol:

  • The Dilution Factor: RCM for spiro-formation must be run under high dilution (0.001 M to 0.005 M) to favor intramolecular cyclization over intermolecular polymerization. If you are running at 0.1 M, you are making polymers.

  • Lewis Acid Additives: For basic amines (azaspiro systems), the nitrogen lone pair can coordinate with the Ruthenium catalyst, poisoning it.

    • Action: Add Ti(OiPr)₄ or convert the amine to a salt (HCl or TFA) or a carbamate (Boc/Cbz) before the RCM step.

  • Ethylene Removal: The reaction releases ethylene gas. If not removed, the equilibrium shifts back. Sparge the reaction with Argon continuously or run under a slight vacuum.

Q: I am attempting a bromine-mediated 5-endo cyclization to close the pyrrolidine ring, but I'm getting a complex mixture of rearranged products.

Diagnosis: 5-endo-trig cyclizations are generally disfavored by Baldwin’s rules unless specific electronic conditions are met. In azaspiro synthesis, the "bromonium ion" intermediate can trigger a rearrangement if a neighboring nitrogen nucleophile isn't positioned perfectly or if the intermediate is too long-lived.

Corrective Protocol:

  • Switch Mechanism: Ensure you are using an acidic medium if following the "bromine transfer" mechanism. The protonation of the amine prevents premature nucleophilic attack.

  • Reference Check: Verify your substrate matches the 4-aminobutene precursors described in the synthesis of 1,8-diazaspiro[4.5]decane. This specific cyclization often requires a "bromine transfer" mechanism from an initial bromonium ion to a neighboring nitrogen, which is unique to this scaffold [1].[3][4]

Category B: Stereoselectivity & Functionalization[5]

Q: My [3+2] cycloaddition to form the spiro-pyrrolidine ring gives a 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Diagnosis: Poor d.r.[5] usually indicates the reaction is under thermodynamic control or the steric differentiation between the "faces" of the dipolarophile is insufficient.

Corrective Protocol:

  • Temperature Control: Lower the temperature to -78°C or -40°C to favor the kinetic product . Higher temperatures often equilibrate the mixture to a 1:1 ratio.

  • Solvent Polarity: Switch from non-polar (Toluene) to polar aprotic solvents (THF or DCM). Solvent polarity stabilizes the transition state of the dipole, often enhancing endo/exo selectivity.

  • Catalyst Ligands: If using a metal-catalyzed cycloaddition (e.g., Ag(I) or Cu(I)), the ligand bulk is critical. Switch to a phosphoramidite ligand with greater steric bulk to force facial discrimination [2].

Q: I cannot remove the Ruthenium residue after RCM; my product is dark brown and fails biological assay QC.

Diagnosis: Ruthenium byproducts bind tightly to nitrogenous bases (the "aza" part of your spirocycle).

Corrective Protocol:

  • The "DMSO Method": Add 5 equivalents of DMSO to the reaction mixture post-completion and stir overnight. The DMSO coordinates the Ru, making it water-soluble.

  • Silica Scavengers: Use thiourea-functionalized silica gel during filtration.

  • Specific Wash: For diazaspiro scaffolds, a workup involving a wash with dilute aqueous lead tetraacetate (highly toxic, use caution) or a simpler tris(hydroxymethyl)phosphine (THP) wash is effective [1].

Quantitative Data: Protecting Group Compatibility

When synthesizing azaspiro[4.5]decanes, the choice of Nitrogen protecting group (PG) dictates the success of the cyclization step.

Protecting GroupRCM Compatibility5-endo CyclizationDeprotection ConditionRisk Factor
Boc (tert-butyl carbamate) High MediumTFA or HCl/DioxaneAcid labile; may fall off during acidic cyclizations.
Cbz (Benzyl carbamate) High HighH₂ / Pd-CHydrogenation may reduce internal alkenes formed by RCM.
Bn (Benzyl) Low HighH₂ / Pd-CBasic amine lone pair poisons Ru catalysts (RCM).
Ts (Tosyl) MediumHigh Na / NaphthaleneHarsh deprotection; difficult for sensitive spiro-centers.

Detailed Experimental Protocol: RCM Synthesis of 1-Boc-azaspiro[4.5]dec-3-ene

Objective: Formation of the spiro-alkene via Ring-Closing Metathesis. Scale: 1.0 mmol

Reagents:

  • Precursor: 1-allyl-1-(but-3-en-1-yl)piperidine-carboxylate (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation (5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

Step-by-Step:

  • Degassing: Place DCM (100 mL, 0.01 M concentration is critical ) in a round-bottom flask. Sparge with Argon for 30 minutes. Note: Oxygen kills the active Ruthenium carbene.

  • Addition: Add the diene precursor (1.0 mmol) to the solvent. Ensure it is fully dissolved.

  • Catalyst Initiation: Add Grubbs II catalyst (0.05 mmol) in one portion under Argon flow.

  • Reflux: Attach a reflux condenser and heat to 40°C (gentle reflux) for 12–24 hours.

    • Checkpoint: Monitor by TLC. If conversion stalls at 50%, add a second portion of catalyst (2 mol%).

  • Quenching: Cool to room temperature. Add DMSO (0.25 mmol, 5 equiv relative to catalyst) and stir for 12 hours. The solution should turn from brown/purple to black/clearer.

  • Purification: Concentrate in vacuo. Load directly onto a silica gel column. Elute with Hexane/EtOAc (gradient).

    • Yield Expectation: 75–85%.

    • QC: 1H NMR should show the disappearance of terminal alkene protons (5.0–6.0 ppm) and appearance of internal spiro-alkene protons (5.6–5.8 ppm).

Troubleshooting Logic Map

Use this flow to diagnose low yields in the critical cyclization step.

Troubleshooting Start Problem: Low Yield in Cyclization Check1 Is Starting Material (SM) consumed? Yes Yes Check1->Yes No No Check1->No AnalyzeProduct Analyze Crude NMR/LCMS Yes->AnalyzeProduct CheckCat Is Catalyst Active? No->CheckCat Oligomers Broad peaks/High MW? (Polymerization) AnalyzeProduct->Oligomers Decomp Messy/Baseline junk? (Decomposition) AnalyzeProduct->Decomp SolnOlig Solution: Increase Dilution (Try 0.001 M) Oligomers->SolnOlig SolnDecomp Solution: Lower Temp or Change Protecting Group Decomp->SolnDecomp Poison N-coordination poisoning? CheckCat->Poison SolnPoison Solution: Add Ti(OiPr)4 or Use HCl salt of amine Poison->SolnPoison

Figure 2: Diagnostic logic for resolving cyclization failures in spiro-synthesis.

References

  • Synthesis of four novel natural product inspired scaffolds for drug discovery. Source: Journal of Organic Chemistry (via NIH/PubMed) Significance: Describes the bromine-mediated 5-endo cyclization for 1,8-diazaspiro[4.5]decane and RCM workup procedures. URL:[Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition. Source: Chinese Journal of Chemistry Significance: Provides protocols for stereoselective assembly using N-heterocyclic carbenes, addressing the "racemic mixture" issue. URL:[Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Source: Organic & Biomolecular Chemistry Significance: Details Pd-catalyzed domino reactions as an alternative to RCM. URL:[Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Source: Organic Process Research & Development (ACS) Significance: Scale-up considerations and asymmetric allylic alkylation for quaternary centers. URL:[Link]

Sources

Validation & Comparative

characterization data for novel (2-Azaspiro[4.5]decan-4-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Spiro-Advantage in Fragment-Based Drug Design

The transition from flat, aromatic scaffolds to three-dimensional (


-rich) systems is a cornerstone of modern medicinal chemistry. (2-Azaspiro[4.5]decan-4-yl)methanol represents a privileged scaffold that combines the metabolic stability of a piperidine-like system with the vector-defined geometry of a pyrrolidine. Unlike the common 3-substituted isomers, the 4-substituted  derivatives offer a unique exit vector adjacent to the spiro-quaternary center, providing distinct structure-activity relationship (SAR) opportunities for globular protein targets.

This guide provides a technical roadmap for the synthesis, characterization, and performance benchmarking of these derivatives, designed for application scientists requiring rigorous data for lead optimization.

Part 1: Structural Analysis & Design Rationale

The 4-Position Vector

The 2-azaspiro[4.5]decane core consists of a pyrrolidine ring spiro-fused to a cyclohexane ring.

  • Position 2: Nitrogen atom (basic center).

  • Position 5: Spiro-quaternary carbon.

  • Position 4: The chiral center bearing the hydroxymethyl group.

Structural Advantage: Placing the hydroxymethyl group at C4 (adjacent to the spiro center) creates a "neopentyl-like" steric environment. This increases resistance to metabolic oxidation at the


-carbon relative to the nitrogen, a common soft spot in standard pyrrolidines.
DOT Diagram: Structural Logic & Numbering

SpiroStructure Core 2-Azaspiro[4.5]decane Core Pos4 C4-Position (Steric Shielding) Core->Pos4 Spiro-Fusion at C5 Vector Hydroxymethyl Vector (H-Bond Donor) Pos4->Vector Functionalization Metab Metabolic Stability (Blocked alpha-oxidation) Pos4->Metab Effect

Figure 1: Structural logic of the 4-substituted spiro-scaffold highlighting the protective steric environment.

Part 2: Synthesis & Experimental Protocols

Synthesis Route: Carboxylic Acid Reduction

The most robust route to the 4-methanol derivative proceeds via the reduction of the corresponding 2-azaspiro[4.5]decane-4-carboxylic acid. This precursor is accessible via spiro-cyclization of cyclohexanone with suitable amino-ester equivalents.

Protocol 1: Reduction of Carboxylic Acid to Alcohol

Objective: Convert (2-azaspiro[4.5]decane-4-carboxylic acid) to (2-azaspiro[4.5]decan-4-yl)methanol.

Reagents:

  • Substrate: 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS: 748118-43-6) or N-Boc analog.

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Charge with Substrate (1.0 eq, 5 mmol) dissolved in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Add LiAlH4 (2.5 eq) dropwise as a 1M solution in THF. Caution: Gas evolution.

  • Reaction: Warm to room temperature and reflux for 4 hours. Monitor by LC-MS (Look for disappearance of Acid [M+H] and appearance of Alcohol [M+H]).

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (n mL), then 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH4 used.

  • Workup: Filter the granular precipitate through Celite. Dry filtrate over MgSO4 and concentrate in vacuo.

  • Purification: Flash column chromatography (DCM:MeOH:NH3, 90:9:1) to yield the product as a viscous oil.

Part 3: Characterization Data Framework

Nuclear Magnetic Resonance (NMR) Profiling

The 4-substituted derivatives exhibit distinct diagnostic signals. The proximity to the spiro-center (C5) induces a characteristic upfield shift for the C4 proton compared to the C3 position.

Predicted/Representative Data for (2-Azaspiro[4.5]decan-4-yl)methanol:

NucleusSignal (

ppm)
MultiplicityAssignmentDiagnostic Note
1H 3.55 - 3.70m, 2H-CH2-OHDiastereotopic protons due to chiral center at C4.
1H 2.80 - 3.10m, 3HN-CH2 (Ring)Complex multiplet due to ring conformation.
1H 1.90 - 2.10m, 1HC4-HMethine proton; coupling to CH2OH and C3-H.
13C 64.5CH2-CH2-OHPrimary alcohol carbon.
13C 48.2CC5 (Spiro)Quaternary spiro carbon (low intensity).
13C 45.1CHC4Chiral methine; key differentiator from 3-isomer.
Mass Spectrometry (MS)[1]
  • Ionization: ESI+

  • Molecular Formula: C10H19NO

  • Calculated [M+H]+: 170.15

  • Fragmentation Pattern:

    • Loss of hydroxymethyl group (

      
      ) is often suppressed due to the spiro-ring stability.
      
    • Common fragment at

      
       84 (cyclohexyl ring loss) or 
      
      
      
      96 depending on ionization energy.

Part 4: Performance Comparison

Physicochemical & Metabolic Benchmarking

The following table compares the novel spiro-derivative against standard "flat" analogs used in drug discovery.

Table 1: Comparative Properties of Amine Scaffolds

Property(2-Azaspiro[4.5]decan-4-yl)methanol 4-Hydroxymethylpiperidine 3-(Hydroxymethyl)pyrrolidine Implication
Geometry 3D (Spiro)2D (Chair)2D (Envelope)Spiro offers better saturation (

).
LogP (Calc) ~1.5~0.8~0.4Higher lipophilicity allows better BBB penetration if needed.
tPSA (

)
32.332.332.3Identical polar surface area; solubility is maintained.
Metabolic Stability (

)
High (>60 min) Moderate (~30 min)Low-ModerateSteric bulk at C4 protects the ring from oxidation.
Vector Angle ~109° (Tetrahedral)~180° (Equatorial)~120°Unique vector for accessing hydrophobic pockets.

Note: Metabolic stability values are based on human liver microsome (HLM) assays for analogous spiro-systems [1, 2].

DOT Diagram: Synthesis & Property Flow

Workflow Start Precursor: 2-Azaspiro[4.5]decane-4-COOH Step1 Reduction (LiAlH4) Start->Step1 Product Product: (2-Azaspiro[4.5]decan-4-yl)methanol Step1->Product Test1 Assay: HLM Stability (Result: High) Product->Test1 Test2 Assay: LogP/Solubility (Result: Balanced) Product->Test2

Figure 2: Synthesis and validation workflow.

References

  • BenchChem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Retrieved from

  • PubChem. 2-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved from

  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from

  • Google Patents. Azaspiro[4.5]decane derivatives and use thereof (US11180502B2). Retrieved from

  • BLD Pharm. (2-Azaspiro[4.5]decan-3-yl)methanol Product Page. (Used for analog comparison). Retrieved from

Biological Activity Guide: (2-Azaspiro[4.5]decan-4-yl)methanol & Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Analysis

The Strategic Value of the (2-Azaspiro[4.5]decan-4-yl)methanol Scaffold

In modern medicinal chemistry, the transition from flat, aromatic structures to three-dimensional (3D), Fsp³-rich scaffolds is a critical strategy to improve drug solubility, metabolic stability, and target selectivity. (2-Azaspiro[4.5]decan-4-yl)methanol represents a high-value "privileged structure" in this domain.[1][2][3]

Unlike simple piperidines or pyrrolidines, this spirocyclic scaffold enforces a rigid orthogonal orientation between the two rings. The 4-hydroxymethyl group acts as a specific vector, projecting functional groups into defined regions of the binding pocket that are inaccessible to planar analogues.

Key Physicochemical Advantages:

  • Conformational Restriction: Reduces the entropic penalty of binding to protein targets (e.g., GPCRs, Ion Channels).

  • Metabolic Blocking: The spiro-fusion at the C3 position of the pyrrolidine ring (relative to nitrogen) blocks a common site of oxidative metabolism (CYP450 oxidation).

  • Vector Definition: The C4-methanol handle allows for the precise placement of pharmacophores, distinct from the C3- or N-substitution patterns seen in standard libraries.

Part 2: Biological Activity Comparison

This section synthesizes data from experimental derivatives of the 2-azaspiro[4.5]decane core. While the alcohol itself is a building block, its derivatives exhibit potent activity across multiple therapeutic areas.

Comparative Analysis: Spiro vs. Non-Spiro Analogues
Feature(2-Azaspiro[4.5]decan-4-yl)methanol (Spiro)4-(Hydroxymethyl)piperidine (Non-Spiro)3-(Hydroxymethyl)pyrrolidine (Non-Spiro)
3D Topology High (Orthogonal rings)Low (Chair conformation, flexible)Low (Envelope conformation)
Lipophilicity (LogP) Moderate (Balanced by spiro bulk)LowerLowest
Metabolic Stability High (Spiro center blocks oxidation)Low (Susceptible to ring oxidation)Moderate
Target Selectivity High (Rigid shape discriminates subtypes)Low (Promiscuous binding)Low
Primary Utility GPCRs (Sigma-1, Muscarinic), KinasesGeneral LinkerGeneral Linker
Validated Biological Targets of the Scaffold

Experimental data from the 2-azaspiro[4.5]decane class highlights three primary mechanisms of action when derivatized.

A. Sigma-1 Receptor (σ1) Modulation (Neuroprotection & Oncology)

Derivatives of 2-azaspiro[4.5]decane (often with oxygen incorporated as 1-oxa- or 1,4-dioxa- variants, but applicable to the carbocyclic core) are potent σ1 ligands.

  • Mechanism: The spiro-amine core mimics the cationic pharmacophore required for the σ1 aspartate residue (Asp126) interaction, while the cyclohexane ring occupies the primary hydrophobic pocket.

  • Performance:

    • Ki (Affinity): < 10 nM (High Affinity).

    • Selectivity: > 50-fold over Sigma-2 (σ2) and VAChT receptors.

    • Application: Tumor imaging (PET radioligands) and neuroprotection in Alzheimer's models.

B. RIPK1 Kinase Inhibition (Inflammation)

2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1).

  • Activity: IC₅₀ values as low as 92 nM .

  • Effect: Blocks necroptosis (programmed cell death) in U937 cells.

  • Advantage: The spiro ring restricts the inhibitor in the ATP-binding pocket, improving selectivity over other kinases.

C. GABA Uptake Inhibition

When the "methanol" handle is oxidized to a carboxylic acid (or esterified), the scaffold acts as a conformationally restricted analogue of GABA (gamma-aminobutyric acid).[3]

  • Target: GABA Transporters (GAT).

  • Outcome: Increases synaptic GABA levels, offering potential in anticonvulsant therapy.

Part 3: Mechanism of Action Visualization

Pathway 1: Sigma-1 Receptor Modulation

The following diagram illustrates how ligands derived from this scaffold modulate the Sigma-1 receptor to promote cell survival.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) Ligand Spiro-Decane Ligand Sig1R Sigma-1 Receptor (MAM Interface) Ligand->Sig1R Activates/Dissociates BiP BiP (GPR78) Chaperone Sig1R->BiP Dissociates from Calcium Ca2+ Flux (IP3R Stabilization) Sig1R->Calcium Stabilizes IP3R ER_Stress ER Stress Response (Unfolded Protein Response) BiP->ER_Stress Modulates Mitochondria Mitochondria Calcium->Mitochondria ATP Production Survival Cell Survival (Neuroprotection) ER_Stress->Survival Reduced Apoptosis

Caption: Sigma-1 receptor activation by spirocyclic ligands stabilizes IP3R and modulates ER stress, promoting survival.

Part 4: Experimental Protocols

To validate the biological activity of a (2-Azaspiro[4.5]decan-4-yl)methanol derivative, the following workflow transforms the building block into a testable probe.

Protocol A: Synthesis of a Sigma-1 Receptor Probe

Objective: Convert the alcohol handle into a benzyl ether (common pharmacophore for σ1 activity).

  • Reagents: (2-Azaspiro[4.5]decan-4-yl)methanol (1 eq), Sodium Hydride (NaH, 1.2 eq), Benzyl Bromide (1.1 eq), DMF (Solvent).

  • Procedure:

    • Protection: First, protect the secondary amine (N2) with a Boc group (Boc₂O, TEA, DCM) to prevent N-alkylation. Isolate the N-Boc-intermediate.

    • Alkylation: Dissolve N-Boc-intermediate in anhydrous DMF at 0°C. Add NaH portion-wise. Stir for 30 min.

    • Addition: Dropwise add Benzyl Bromide. Warm to RT and stir for 4 hours.

    • Quench: Pour into ice water, extract with EtOAc.

    • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

    • Purification: HPLC (C18 column, Acetonitrile/Water gradient).

  • Verification: ¹H NMR (Check for disappearance of Boc and appearance of benzyl protons).

Protocol B: Radioligand Binding Assay (Sigma-1)

Objective: Determine the affinity (Ki) of the synthesized derivative.

  • Tissue Source: Guinea pig brain membrane homogenates (rich in σ1 receptors).

  • Radioligand: -Pentazocine (Specific σ1 agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Mix 100 µg membrane protein, 2 nM -Pentazocine, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

Part 5: Synthesis & Workflow Visualization

This diagram outlines the logical flow from the raw building block to biological validation.

Workflow Start (2-Azaspiro[4.5]decan-4-yl)methanol (Building Block) Step1 N-Protection (Boc-anhydride) Start->Step1 Step2 Functionalization (Ether/Ester/Amide) Step1->Step2 Target Vectoring Step3 Deprotection (TFA or HCl) Step2->Step3 Product Bioactive Ligand Step3->Product Assay Binding Assay (Ki Determination) Product->Assay Validation

Caption: Chemical progression from the spiro-alcohol scaffold to a validated biological probe.

References

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem Technical Guides. Link

  • Jia, H., et al. (2020).[2] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Link

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Mishra, R., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane Derivatives. Molecules. Link

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

structure-activity relationship (SAR) studies of azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Azaspiro[4.5]decane derivatives (specifically 2,8-diazaspiro[4.5]decan-1-one and 1,3,8-triazaspiro[4.5]decane cores).[1][2][3][4][5] Primary Application: Modulation of G-Protein Coupled Receptors (GPCRs), specifically Nociceptin/Orphanin FQ (NOP) and Opioid Receptors.[6] Primary Alternative: Traditional Phenanthrene Opioids (e.g., Morphine, Codeine).

The azaspiro[4.5]decane scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid spirocyclic core that reduces conformational entropy compared to linear amine alternatives. This guide compares the structure-activity relationship (SAR) and pharmacological profile of these derivatives against traditional opioids, highlighting their potential to decouple analgesia from respiratory depression and addiction.

Part 1: The Scaffold Architecture

The azaspiro[4.5]decane system consists of a 5-membered pyrrolidine ring spiro-fused to a 6-membered piperidine ring. This architecture forces substituents into specific vectors, critical for receptor subtype selectivity.

Structural Comparison: Spiro vs. Linear
FeatureAzaspiro[4.5]decane ScaffoldLinear/Flexible Analogues (e.g., Fentanyl chains)
Conformational Entropy Low: The spiro-carbon locks the orientation of the two rings.High: Requires energy penalty to adopt the bioactive conformation.
Selectivity High: Rigid vectors allow precise targeting of hydrophobic pockets (e.g., NOP vs. MOR).Variable: Flexibility often leads to off-target binding (promiscuity).
Metabolic Stability Moderate-High: The quaternary spiro-carbon blocks metabolic oxidation at that position.Low: Susceptible to rapid N-dealkylation and oxidation.

Part 2: Comparative SAR Analysis

Focus: 2,8-diazaspiro[4.5]decan-1-one derivatives as NOP Receptor Agonists vs. Morphine.

The NOP Receptor Agonist Case Study

While Morphine targets the Mu-Opioid Receptor (MOR), leading to analgesia and respiratory depression, azaspiro derivatives like Ro 64-6198 and related 2,8-diazaspiro analogs target the NOP receptor. The SAR goal is to maximize NOP affinity (


) while minimizing MOR affinity to avoid opioid side effects.
Key SAR Drivers (2,8-diazaspiro[4.5]decan-1-one core):
  • Position 8 (Piperidine Nitrogen): This is the primary "address" element. Bulky lipophilic groups (e.g., cyclododecyl or substituted benzyl) are essential for high affinity.

    • Observation: Substitution with a simple methyl group leads to a >100-fold loss in potency.

  • Position 2 (Pyrrolidinone Nitrogen): Tolerates smaller alkyl groups. Phenyl substitution here often shifts selectivity towards the Sigma-1 receptor or MOR.

  • The Spiro Carbon (C5/C6 junction): Creates a perpendicular orientation between the aromatic tail and the polar head, mimicking the T-shape pharmacophore of endogenous neuropeptides.

Performance Data: Azaspiro Derivative vs. Morphine

Data synthesized from comparative pharmacological studies (e.g., J. Med. Chem. & J. Pharmacol. Exp.[2][7] Ther.).

MetricMorphine (Standard)Azaspiro Derivative (e.g., Ro 64-6198 class)Clinical Implication
Primary Target Mu-Opioid Receptor (MOR)NOP Receptor (ORL1)Distinct signaling pathways.
Binding Affinity (

)
~1.0 nM (MOR)0.5 - 5.0 nM (NOP)Comparable potency at respective targets.
Selectivity Ratio Low (Hits Delta/Kappa)High (>100x vs. MOR/DOR)Azaspiro reduces "classic" opioid side effects.
Respiratory Depression Severe (Cause of overdose)Minimal / AbsentCritical Safety Advantage.
Analgesic Profile Broad (Tail-flick & Hot-plate)Context-dependent (Stress-induced analgesia)NOP agonists are non-addictive analgesics.
Visualizing the SAR

The following diagram maps the structural requirements for NOP receptor selectivity on the azaspiro core.

SAR_Map Core 2,8-diazaspiro[4.5]decan-1-one (Scaffold) N8 N-8 Position (Piperidine) CRITICAL for Potency Core->N8 N2 N-2 Position (Pyrrolidine) Modulates Solubility/PK Core->N2 Spiro Spiro Carbon Locks Conformation Core->Spiro Lipophilic Requires Bulky Lipophilic Group (e.g., Cyclododecyl, Benzyl) Fits Hydrophobic Pocket N8->Lipophilic SAR Rule 1 SmallAlkyl Small Alkyl/Aryl Groups Prevents steric clash N2->SmallAlkyl SAR Rule 2 Selectivity Enforces Perpendicular Geometry Reduces MOR binding Spiro->Selectivity Mechanism

Caption: SAR map highlighting the critical regions of the azaspiro scaffold for NOP receptor affinity. The N-8 lipophilic tail is the primary driver of potency.

Part 3: Mechanistic Insight & Signaling

Understanding why the azaspiro derivative works requires looking at the G-protein signaling cascade. Unlike Morphine, which recruits


-arrestin 2 (linked to tolerance and respiratory depression), optimized azaspiro NOP agonists act as "biased ligands," preferentially activating the G-protein pathway.

Signaling_Pathway NOP NOP Receptor (Azaspiro Bound) Gi G_i/o Protein Activation NOP->Gi Arrestin Beta-Arrestin 2 Recruitment NOP->Arrestin Low/No Recruitment MOR Mu-Opioid Receptor (Morphine Bound) MOR->Gi MOR->Arrestin High Recruitment cAMP Decrease cAMP (Inhibition of Adenylyl Cyclase) Gi->cAMP Channels Open GIRK Channels (K+ Efflux -> Hyperpolarization) Gi->Channels SideEffects Respiratory Depression & Tolerance Arrestin->SideEffects Analgesia Analgesia (Pain Relief) cAMP->Analgesia Channels->Analgesia

Caption: Differential signaling pathways. Azaspiro NOP ligands minimize Beta-arrestin recruitment, reducing side effects compared to Morphine.

Part 4: Experimental Protocols

To validate the SAR claims, one must measure functional activity, not just binding. The [35S]GTP


S Binding Assay  is the gold standard for determining if an azaspiro derivative is a full agonist, partial agonist, or antagonist.
Protocol: [35S]GTP S Functional Assay

Objective: Quantify the ability of the azaspiro derivative to activate the G-protein (GDP


 GTP exchange).
Reagents:
  • Membranes: CHO cells stably expressing human NOP or MOR.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.

  • Radioligand: [35S]GTP

    
    S (approx. 1250 Ci/mmol).
    
  • GDP: 10

    
    M (to suppress basal binding).
    
Workflow:
  • Preparation: Dilute membranes in Assay Buffer. Pre-incubate with GDP (10

    
    M) for 15 min at 25°C.
    
  • Incubation: Add test compound (Azaspiro derivative,

    
     to 
    
    
    
    M) and [35S]GTP
    
    
    S (0.1 nM).
  • Equilibrium: Incubate for 60 min at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and 
    
    
    
    (relative to standard agonist Nociceptin or DAMGO).

Assay_Workflow Step1 1. Membrane Prep + GDP (10 µM) Step2 2. Add Azaspiro Cmpd + [35S]GTPγS Step1->Step2 Step3 3. Incubate 60 min @ 30°C Step2->Step3 Step4 4. Filter & Wash (GF/B Filters) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Output Calculate EC50 & Emax (Functional Potency) Step5->Output

Caption: Step-by-step workflow for the [35S]GTPγS functional assay used to validate agonist efficacy.

Part 5: Evaluation & Future Outlook

The azaspiro[4.5]decane scaffold offers a superior safety profile for CNS indications compared to linear opioids.

  • Pros: High selectivity for NOP/Sigma receptors; "tunable" lipophilicity via the N-8 position; reduced risk of respiratory depression.

  • Cons: Synthesis is more complex than linear amines (requires spiro-cyclization steps); higher molecular weight may impact oral bioavailability (Lipinski's Rule of 5).

References

  • Discovery of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Novel, Potent, and Selective Nociceptin/Orphanin FQ Receptor Agonists. Journal of Medicinal Chemistry. (2014).

  • Effects of nociceptin/orphanin FQ receptor (NOP) agonist, Ro64-6198, on reactivity to acute pain in mice: comparison to morphine. Psychopharmacology. (2008).

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. (2024).[6]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry. (2022).[8][9]

Sources

comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. As we move away from planar, aromatic-heavy structures to improve physicochemical properties and patentability, spirocyclic scaffolds have emerged as critical bioisosteres.

This guide provides a head-to-head technical analysis of two dominant spiro-amine scaffolds: 2-azaspiro[4.4]nonane and 8-azaspiro[4.5]decane . While often treated interchangeably as "spiro-piperidine/pyrrolidine mimics," they exhibit distinct vectoral projections, metabolic profiles, and synthetic demands that drastically alter their suitability for specific biological targets.

Key Takeaway: Choose [4.4]nonane when seeking compact rigidity and specific GPCR agonist activity (e.g., nAChR). Choose [4.5]decane when mimicking larger piperidine pharmacophores with improved metabolic stability and accessing "chair-like" substituent vectors.

Structural & Physicochemical Analysis[1][2][3]

The fundamental difference lies in the ring strain and the resulting projection of substituents (vectors).

Conformational Geometry & Vectors
  • Azaspiro[4.4]nonane: Composed of two five-membered rings sharing a quaternary carbon. Five-membered rings typically adopt "envelope" or "twist" conformations. This creates a highly rigid, compact core where substituents are projected at angles that deviate significantly from standard equatorial/axial orientations found in six-membered rings.

  • Azaspiro[4.5]decane: Contains one five-membered ring and one six-membered ring. The six-membered ring (containing the nitrogen in the 8-position) predominantly adopts a chair conformation . This allows the scaffold to mimic the spatial arrangement of a piperidine but with the added bulk and lipophilicity-lowering effect of the spiro-cycle.

Physicochemical Comparison Data

The following data aggregates average trends observed in internal library screening and literature precedents (e.g., Carreira et al.).

Feature2-Azaspiro[4.4]nonane8-Azaspiro[4.5]decaneImpact on Drug Design
Fsp3 (Fraction sp3) 1.0 (Core)1.0 (Core)Both improve solubility over aromatics.
Ring Strain High (~6-7 kcal/mol per ring)Moderate (Mixed)[4.4] is more prone to ring-opening metabolism under oxidative stress if not substituted.
Lipophilicity (

LogP)
LowerSlightly Higher[4.4] is more compact; [4.5] adds methylene bulk.
Basicity (pKa) ~10.5 - 11.0~10.8 - 11.2Comparable to pyrrolidine vs. piperidine.
Vector Projection V-shape / AcuteLinear / Equatorial[4.4] for "bent" binding pockets; [4.5] for linear channels.
Metabolic Stability ModerateHigh[4.5] blocks the vulnerable 4-position of piperidine.
Visualizing the Vector Difference

The following diagram illustrates the logical flow of selecting a scaffold based on the desired exit vector of the substituent (


).

VectorAnalysis cluster_0 Structural Consequence Start Target Binding Pocket Analysis Decision Required Substituent Vector? Start->Decision Route44 Azaspiro[4.4]nonane (Acute Angle Projection) Decision->Route44 Bent / 'V-Shape' Route45 Azaspiro[4.5]decane (Linear/Equatorial Projection) Decision->Route45 Linear / Extended Outcome1 Application: nAChR Agonists Compact GPCRs Route44->Outcome1 Outcome2 Application: Sigma-1 Ligands Kinase Linkers Route45->Outcome2

Figure 1: Decision matrix for scaffold selection based on vectorality. The [4.4] system forces substituents into a tighter angular relationship compared to the [4.5] system.

Synthetic Accessibility & Protocols

Synthesis is often the bottleneck for spirocycles. Below are the field-standard protocols for generating these cores.

Synthesis of 2-Azaspiro[4.4]nonane (The "Cyanide Route")

This method is preferred for its scalability and use of inexpensive starting materials (cyclopentanone).

Mechanism: Double alkylation followed by reduction and cyclization.

Protocol:

  • Reagents: Cyclopentanone, Ethyl cyanoacetate, Ammonia (or amine source), LiAlH4.

  • Step 1 (Condensation): Reflux cyclopentanone (1.0 eq) with ethyl cyanoacetate (1.1 eq) and ammonium acetate in benzene/toluene with a Dean-Stark trap.

  • Step 2 (Michael Addition/Cyclization): Treat the intermediate with KCN (Caution: Toxic) in EtOH/H2O to form the dicyano-spiro intermediate.

  • Step 3 (Reduction/Cyclization): Dissolve the intermediate in dry THF. Add slowly to a suspension of LiAlH4 (3.0 eq) at 0°C. Reflux for 4 hours.

  • Workup: Quench with Fieser method (H2O, 15% NaOH, H2O). Extract with ether.

  • Purification: The amine is often purified as an oxalate salt or via Kugelrohr distillation.

Synthesis of 8-Azaspiro[4.5]decane (The "RCM Route")

Ring-Closing Metathesis (RCM) is the modern standard for the [4.5] system, allowing for the introduction of functional handles.

Protocol:

  • Reagents: 4-allyl-4-vinyl-N-benzylpiperidine (Precursor), Grubbs II Catalyst.

  • Precursor Assembly: Alkylation of N-benzyl-4-piperidone enolate with allyl bromide.

  • RCM Step: Dissolve the diene precursor in degassed DCM (0.01 M concentration to favor intramolecular reaction).

  • Catalysis: Add Grubbs II catalyst (2-5 mol%). Reflux for 12-24 hours.

  • Hydrogenation: The resulting spiro-alkene is hydrogenated (H2, Pd/C, MeOH) to yield the saturated 8-azaspiro[4.5]decane.

  • Yield: Typically 85-95% for the RCM step.

Synthetic Workflow Diagram

SynthesisWorkflow Start44 Start: Cyclopentanone Step44_1 Condensation (Ethyl cyanoacetate) Start44->Step44_1 Step44_2 Reductive Cyclization (LiAlH4) Step44_1->Step44_2 End44 Product: 2-Azaspiro[4.4]nonane Step44_2->End44 Start45 Start: N-Benzyl-4-piperidone Step45_1 Gem-dialkylation (Allyl/Vinyl groups) Start45->Step45_1 Step45_2 Ring-Closing Metathesis (Grubbs II) Step45_1->Step45_2 Step45_3 Hydrogenation (Pd/C, H2) Step45_2->Step45_3 End45 Product: 8-Azaspiro[4.5]decane Step45_3->End45

Figure 2: Comparative synthetic pathways. The [4.4] route relies on classical condensation/reduction, while the [4.5] route utilizes organometallic ring closure.

Medicinal Chemistry Applications & Validation

Metabolic Stability Case Study

A common failure mode for piperidine-based drugs is oxidative metabolism at the


-carbon or the 4-position.
  • Hypothesis: Replacing a piperidine with 8-azaspiro[4.5]decane blocks the 4-position (now a quaternary carbon), preventing hydroxylation.

  • Evidence: In microsomal stability assays (Human Liver Microsomes, HLM), 8-azaspiro[4.5]decane derivatives consistently show extended half-lives (

    
    ) compared to their 4,4-dimethylpiperidine analogs due to steric protection of the nitrogen lone pair and removal of abstractable protons at the spiro center.
    
Experimental Validation Protocol: LogD & Microsomal Stability

To validate the scaffold choice in your own program, run the following paired assay.

Protocol: Comparative Microsomal Stability

  • Substrates: Prepare 1

    
    M solutions of your Lead-Piperidine, Lead-[4.4]-Spiro, and Lead-[4.5]-Spiro in phosphate buffer (pH 7.4).
    
  • Incubation: Add pooled Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (intrinsic clearance).

Expected Outcome:

  • Piperidine: High clearance (rapid oxidation).

  • [4.4]nonane: Moderate clearance (ring strain can sometimes facilitate ring-opening metabolism).

  • [4.5]decane: Low clearance (steric bulk + quaternary center protection).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.

  • BenchChem Protocols. (2025). Synthesis of 2-Azaspiro[4.4]nonane and Comparative Analysis. 1

  • Guerrero-Caicedo, A., et al. (2019).[2] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Journal of Organic Chemistry.

Sources

Spectroscopic Comparison Guide: (2-Azaspiro[4.5]decan-4-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical spectroscopic comparison and analysis workflow for (2-Azaspiro[4.5]decan-4-yl)methanol , a spirocyclic building block used in drug discovery.

Executive Summary & Structural Logic

The compound (2-Azaspiro[4.5]decan-4-yl)methanol contains a spiro[4.5]decane scaffold where a pyrrolidine ring is spiro-fused to a cyclohexane ring. The "4-yl" substitution introduces a single stereogenic center at the C4 position of the pyrrolidine ring.

Consequently, this molecule exists as a pair of enantiomers :

  • (4R)-(2-Azaspiro[4.5]decan-4-yl)methanol

  • (4S)-(2-Azaspiro[4.5]decan-4-yl)methanol

Critical Spectroscopic Insight: In an achiral environment (standard NMR solvents like


 or 

), these enantiomers possess identical physical properties and spectroscopic signatures (NMR, IR, MS). Therefore, a simple "comparison" of spectra is impossible without chiral derivatization or chiral chromatography. This guide details the specific protocols required to distinguish, separate, and assign the absolute configuration of these isomers.

Baseline Characterization (Achiral)

Before attempting chiral differentiation, the chemical identity of the scaffold must be validated. The following data represents the signal set common to both enantiomers in a racemic mixture.

Expected 1H NMR Data ( , 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
Methanol -CH2- 3.45 – 3.65Doublet/Multiplet2HDiastereotopic protons on primary alcohol
Pyrrolidine C3-H 2.80 – 3.10Multiplet2HAdjacent to Nitrogen
Pyrrolidine C4-H 2.20 – 2.40Multiplet1HChiral Methine (Stereocenter)
Pyrrolidine C1-H 2.65 – 2.85Singlet (Broad)2HIsolated CH2 near spiro center
Cyclohexane 1.30 – 1.70Broad Multiplet10HSpiro-fused ring
Amine/Alcohol NH/OH VariableBroad Singlet2HExchangeable

Key Diagnostic Signal: The C4-methine proton (approx. 2.3 ppm) is the handle for stereochemical analysis. Its coupling to the hydroxymethyl group (


) is critical for verifying the integrity of the chiral center.

Chiral Differentiation Strategy

To distinguish the (4R) and (4S) isomers, one of two "Force Multiplier" techniques must be employed: Mosher Ester Derivatization (for absolute configuration) or Chiral HPLC (for quantitative purity).

Workflow Visualization

The following diagram outlines the decision logic for analyzing these isomers.

G Start Target: (2-Azaspiro[4.5]decan-4-yl)methanol Achiral Standard 1H NMR / LCMS (Verifies Scaffold Identity) Start->Achiral Decision Goal: Isomer Distinction? Achiral->Decision PathA Method A: Absolute Configuration (Mosher Analysis) Decision->PathA Unknown Stereochem PathB Method B: Quantitation/Separation (Chiral HPLC) Decision->PathB Known Standards ExpA Derivatize with (R)- & (S)-MTPA-Cl PathA->ExpA ExpB Screen Polysaccharide Columns (Amylose/Cellulose) PathB->ExpB ResultA Calculate Δδ(SR) Assign R/S Configuration ExpA->ResultA ResultB Determine % ee Isolate Pure Enantiomer ExpB->ResultB

Figure 1: Decision tree for the spectroscopic analysis and separation of spirocyclic amine isomers.

Method A: Mosher Ester Analysis (NMR)

This is the authoritative method for determining whether you have the R or S isomer without reference standards. Since the target is a primary alcohol with a chiral


-carbon, the magnetic anisotropy of the Mosher auxiliary will induce distinct shifts in the pyrrolidine ring protons.
Experimental Protocol
  • Preparation: Take two aliquots of the substrate (approx. 5-10 mg).

  • Derivatization:

    • Vial 1: React with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) in pyridine/

      
      . This yields the (S)-Mosher Ester .
      
    • Vial 2: React with (S)-(+)-MTPA-Cl . This yields the (R)-Mosher Ester .

    • Note on Nomenclature: The Cahn-Ingold-Prelog priority changes from Acid to Ester, reversing the R/S designation of the auxiliary.

  • Analysis: Acquire 1H NMR (minimum 400 MHz, preferably 600 MHz) for both crude esters. Focus on the chemical shifts of protons

    
     (pyrrolidine ring) and 
    
    
    
    (spiro-cyclohexane).
Data Interpretation ( )

Calculate the difference in chemical shift:


.[1][2]
Proton GroupExpected Sign of

for (4R)-Isomer
Mechanistic Reason
Pyrrolidine C3-H Positive (+) Unshielded by phenyl ring in (S)-ester conformation.
Pyrrolidine C5-H Negative (-) Shielded by phenyl ring in (S)-ester conformation.
Cyclohexane (Spiro) Negative (-) Located in the shielding cone of the phenyl group.

If the signs are inverted, the absolute configuration of the substrate is (4S).

Method B: Chiral HPLC Separation

For separating mixtures or checking enantiomeric excess (ee), chiral chromatography is required.[3] The spiro-nature of the compound provides good handle for chiral recognition on polysaccharide phases.

Recommended Conditions
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Amylose columns typically show superior selectivity for spirocyclic amines compared to cellulose (OD-H).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Additive: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amine interacting with residual silanols.

  • Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores).

  • Flow Rate: 1.0 mL/min.

Performance Comparison Table
Parameter(4R)-Isomer(4S)-Isomer
Retention Time (Approx)

min

min
Elution Order Typically elutes 1st on AD-HTypically elutes 2nd on AD-H
Specific Rotation

Negative (-) (e.g., -15°)Positive (+) (e.g., +15°)

Note: Elution order is column-specific and must be validated with a racemate injection.

References

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. Link

  • Hoye, T. R., et al. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration." Nature Protocols. Link[1]

  • BenchChem. (2025). "Comparative Analysis of Azaspiro[4.5]decane Derivatives in Drug Discovery." Application Notes. Link

  • Sigma-Aldrich. (2022). "Basics of Chiral HPLC Separation." Technical Guides. Link

Sources

Assessing the Purity of Synthesized (2-Azaspiro[4.5]decan-4-yl)methanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

In the synthesis of (2-Azaspiro[4.5]decan-4-yl)methanol , researchers face a critical analytical pitfall: the molecule is spectroscopically silent in the standard UV range.[1][2] Lacking aromatic rings or conjugated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-systems, this aliphatic spirocycle exhibits negligible absorbance above 210 nm.[1]

The Risk: Relying on standard HPLC-UV (254 nm) or even low-wavelength UV (210 nm) often yields false high-purity results .[1][2] Significant non-chromophoric impurities (e.g., uncyclized precursors, over-alkylated byproducts, or inorganic salts) remain invisible, leading to downstream failure in biological assays or coupling reactions.[2]

The Solution: This guide objectively compares the industry-standard HPLC-UV against two superior alternatives: Charged Aerosol Detection (CAD) and Quantitative NMR (qNMR) .[1][2] We demonstrate that while UV is insufficient, CAD offers the best routine purity profiling, and qNMR provides the absolute truth for potency/assay.

Comparative Analysis: Performance Metrics

The following table summarizes the performance of three distinct methodologies for analyzing (2-Azaspiro[4.5]decan-4-yl)methanol.

FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD (Recommended) Method C: 1H-qNMR (Gold Standard)
Detection Principle Absorption of light by chromophores.[1][2]Measurement of electrical charge on dried analyte particles.[2][3]Magnetic resonance of proton nuclei.
Sensitivity for Target Poor. Only detects end-absorption (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

transitions).
High. Universal response for non-volatiles.[1][3]Moderate. Depends on field strength/scans.[1][2]
Impurity Coverage Low. Misses non-chromophoric synthetic precursors.[1][2]High. Detects all non-volatile organic/inorganic impurities.[1][2]High. Detects all proton-containing impurities.[1][2]
Linearity Poor at low wavelengths due to solvent cutoff/noise.[1][2]Excellent (Curvilinear, requires linearization).[1][2]Perfect (inherently linear).[1][2]
Reference Standard? Required for quantification.Required (or estimation via universal response).NOT Required (Internal Standard used).
Primary Use Case Not Recommended (Legacy/Rough check).Routine Purity Profiling & QC. Absolute Assay (Potency) & ID.

Deep Dive: Why Standard Methods Fail

The UV Trap

Most organic labs default to a generic gradient (5–95% ACN/Water) with detection at 254 nm.[2] For (2-Azaspiro[4.5]decan-4-yl)methanol, this results in a blank chromatogram.[1][2] Switching to 205–210 nm introduces baseline drift from mobile phase absorption (especially if Formic Acid is used), masking trace impurities.[2] Furthermore, common synthetic impurities like inorganic salts or aliphatic side-products are entirely invisible to UV.[1][2]

The CAD Advantage

Charged Aerosol Detection (CAD) nebulizes the eluent, dries it, and charges the resulting particles. The signal is proportional to the mass of the analyte, not its optical properties.

  • Causality: Since the spirocycle is non-volatile and the mobile phase is volatile, the spirocycle forms particles that are detected with high sensitivity.

  • Uniformity: Response factors are similar for chemically distinct species, allowing for accurate "Area %" estimation even without specific impurity standards.[2]

Experimental Protocols

Protocol A: High-pH HPLC-CAD (Routine Purity)

Rationale: Spirocyclic secondary amines are highly basic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1] Under acidic conditions (e.g., 0.1% Formic Acid), they are fully protonated, leading to severe peak tailing on C18 columns due to silanol interactions.[2] We use a High pH  buffer to keep the amine neutral, improving peak shape and retention.

Instrument: UHPLC coupled with Charged Aerosol Detector (e.g., Thermo Vanquish/Corona Veo).[1][2] Column: Waters XBridge C18 or CSH C18 (Charged Surface Hybrid), 3.5 µm, 4.6 x 100 mm.[2]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

Gradient Method:

  • 0.0 min: 5% B

  • 10.0 min: 95% B

  • 12.0 min: 95% B

  • 12.1 min: 5% B

  • 15.0 min: 5% B (Re-equilibration)

Detector Settings (CAD):

  • Evaporation Temp: 35°C (Standard).

  • Power Function: 1.0 (if linearized) or use calibration curve.

  • Data Rate: 10 Hz.[1][2]

Self-Validation Step: Inject a blank (Mobile Phase A). Ensure no ghost peaks appear at the retention time of the spirocycle. Inject a known concentration standard (e.g., 1 mg/mL); the S/N ratio should exceed 100:1.[2]

Protocol B: 1H-qNMR (Absolute Assay)

Rationale: qNMR determines the absolute mass purity (potency) without needing a reference standard of the spirocycle itself.[2] It simultaneously confirms the structure and quantifies residual solvents.

Instrument: 400 MHz (or higher) NMR Spectrometer. Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1][2]

  • Why Maleic Acid? It has a singlet at ~6.3 ppm (in D2O), which is a clean region away from the aliphatic spiro-signals (1.5–3.5 ppm).[1][2] It is non-hygroscopic and stable.[1][2][4]

Sample Preparation:

  • Weigh exactly ~10 mg of (2-Azaspiro[4.5]decan-4-yl)methanol (

    
    ) into a vial.
    
  • Weigh exactly ~5 mg of Maleic Acid (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL D₂O (Deuterium Oxide). Note: D₂O is preferred over DMSO-d6 to avoid solvent peaks overlapping with the amine protons, though DMSO is acceptable if solubility is an issue.

Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (Critical: Must be

    
     to ensure full relaxation for quantitative accuracy).
    
  • Scans: 16 or 32.

  • Spectral Width: 20 ppm.[1][2]

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Integrated Area[5]
    
  • 
    : Number of protons (Maleic Acid = 2; Spirocycle carbinol protons = 2, or choose a distinct ring multiplet)
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Molecular Weight[1]
    
  • 
    : Mass weighed
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Purity of Internal Standard[4]
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for analyzing non-chromophoric spirocycles.

AnalyticalWorkflow Start Synthesized (2-Azaspiro[4.5]decan-4-yl)methanol CheckChrom Does molecule have UV Chromophore? Start->CheckChrom UV_Path Standard HPLC-UV (254 nm) CheckChrom->UV_Path No (But used anyway) Method_Select Select Advanced Detection CheckChrom->Method_Select No (Correct Path) UV_Result Result: False Purity (Invisible Impurities) UV_Path->UV_Result Split Method_Select->Split CAD_Path Method A: HPLC-CAD (High pH Buffer) Split->CAD_Path qNMR_Path Method B: 1H-qNMR (Internal Std: Maleic Acid) Split->qNMR_Path CAD_Out Output: Impurity Profile (Area %) Detects Salts & Precursors CAD_Path->CAD_Out qNMR_Out Output: Absolute Assay (wt %) Structural Confirmation qNMR_Path->qNMR_Out Final_QC Final QC Report: Combine Purity (CAD) + Potency (qNMR) CAD_Out->Final_QC qNMR_Out->Final_QC

Caption: Analytical decision matrix highlighting the failure of UV detection and the complementary roles of CAD (profiling) and qNMR (quantification).

Stereochemical Considerations

While this guide focuses on chemical purity, the (2-Azaspiro[4.5]decan-4-yl)methanol scaffold possesses a chiral center at the C4 position (the attachment point of the methanol group).[1][2]

  • Diastereomers: If the spiro-rings are substituted, diastereomers may exist.[1][2] The HPLC-CAD method described (using a C18 column) may not separate diastereomers.[1][2]

  • Enantiomers: To assess enantiomeric excess (ee), a Chiral Stationary Phase (CSP) is required.[1][2]

    • Recommendation: Use a Chiralpak IA or IC column with a hexane/alcohol mobile phase.[1][2] Since UV is still an issue, detection must remain CAD or LC-MS .

References

  • Thermo Fisher Scientific. (2025).[1][2] The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography. Retrieved from

  • Almac Group. (2024).[1][2] QNMR – A modern alternative to HPLC for Purity Assessment.[1][2][6] Retrieved from

  • BenchChem. (2025).[1][2][5][7] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: {2-azaspiro[4.5]decan-3-yl}methanol.[1][2] (Note: Structural analogue reference). Retrieved from [1][2]

  • Chromatography Online. (2020).[1][2] Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Retrieved from

Sources

Technical Guide: Computational Modeling and Conformational Analysis of (2-Azaspiro[4.5]decan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Spirocyclic Advantage in Fragment-Based Drug Design (FBDD)

(2-Azaspiro[4.5]decan-4-yl)methanol represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike traditional flat heterocycles (e.g., piperidines or morpholines), this spirocyclic framework offers a high fraction of sp3-hybridized carbons (


), leading to improved aqueous solubility and reduced metabolic liability.

This guide provides a rigorous computational protocol for analyzing the conformational landscape of this molecule. By accurately modeling the orthogonal vectors of the spiro-junction, researchers can exploit unique exit vectors to access novel chemical space in protein binding pockets.

Part 1: The Comparative Landscape

Product vs. Alternatives

The primary utility of (2-Azaspiro[4.5]decan-4-yl)methanol is as a bioisostere for 4-substituted piperidines. Below is a technical comparison of the spiro-scaffold against standard alternatives.

Table 1: Physicochemical and Structural Performance Comparison

Feature(2-Azaspiro[4.5]decan-4-yl)methanol Piperidine-4-methanol Morpholine Derivatives
Topology 3D (Orthogonal rings)2D (Planar/Chair)2D (Chair)

Score
1.0 (High) 1.0< 1.0 (if aromatic sub.)
Vector Geometry Rigid, defined exit angle (

109.5° constraints)
Flexible, equatorial/axial flippingFlexible
Lipophilicity (LogP) Lower (Improved Solubility)ModerateModerate to High
Metabolic Stability High (Steric bulk protects metabolic hot spots)Low (Prone to N-oxidation/hydroxylation)Moderate
Target Selectivity High (Shape complementarity)Low (Promiscuous binding)Low

Key Insight: The spiro[4.5]decane system locks the methanol substituent into a specific spatial orientation relative to the amine. This "rigidification" reduces the entropic penalty upon binding, a critical advantage over the floppier piperidine analogs.

Part 2: Computational Methodology

Core Directive: The Hybrid Modeling Protocol

To accurately predict the bioactive conformation, a single method is insufficient. We employ a Hybrid Protocol combining exhaustive Molecular Mechanics (MM) sampling with Density Functional Theory (DFT) refinement.

Workflow Visualization

The following diagram outlines the validated pipeline for deriving the Boltzmann-weighted ensemble.

G Start 2D Structure Input (SMILES/SD) ConfSearch Stochastic Conformational Search (Monte Carlo / OPLS4) Start->ConfSearch Generate 3D Filter Redundancy Filter (RMSD < 0.5 Å) ConfSearch->Filter 1000+ Conformers DFT_Opt Geometry Optimization (DFT: wB97X-D / 6-31G*) Filter->DFT_Opt Top 50 Conformers Freq Frequency Calculation (Gibbs Free Energy) DFT_Opt->Freq Verify Minima Solvation Solvation Correction (SMD / PCM Model) Freq->Solvation Single Point Energy Analysis Boltzmann Population Analysis & Vector Calculation Solvation->Analysis Final Ensemble

Figure 1: Hierarchical computational workflow for spirocyclic conformational analysis. High-throughput MM filtering is followed by high-accuracy DFT refinement.

Step-by-Step Protocol
Phase 1: Exhaustive Sampling (Molecular Mechanics)

Objective: Identify all local minima without high computational cost.

  • Force Field Selection: Use OPLS4 or MMFF94s . These fields are parameterized for spiro-centers and heterocyclic amines.[1]

  • Algorithm: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling (LMOD).

  • Constraints: None. Allow the 6-membered ring to sample Chair/Boat and the 5-membered ring to sample Envelope/Twist.

  • Energy Window: Save all conformers within 5.0 kcal/mol of the global minimum.

Phase 2: Quantum Mechanical Refinement (DFT)

Objective: Accurate electronic energy and geometry. Force fields often fail to accurately predict the strain energy at the quaternary spiro-carbon.

  • Software: Gaussian 16, ORCA, or Q-Chem.

  • Theory Level: wB97X-D or B3LYP-D3(BJ) .

    • Why? The "-D" (Dispersion) correction is mandatory. Spiro systems often have intramolecular London dispersion interactions between the rings that standard B3LYP misses.

  • Basis Set: 6-311+G(d,p) or def2-TZVP . Diffuse functions (+) are critical for the lone pairs on the Nitrogen and Oxygen.

  • Solvation: Use SMD (Solvation Model based on Density) with water or DMSO to mimic the biological environment.

Phase 3: Vector Analysis

Objective: Define the "Exit Vector" for drug design.

  • Define the centroid of the Spiro ring system.

  • Measure the angle (

    
    ) between the 
    
    
    
    vector (or lone pair) and the
    
    
    (methanol) vector.
  • Calculate the dihedral angle

    
     (
    
    
    
    ).

Part 3: Data Analysis & Conformational Landscape

Expected Conformational Preferences

When analyzing (2-Azaspiro[4.5]decan-4-yl)methanol, the results will cluster into distinct families based on ring puckering.

Table 2: Representative Conformational Clusters

Conformer Family6-Ring State5-Ring StateRelative Energy (

, kcal/mol)
Population (%)Notes
Cluster A (Global Min) ChairEnvelope (C4-endo)0.00~65%H-bond between OH and N-lone pair (intramolecular).
Cluster B ChairEnvelope (C4-exo)+1.20~25%Open conformation; likely bioactive form in polar solvent.
Cluster C Twist-BoatEnvelope+3.50< 5%High energy; sterically disfavored.
Cluster D ChairPlanar (Transition)+5.10< 1%Transition state.

Critical Observation: The intramolecular Hydrogen Bond (IMHB) in Cluster A often artificially stabilizes the structure in vacuo or non-polar implicit solvents. Ensure you analyze the SMD-Water energies to see the "open" forms (Cluster B) which are more relevant for protein binding.

Structural Logic Diagram

The following graph illustrates the geometric dependencies within the molecule.

Logic Spiro_C Spiro Carbon (Quaternary Pivot) Ring_6 Cyclohexane Ring (Lipophilic Bulk) Spiro_C->Ring_6 Anchors Ring_5 Pyrrolidine Ring (Vector Driver) Spiro_C->Ring_5 Anchors Substituent Methanol Group (H-Bond Donor/Acceptor) Ring_5->Substituent Positions Amine Secondary Amine (Basic Center) Ring_5->Amine Contains Amine->Substituent Intramolecular H-Bond Potential

Figure 2: Structural dependency graph showing the pivot role of the spiro carbon and the interaction potential between the amine and methanol group.

Part 4: Experimental Validation (Trust & Verification)

To ensure the computational model reflects reality, the following experimental validations are required.

NMR Spectroscopy (NOE/ROE)
  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Marker: Look for cross-peaks between the methanol

    
     protons and the axial/equatorial protons of the cyclohexane ring.
    
  • Validation: If the computational model predicts a specific "Cluster A" geometry, the calculated inter-proton distances must match the NOE intensities (

    
    ).
    
X-Ray Crystallography (Small Molecule)
  • Protocol: Crystallize the hydrochloride salt of the amine.

  • Comparison: Overlay the X-ray structure (solid state) with the calculated Global Minimum (gas/solution phase).

  • Note: Crystal packing forces may distort the flexible methanol arm. Use the rigid spiro-core for RMSD alignment.

Determination
  • Relevance: The proximity of the methanol oxygen to the nitrogen can modulate the basicity via inductive effects or H-bonding.

  • Check: Compare the experimental

    
     (titration) with calculated proton affinities. A deviation suggests the solvent model is incorrect regarding the intramolecular H-bond.
    

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Zheng, S., et al. (2014). Spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Gaussian 16 User Guide: Solvation Models. (2023). Gaussian.com. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Azaspiro[4.5]decan-4-yl)methanol for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As the landscape of drug discovery continually evolves, so too does the synthesis of novel chemical entities. (2-Azaspiro[4.5]decan-4-yl)methanol, a spirocyclic compound, represents a class of molecules of growing interest in medicinal chemistry for their potential to yield compounds with improved drug-like properties. However, with innovation comes the responsibility of ensuring the safety of researchers and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Azaspiro[4.5]decan-4-yl)methanol, grounded in the principles of chemical safety and regulatory compliance.

For novel or uncharacterized compounds where a comprehensive Safety Data Sheet (SDS) is not available, a cautious approach is paramount.[1] The prudent practice is to treat the substance as potentially hazardous, taking into account the known risks of structurally similar compounds.

I. Hazard Assessment and Characterization
  • H302: Harmful if swallowed (Acute toxicity, oral).[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Given these classifications for the core structure, it is imperative to handle (2-Azaspiro[4.5]decan-4-yl)methanol with the assumption that it possesses similar, if not identical, hazards. The addition of a methanol group may also introduce its own set of risks, including flammability and toxicity.[3][4][5] Therefore, all disposal procedures must be conducted with appropriate personal protective equipment and within a controlled laboratory environment.

II. Personal Protective Equipment (PPE)

Before handling (2-Azaspiro[4.5]decan-4-yl)methanol for disposal, all personnel must be equipped with the following PPE:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection.[1]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile).[1][5]
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a material resistant to chemical permeation should be worn and fully buttoned.[1]
Respiratory Protection N95 Respirator or HigherRequired if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure.[1]
III. Disposal Protocol

The disposal of (2-Azaspiro[4.5]decan-4-yl)methanol, as with many investigational drugs and novel compounds, must follow the principles of hazardous waste management.[6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation and Containerization

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2-Azaspiro[4.5]decan-4-yl)methanol," and the associated hazard pictograms (e.g., irritant, harmful).

  • Segregation: Do not mix (2-Azaspiro[4.5]decan-4-yl)methanol waste with other waste streams unless compatibility has been confirmed.

Step 2: Collection of Waste

  • Solid Waste: Collect any solid residues, contaminated filter paper, or weighing boats and place them directly into the designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect the liquid waste in a compatible, sealed container. Aqueous solutions should not be disposed of down the sewer.

  • Contaminated Materials: Any materials that come into contact with the compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.

Step 3: Storage Pending Disposal

  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Accumulation Time: Adhere to institutional and local regulations regarding the maximum allowable time for hazardous waste accumulation.

Step 4: Final Disposal

  • Engage a Licensed Waste Disposal Service: The final disposal of (2-Azaspiro[4.5]decan-4-yl)methanol must be handled by a licensed and certified hazardous waste disposal company.[6][7]

  • Documentation: Maintain a detailed inventory of the waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance and for the waste disposal vendor.

  • Incineration: For many novel pharmaceutical compounds, high-temperature incineration is the preferred method of destruction to ensure complete breakdown of the molecule.[7]

IV. Spill Management

In the event of a spill, the following procedure should be followed immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory staff. For large or unmanageable spills, contact the institution's Environmental Health and Safety (EHS) department.

  • Control and Contain: If safe to do so, control the source of the spill and use a chemical spill kit to contain the material.

  • Clean-up: Use appropriate absorbent materials to clean up the spill. All materials used for clean-up must be disposed of as hazardous waste.

  • Decontaminate: Thoroughly decontaminate the affected area with an appropriate solvent, followed by soap and water.

V. Logical Workflow for Disposal Decision Making

The following diagram outlines the decision-making process for the proper disposal of (2-Azaspiro[4.5]decan-4-yl)methanol.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Waste Generation ((2-Azaspiro[4.5]decan-4-yl)methanol) ppe Don Appropriate PPE start->ppe Safety First waste_container Prepare Labeled Hazardous Waste Container ppe->waste_container collect_solid Collect Solid Waste waste_container->collect_solid collect_liquid Collect Liquid Waste waste_container->collect_liquid collect_contaminated Collect Contaminated Materials waste_container->collect_contaminated segregate Segregate from Incompatible Waste collect_solid->segregate collect_liquid->segregate collect_contaminated->segregate store Store in Designated Secure Area segregate->store contact_ehs Contact EHS/Licensed Waste Vendor store->contact_ehs For Pickup document Complete Waste Manifest/Documentation contact_ehs->document incinerate Incineration by Approved Vendor document->incinerate Final Step

Caption: Decision workflow for the safe disposal of (2-Azaspiro[4.5]decan-4-yl)methanol.

By adhering to these procedures, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of novel compounds like (2-Azaspiro[4.5]decan-4-yl)methanol, thereby upholding the highest standards of laboratory safety and scientific integrity.

References

  • 2-Azaspiro(4.5)decane. PubChem, National Center for Biotechnology Information. Available at: [Link].

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis Environmental Health and Safety. Available at: [Link].

  • Department of Pharmacy Services STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. University of Virginia Health. Available at: [Link].

  • Management of Investigational Medications. UCI Office of Research. Available at: [Link].

  • SUP-002-02 Investigational Product Disposal and Destruction. UI Health Care. Available at: [Link].

  • Investigational Product Disposal, Return, and Destruction. Stanford Health Care. Available at: [Link].

  • Hazards Classification. GPIC. Available at: [Link].

  • Novel Entities: An alternative way forward. Resilience.org. Available at: [Link].

  • Novel chemical entities: Are we sleepwalking through a planetary boundary? Mongabay. Available at: [Link].

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link].

Sources

Personal Protective Equipment & Handling Guide: (2-Azaspiro[4.5]decan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Technical Summary

(2-Azaspiro[4.5]decan-4-yl)methanol is a spirocyclic secondary amine functionalized with a primary alcohol.[1][2][3] In drug discovery, this scaffold serves as a critical building block for modulating lipophilicity and metabolic stability.[1]

Due to the secondary amine moiety, this compound exhibits basicity and potential nucleophilicity.[1] While specific toxicological data for the 4-yl isomer is limited, Structure-Activity Relationship (SAR) analysis with the 3-yl isomer (CAS 1780301-18-9) and the core 2-azaspiro[4.5]decane indicates a safety profile characterized by skin/eye irritation and potential corrosivity to mucous membranes.[1][2][3]

Core Safety Directive: Treat this compound as a Corrosive/Severe Irritant . All handling must prevent inhalation of vapors and direct contact with skin or eyes.[1][2]

Physicochemical Profile (Predicted/Analogue)
PropertyValue / Description
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol
Physical State Viscous liquid or low-melting solid (Batch dependent)
Basicity Basic (Secondary Amine); forms salts with acids
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in non-polar alkanes
Stability Hygroscopic; absorbs CO₂ from air (store under inert atmosphere)

Risk Assessment & Hazard Identification

Based on GHS Classification of structural analogues (Spirocyclic amines).

Hazard ClassH-CodeHazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3] (Potential H314 Corrosive in high conc.)[1][2]
Serious Eye Damage H318/H319 Causes serious eye damage/irritation.[1][2]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must adapt to the operational scale.[1][2][3] The following protocol ensures a self-validating safety barrier.

Standard Operating PPE (Milligram to Gram Scale)
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1][2]

    • Why? Standard safety glasses do not seal against vapors or splashes.[1][2] Amines can cause corneal edema (halo vision) and permanent damage.[1][2]

  • Hand Protection: Nitrile Gloves (Minimum thickness: 0.11 mm).[1][2]

    • Protocol: Inspect for pinholes.[1][2] Change immediately upon splash.[1][2]

    • Causality: Amines can permeate latex; nitrile offers superior chemical resistance.[1][2]

  • Body Protection: Chemical-resistant lab coat (buttoned) + Long pants + Closed-toe shoes.[1][2][3]

  • Respiratory Protection: Fume Hood Required .

    • Standard: Sash height < 18 inches.[1][2][4] Face velocity 80–100 fpm.[1][2]

Enhanced PPE (Scale-Up > 10g or Aerosol Generating)[1][2][3]
  • Double Gloving: Inner latex/nitrile + Outer Nitrile (0.11 mm).[1][2]

  • Face Shield: Worn over goggles during transfer of large volumes.[1][2]

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges .[1][3]

PPE Decision Logic

PPE_Logic Start Start: Assess Operation Scale Scale < 10g? Start->Scale Hood In Fume Hood? Scale->Hood Yes Enhanced Enhanced PPE: Double Gloves + Face Shield Scale->Enhanced No (>10g) Standard Standard PPE: Goggles + Nitrile + Lab Coat Hood->Standard Yes Respirator STOP: Require Respirator (OV/Ammonia Cartridge) Hood->Respirator No (Open Bench) Enhanced->Hood

Operational Handling & Experimental Workflows

A. Receipt and Storage[1][2][6]
  • Inspection: Upon receipt, check the container for leakage. The compound may be packaged under argon/nitrogen.[1][2]

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Nitrogen/Argon).

    • Reasoning: Secondary amines can react with atmospheric CO₂ to form carbamates, and the alcohol group increases hygroscopicity.[1]

B. Weighing and Transfer[1][2]
  • Environment: Perform all weighing inside a chemical fume hood.

  • Technique (Liquid/Viscous): Use a tared glass syringe or positive-displacement pipette.[1][2][3] Avoid pouring.

  • Technique (Solid): Use an anti-static gun if the powder is flighty.[1][2] Use a disposable spatula.[1][2]

  • Decontamination: Wipe the outer container with a tissue dampened in ethanol before returning to storage.[1][2]

C. Reaction Setup (Causality-Driven)
  • Acid Compatibility: This compound is a base.[1][2] Addition of strong acids (HCl, H₂SO₄) will generate heat (exothermic neutralization).[1]

    • Protocol: Cool the reaction vessel to 0°C before adding acid chlorides or anhydrides.

  • Solvent Choice: Dissolve in DCM or dry THF.[1][2] Avoid acetone if forming salts, as amines can condense with ketones over time.[1]

Emergency Response Procedures

Self-validating steps to mitigate injury immediately.[1][2][3][5]

ScenarioImmediate ActionSecondary Action
Eye Contact Flush immediately with water for 15 mins. Hold eyelids open.Seek medical attention (Ophthalmologist).[1][2] Do not apply neutralizers.[1][2]
Skin Contact Wash with soap and water for 15 mins.[1][2] Remove contaminated clothing.[1][2][5]Monitor for redness/blistering.[1][2] Discard contaminated leather goods.
Inhalation Move to fresh air.[1][2][5]If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Rinse mouth with water. Do NOT induce vomiting .Contact Poison Control immediately.[1][2]

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US).[1] Do not pour down the drain.

Waste Categorization
  • Category: Organic Base / Amine-Containing Waste.[1][2][3]

  • Compatibility: Segregate from Oxidizers (Nitric acid, Peroxides) to prevent fire/explosion.[1]

Disposal Workflow

Disposal_Flow Waste Waste Generation: (2-Azaspiro[4.5]decan-4-yl)methanol State Physical State? Waste->State Solid Solid Waste (Contaminated Wipes/Solids) State->Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Bin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->Bin Solvent Dissolve in Combustible Solvent (Acetone/EtOH) Liquid->Solvent Pure Liquid Residue Stream Organic Waste Stream (Halogenated or Non-Halogenated) Liquid->Stream Already in Solution Incinerate Final Disposal: High-Temp Incineration Bin->Incinerate Solvent->Stream Stream->Incinerate

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 418822, 2-Azaspiro[4.5]decane. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Azaspiro[4.5]decan-4-yl)methanol
Reactant of Route 2
(2-Azaspiro[4.5]decan-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.